molecular formula C28H33N5O6 B10764042 Oxocarbazate

Oxocarbazate

Cat. No.: B10764042
M. Wt: 535.6 g/mol
InChI Key: MITOFRSPGLYHSJ-QFIPXVFZSA-N
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Description

Oxocarbazate is a useful research compound. Its molecular formula is C28H33N5O6 and its molecular weight is 535.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H33N5O6

Molecular Weight

535.6 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]carbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C28H33N5O6/c1-28(2,3)39-26(36)30-22(15-19-16-29-21-12-6-5-11-20(19)21)25(35)31-32-27(37)38-17-24(34)33-14-8-10-18-9-4-7-13-23(18)33/h4-7,9,11-13,16,22,29H,8,10,14-15,17H2,1-3H3,(H,30,36)(H,31,35)(H,32,37)/t22-/m0/s1

InChI Key

MITOFRSPGLYHSJ-QFIPXVFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)OCC(=O)N3CCCC4=CC=CC=C43

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)OCC(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxocarbazate (CID 23631927)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the small molecule oxocarbazate, specifically the tetrahydroquinoline this compound identified as PubChem CID 23631927. This compound has demonstrated significant potential as a therapeutic agent through its targeted inhibition of human cathepsin L, a key enzyme implicated in various pathologies, including viral infections.

Core Mechanism of Action: Inhibition of Human Cathepsin L

The primary mechanism of action of this compound (CID 23631927) is the potent and selective inhibition of human cathepsin L, a lysosomal cysteine protease.[1][2][3] Cathepsin L is involved in numerous physiological and pathological processes, including protein degradation, antigen presentation, and, notably, the entry of certain viruses into host cells.[1] By inhibiting cathepsin L, this compound disrupts these processes, leading to its observed therapeutic effects.

This compound acts as a slow-binding, reversible, and competitive inhibitor of human cathepsin L.[1][2][3] Its inhibitory action involves a time-dependent increase in potency, as demonstrated by a significant drop in its half-maximal inhibitory concentration (IC50) after pre-incubation with the enzyme.[1][3] This slow-on, slow-off binding characteristic contributes to its efficacy as an inhibitor.[1]

The inhibition is highly selective for cathepsin L over other related proteases, such as cathepsin B, highlighting its potential for targeted therapy with a reduced risk of off-target effects.[1][3]

Antiviral Activity: Blocking Viral Entry

A significant application of this compound's mechanism of action is its ability to block the entry of enveloped viruses that rely on cathepsin L for processing of their surface glycoproteins.[1][2][3] This has been demonstrated for Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) and Ebola virus.[1][2][3]

For these viruses, entry into the host cell via the endosomal pathway requires the cleavage of their spike glycoproteins by host proteases, including cathepsin L.[1] This cleavage event triggers conformational changes in the glycoprotein, facilitating the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. This compound, by inhibiting cathepsin L within the endosome, prevents this crucial proteolytic processing step, thereby blocking viral entry and subsequent infection.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in the antiviral action of this compound and the general experimental workflow used to elucidate its mechanism of action.

G cluster_0 Viral Entry Pathway cluster_1 Inhibition by this compound Virus SARS-CoV / Ebola Virus ReceptorBinding Receptor Binding (e.g., ACE2 for SARS-CoV) Virus->ReceptorBinding Endocytosis Endocytosis ReceptorBinding->Endocytosis Endosome Endosome Formation Endocytosis->Endosome CathepsinL Cathepsin L Endosome->CathepsinL GlycoproteinCleavage Glycoprotein Cleavage CathepsinL->GlycoproteinCleavage Proteolytic Activation MembraneFusion Membrane Fusion GlycoproteinCleavage->MembraneFusion ViralRNARelease Viral RNA Release MembraneFusion->ViralRNARelease Infection Host Cell Infection ViralRNARelease->Infection This compound This compound (CID 23631927) Inhibition Inhibition This compound->Inhibition Inhibition->CathepsinL

Caption: Signaling pathway of viral entry and its inhibition by this compound.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Data Analysis & Conclusion A1 Cathepsin L Inhibition Assay C1 Determination of IC50, Ki A1->C1 A2 Kinetic Analysis (kon, koff) A2->C1 A3 Reversibility Assay (Dilution Assay) C2 Mechanism of Action Elucidation A3->C2 A4 Selectivity Assay (vs. Cathepsin B) A4->C2 B1 Pseudotype Virus Infection Assay (SARS-CoV, Ebola) B1->C1 B2 Intracellular Target Engagement (DCG-04 probe) B2->C2 B3 Cytotoxicity Assay B3->C2 C1->C2

Caption: Experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory potency and antiviral activity of this compound (CID 23631927).

Table 1: In Vitro Inhibitory Activity against Human Cathepsin L

ParameterValueConditionsReference
IC50 6.9 ± 1.0 nMNo pre-incubation[1][3]
2.3 ± 0.1 nM1-hour pre-incubation[1]
1.2 ± 0.1 nM2-hour pre-incubation[1]
0.4 ± 0.1 nM4-hour pre-incubation[1][3]
Ki 0.29 nM-[1][3]
kon 153,000 M-1s-1-[1][3]
koff 4.40 x 10-5 s-1-[1][3]
Selectivity >700-foldCathepsin L vs. Cathepsin B[1][3]

Table 2: Antiviral Activity

Virus PseudotypeIC50Cell LineReference
SARS-CoV 273 ± 49 nMHEK 293T[1][2][3]
Ebola Virus 193 ± 39 nMHEK 293T[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Cathepsin L Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human cathepsin L.

  • Principle: The assay measures the residual enzymatic activity of cathepsin L in the presence of varying concentrations of the inhibitor. A fluorogenic substrate is used, which upon cleavage by active cathepsin L, releases a fluorescent signal that is proportional to the enzyme's activity.

  • Materials:

    • Recombinant human cathepsin L

    • Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC)

    • Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)

    • This compound (CID 23631927) serially diluted in DMSO

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add a fixed concentration of human cathepsin L to each well of the microplate.

    • For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor for specified durations (e.g., 0, 1, 2, or 4 hours) at room temperature.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Transient Kinetic Analysis
  • Objective: To determine the association (kon) and dissociation (koff) rate constants for the interaction between this compound and cathepsin L.

  • Principle: This analysis involves monitoring the progress of the enzymatic reaction in the presence of the inhibitor over a short period to observe the pre-steady-state and steady-state kinetics of inhibition.

  • Procedure:

    • A single-step competitive inhibition model is typically used for data fitting.

    • The reaction is initiated by mixing the enzyme, substrate, and inhibitor, and the reaction progress is monitored continuously.

    • The resulting kinetic data are fitted to a system of ordinary differential equations that describe the inhibitor binding and enzymatic turnover.

    • Software such as MATLAB is used to perform the data fitting and calculate the kon and koff values. The inhibition constant (Ki) is then calculated as koff/kon.[1]

Pseudotype Virus Infection Assay
  • Objective: To assess the ability of this compound to inhibit the entry of SARS-CoV and Ebola virus into host cells.

  • Principle: This assay utilizes replication-defective viral vectors (e.g., lentiviral or VSV-based) that are "pseudotyped" with the envelope glycoproteins of the virus of interest (e.g., SARS-CoV Spike or Ebola GP). These pseudotyped viruses can infect cells in a manner dictated by the envelope protein but cannot replicate further. The viral vector typically carries a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for quantification of infection.

  • Materials:

    • HEK 293T cells

    • SARS-CoV and Ebola virus pseudotyped particles carrying a reporter gene

    • Cell culture medium and supplements

    • This compound (CID 23631927)

    • 96-well cell culture plates

    • Luminometer or fluorescence microscope for signal detection

  • Procedure:

    • Seed HEK 293T cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound for a specified period (e.g., 1 hour).

    • Infect the cells with a fixed amount of the SARS-CoV or Ebola virus pseudotyped particles in the presence of the inhibitor.

    • Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

    • Quantify the reporter gene expression (e.g., measure luciferase activity using a luminometer).

    • Calculate the percentage of infection inhibition for each inhibitor concentration relative to untreated control cells.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Intracellular Target Engagement Assay
  • Objective: To confirm that this compound interacts with and inhibits intracellular cathepsin L in a cellular context.

  • Principle: An activity-based probe, such as DCG-04 (biotin-Lys-Tyr-Leu-epoxide), is used to specifically label the active site of cysteine proteases, including cathepsin L.[1][3] If this compound is bound to the active site of intracellular cathepsin L, it will prevent the binding of the probe. The amount of labeled cathepsin L can then be quantified to assess the degree of target engagement by the inhibitor.

  • Procedure:

    • Treat HEK 293T cells with varying concentrations of this compound.

    • Lyse the cells to release the intracellular contents.

    • Incubate the cell lysates with the DCG-04 activity-based probe.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (Western blot) and detect the biotin-labeled cathepsin L using streptavidin-HRP.

    • The reduction in the signal for labeled cathepsin L in inhibitor-treated cells compared to control cells indicates the degree of target engagement.[1]

References

An In-depth Technical Guide to the Synthesis of Oxcarbazepine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The request specifies the synthesis of "oxocarbazate." Based on chemical literature, it is highly probable that the intended compound is Oxcarbazepine , a widely used anticonvulsant drug. This guide details the synthesis of Oxcarbazepine.

Introduction

Oxcarbazepine, the active ingredient in Trileptal®, is a second-generation antiepileptic drug used in the management of seizures.[1] It is a 10-keto analog of carbamazepine, exhibiting a better tolerability profile while maintaining potent anticonvulsant activity.[2][3] Consequently, numerous synthetic routes have been developed to produce Oxcarbazepine efficiently and economically. This guide provides a detailed overview of two prominent synthetic pathways, including starting materials, experimental protocols, and quantitative data.

Pathway I: Four-Step Synthesis from Diclofenac Sodium

This synthetic route utilizes the readily available non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium, as the starting material. The pathway involves a reduction, an intramolecular cyclization, acylation, and a final ammonolysis to yield oxcarbazepine. This modified route is advantageous as it avoids costly raw materials and complex procedures.[2][3]

G A Diclofenac Sodium B 2-(2-Phenylamino)benzeneacetic Acid A->B  Ni-Al Alloy, NaOH, H₂O, Methanol   C 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine B->C  Polyphosphoric Acid (PPA), Chloroform, Reflux   D 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride C->D  Hexachlorodimethyl carbonate, THF   E Oxcarbazepine D->E  Liquid NH₄OH, Isopropanol  

Figure 1: Synthesis of Oxcarbazepine from Diclofenac Sodium.
Quantitative Data for Pathway I

StepStarting MaterialKey ReagentsProductYield (%)Melting Point (°C)
1Diclofenac SodiumNi-Al Alloy, NaOH2-(2-Phenylamino)benzeneacetic Acid88%180-181
22-(2-Phenylamino)benzeneacetic AcidPolyphosphoric Acid (PPA)10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine80%185-190
310-Oxo-10,11-dihydro-5H-dibenz[b,f]azepineHexachlorodimethyl carbonate10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride90%205-207
410-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chlorideLiquid NH₄OHOxcarbazepine85%-

Data compiled from Der Pharma Chemica, 2012.[2][4]

Experimental Protocols for Pathway I

Step 1: Synthesis of 2-(2-Phenylamino)benzeneacetic Acid [2][4]

  • In a suitable reaction vessel, combine 10 g of diclofenac sodium, 2 g of NaOH, 150 mL of water, and 40 mL of methanol.

  • Stir the mixture at room temperature to achieve dissolution.

  • Slowly add 5 g of Ni-Al alloy to the reaction mixture over a period of 2-3 hours.

  • After the addition is complete, filter the reaction mixture over celite.

  • Acidify the filtrate with dilute HCl to a pH of 2.

  • Extract the product with ethyl acetate.

  • Distill off the ethyl acetate to collect the reduced product, 2-(phenylamino)benzeneacetic acid. The reported yield is 88%.[4]

Step 2: Synthesis of 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine [2][4]

  • Combine 5 g of 2-(phenylamino)benzeneacetic acid, 100 mL of chloroform, and 10 g of polyphosphoric acid (PPA) in a reaction flask.

  • Reflux the mixture with stirring for 10-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of acetone and chloroform (1:1).

  • Upon completion, add water and neutralize the PPA with sodium carbonate (Na₂CO₃).

  • Separate the chloroform layer.

  • Distill off the chloroform to obtain 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine. The reported yield is 80%.[2]

Step 3: Synthesis of 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride [2][4]

  • In a reaction vessel, combine 3.5 g of 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine, 2.37 g of hexachlorodimethyl carbonate, and 50 mL of tetrahydrofuran (THF).

  • Stir the reaction mixture at room temperature for 5-6 hours.

  • Monitor the reaction by TLC using a mobile phase of ethyl acetate:petroleum ether (2:8).

  • After confirmation of product formation via TLC, distill off the THF.

  • Add water to the residue, which will cause the product to precipitate.

  • Filter and dry the solid to yield 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride. The reported yield is 90%.[4]

Step 4: Synthesis of Oxcarbazepine [2]

  • Take 3.5 g of 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride and dissolve it in 40 mL of isopropanol (IPA).

  • Add liquid ammonium hydroxide (NH₄OH) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture for 7 hours.

  • Monitor the reaction by TLC using a mobile phase of ethyl acetate:petroleum ether (50:50).

  • Once the reaction is complete, add water to dissolve any excess NH₄OH.

  • Add a layer of ethyl acetate and separate the organic layer.

  • Distill off the ethyl acetate to collect the final product, oxcarbazepine. The reported yield is 85%.[2]

Pathway II: Three-Step Synthesis from 10-Methoxy-iminostilbene

This pathway is a common industrial method for producing Oxcarbazepine. It begins with 10-methoxy-iminostilbene, which undergoes a reaction with triphosgene (a safer alternative to phosgene gas), followed by ammonolysis and acid hydrolysis.

G A 10-Methoxy-iminostilbene B 10-Methoxy-N-chlorocarbonyl-iminostilbene A->B  Triphosgene, Triethylamine, Toluene   C 10-Methoxy-N-aminocarbonyl-iminostilbene B->C  Aqueous Ammonia   D Oxcarbazepine C->D  10% H₂SO₄, Reflux  

Figure 2: Synthesis of Oxcarbazepine from 10-Methoxy-iminostilbene.
Quantitative Data for Pathway II

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)
1 & 210-Methoxy-iminostilbeneTriphosgene, Triethylamine, Aqueous NH₃10-Methoxy-N-aminocarbonyl-iminostilbene85%>95%
310-Methoxy-N-aminocarbonyl-iminostilbene10% H₂SO₄Oxcarbazepine75.3%-

Data compiled from European Patent EP 1600443 A1.[5]

Experimental Protocols for Pathway II

Steps 1 & 2: Synthesis of 10-Methoxy-N-aminocarbonyl-iminostilbene [5]

  • Prepare a solution of 66.9 g (0.3 mols) of 10-methoxy-iminostilbene and 34.92 g (0.34 mols) of triethylamine in 800 mL of toluene.

  • In a separate flask, prepare a solution of 32.67 g (0.11 mols) of triphosgene in 300 mL of toluene.

  • Gradually add the 10-methoxy-iminostilbene solution to the triphosgene solution over 6 hours, maintaining the temperature at 10-15°C.

  • Monitor the reaction for the disappearance of 10-methoxy-iminostilbene.

  • Once the reaction is complete, gradually add 200 mL of 30% aqueous ammonia while stirring vigorously at room temperature for several hours.

  • Separate the organic and aqueous phases.

  • Wash the toluene phase with water.

  • Evaporate the toluene under reduced pressure to obtain 10-methoxy-N-aminocarbonyl-iminostilbene. The reported yield is 85% with a purity of over 95%.[5]

Step 3: Synthesis of Oxcarbazepine [5]

  • Take the 10-methoxy-N-aminocarbonyl-iminostilbene product from the previous step (approximately 69.0 g).

  • Add 100 mL of 10% sulfuric acid (H₂SO₄).

  • Reflux the mixture for one hour.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture and wash the solid with water.

  • Recrystallize the product from dimethylformamide.

  • Wash the resulting precipitate with acetone and dry under vacuum to yield 57.0 g of oxcarbazepine. The reported yield for this step is 75.3%.[5]

This guide has detailed two robust pathways for the synthesis of Oxcarbazepine, providing the necessary data and protocols for researchers and professionals in drug development. The choice of pathway in a practical setting would depend on factors such as the cost and availability of starting materials, safety considerations (e.g., use of triphosgene), and desired final purity.

References

An In-depth Technical Guide to a Potent Tetrahydroquinoline Oxocarbazate Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a specific tetrahydroquinoline oxocarbazate, tert-butyl N-[(2S)-1-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]carbonyl]hydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate (PubChem CID: 23631927). This molecule has been identified as a potent, slow-binding, and reversible inhibitor of human cathepsin L, a cysteine protease implicated in various pathological processes, including viral entry. This document details the chemical structure, properties, a plausible synthetic route, and the mechanism of action of this compound, making it a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The tetrahydroquinoline this compound of interest is a complex molecule featuring a tetrahydroquinoline moiety linked to a substituted hydrazine through an this compound functional group.

Chemical Structure:

  • IUPAC Name: tert-butyl N-[(2S)-1-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]carbonyl]hydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

  • Molecular Formula: C₃₄H₄₁N₅O₆

  • Molecular Weight: 627.72 g/mol

  • PubChem CID: 23631927

Physicochemical Properties:

PropertyValueSource
Physical State Predicted to be a solid at room temperature.
IC₅₀ (Cathepsin L) 6.9 nM (no preincubation)[1]
0.4 nM (4-hour preincubation)[1]
IC₅₀ (SARS-CoV pseudotype) 273 ± 49 nM[2]
IC₅₀ (Ebola pseudotype) 193 ± 39 nM[2]
Cytotoxicity (HAE cells) Non-toxic up to 100 µM[2]

Synthesis and Experimental Protocols

A plausible synthetic route for the target tetrahydroquinoline this compound can be adapted from a general three-component protocol described for similar oxocarbazates[3]. The synthesis involves the reaction of a Boc-protected amino acid hydrazide, an α-bromoanilide, and a source of the carbonyl group.

Proposed Synthetic Scheme:

  • Preparation of Boc-L-Tryptophan hydrazide: This starting material can be synthesized from Boc-L-Tryptophan through esterification followed by hydrazinolysis.

  • Synthesis of 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one: This intermediate can be prepared by the reaction of 1,2,3,4-tetrahydroquinoline with bromoacetyl bromide.

  • Three-component reaction: The final compound is assembled by reacting Boc-L-Tryptophan hydrazide with 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one in the presence of a suitable base and a carbonyl source (e.g., phosgene equivalent or carbon dioxide).

Detailed Experimental Protocol (Adapted from[3]):

  • Step 1: Formation of the Carbazate Intermediate:

    • To a solution of Boc-L-Tryptophan hydrazide (1.0 eq) in a suitable solvent (e.g., THF), add a base (e.g., potassium tert-butoxide, 1.1 eq) at 0 °C.

    • Introduce the carbonyl source. For example, slowly bubble carbon dioxide gas through the solution or add a phosgene equivalent like triphosgene.

    • Allow the reaction to stir for a specified time to form the potassium carbazate salt.

  • Step 2: Alkylation with the α-bromoanilide:

    • To the solution containing the carbazate intermediate, add a solution of 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Step 3: Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tetrahydroquinoline this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected functional groups and protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the carbamate and amide).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Mechanism of Action and Signaling Pathway

This tetrahydroquinoline this compound acts as a potent inhibitor of cathepsin L, a lysosomal cysteine protease. Cathepsin L is involved in various physiological and pathological processes, including protein degradation, antigen presentation, and, notably, the entry of certain viruses into host cells.

Cathepsin L-Mediated Viral Entry:

Many enveloped viruses, including SARS-CoV and Ebola, utilize endocytosis to enter host cells. Following endocytosis, the viral particles are trafficked to endosomes and lysosomes, where the acidic environment and the activity of proteases like cathepsin L are required for the processing of viral surface glycoproteins. This processing is a crucial step for the fusion of the viral and endosomal membranes, which allows the release of the viral genome into the cytoplasm, initiating infection.

Inhibition by Tetrahydroquinoline this compound:

The tetrahydroquinoline this compound inhibits the proteolytic activity of cathepsin L. By blocking the active site of the enzyme, the inhibitor prevents the cleavage of viral glycoproteins. This, in turn, inhibits the conformational changes required for membrane fusion, effectively trapping the virus within the endolysosomal compartment and preventing infection. The inhibition is reported to be of a slow-binding, reversible nature[1][2].

Visualizations

Signaling Pathway Diagram

CathepsinL_Inhibition Virus Enveloped Virus (e.g., SARS-CoV, Ebola) Endocytosis Endocytosis Virus->Endocytosis 1. Attachment & Entry HostCell Host Cell Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome 2. Trafficking CathepsinL Cathepsin L (Active) Lysosome->CathepsinL GlycoproteinCleavage Viral Glycoprotein Cleavage CathepsinL->GlycoproteinCleavage 3. Proteolytic Activation MembraneFusion Membrane Fusion GlycoproteinCleavage->MembraneFusion ViralGenomeRelease Viral Genome Release MembraneFusion->ViralGenomeRelease Infection Infection ViralGenomeRelease->Infection 4. Replication Inhibitor Tetrahydroquinoline This compound Inhibitor->CathepsinL Inhibition

Caption: Inhibition of Cathepsin L-mediated viral entry.

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: - Boc-L-Trp-NHNH2 - 2-bromo-1-(THQ)-ethanone - Carbonyl Source Reaction Three-Component Reaction (Base, Solvent) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Tetrahydroquinoline This compound Purification->Product Analysis Characterization Product->Analysis NMR NMR (1H, 13C) Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR HPLC HPLC (Purity) Analysis->HPLC

Caption: Proposed experimental workflow for synthesis.

References

Discovery and history of Oxocarbazate as a cathepsin L inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, mechanism of action, and history of oxocarbazate as a potent and selective inhibitor of cathepsin L. Cathepsin L, a lysosomal cysteine protease, is implicated in a variety of physiological and pathological processes, including viral entry, making it a compelling target for therapeutic intervention. This document details the serendipitous discovery of the related thiocarbazate chemotype and the subsequent rational design and synthesis of the more potent this compound analog. Key quantitative data, including inhibitory constants and kinetic parameters, are summarized. Detailed experimental protocols for the characterization of this compound's inhibitory activity are provided, alongside visualizations of key experimental workflows and proposed mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important small molecule inhibitor.

Introduction

Cathepsin L is a ubiquitously expressed lysosomal cysteine protease belonging to the papain superfamily.[1] It plays a crucial role in protein degradation, antigen presentation, and hormone processing. Dysregulation of cathepsin L activity has been linked to several diseases, including cancer, arthritis, and, notably, the cellular entry of various viruses such as SARS-CoV and Ebola.[1][2][3] The critical role of cathepsin L in the life cycle of these pathogens has positioned it as a significant target for the development of antiviral therapeutics. This has driven the search for potent and selective small molecule inhibitors.

This whitepaper focuses on a specific and highly potent cathepsin L inhibitor, a tetrahydroquinoline this compound (PubChem CID 23631927).[1][4][5] We will explore its discovery, which stemmed from a high-throughput screening campaign that initially identified an erroneous chemical series, and the subsequent medicinal chemistry efforts that led to the synthesis of this sub-nanomolar inhibitor.

Discovery and History

The journey to the discovery of this compound as a cathepsin L inhibitor is a compelling example of serendipity in drug discovery.

The Serendipitous Discovery of the Thiocarbazate Chemotype

A high-throughput screen (HTS) of the NIH Molecular Libraries Small Molecule Repository (MLSMR) initially identified a series of 2,5-disubstituted oxadiazoles as potent inhibitors of cathepsin L.[2][6] However, upon resynthesis and purification, these oxadiazole compounds were found to be completely inactive.[2] Further investigation using liquid chromatography-mass spectrometry (LC-MS) of the original library samples revealed the presence of impurities.[2] The active component was identified as a thiocarbazate, which was likely formed through the ring-opening of the oxadiazole scaffold.[2] Synthetic preparation of the thiocarbazate confirmed its potent inhibitory activity against cathepsin L, with IC50 values in the low nanomolar range.[2][6]

Rational Design of the this compound Analog

Building on the discovery of the thiocarbazate chemotype, further structure-activity relationship (SAR) studies were conducted to optimize the inhibitory potency.[7] Molecular docking studies using a model of the papain-inhibitor complex provided insights into the key interactions within the enzyme's active site.[7] These studies led to the design and synthesis of an this compound analog, where the sulfur atom of the thiocarbazate was replaced with an oxygen atom.[7] This modification resulted in a significant enhancement of inhibitory activity, yielding the tetrahydroquinoline this compound, which was identified as the most potent inhibitor in the series with an IC50 of 7 nM.[7]

Mechanism of Action

The tetrahydroquinoline this compound is a slow-binding, reversible, and competitive inhibitor of human cathepsin L.[4] Its mechanism of action has been characterized through detailed kinetic studies.

Slow-Binding Inhibition

The inhibitory potency of the this compound is time-dependent, a characteristic of slow-binding inhibitors.[1] The IC50 value decreases significantly with pre-incubation of the inhibitor with the enzyme.[1] For instance, the IC50 dropped from 6.9 nM with no pre-incubation to 0.4 nM after a 4-hour pre-incubation period.[1][4][5] This slow onset of inhibition suggests a conformational change in the enzyme-inhibitor complex upon binding.

Reversibility

Despite its high potency, the inhibition is reversible.[1][4] This was demonstrated using a dilution assay where the enzyme activity was recovered after diluting the pre-formed enzyme-inhibitor complex.[1]

Competitive Inhibition

Kinetic analysis using a single-step competitive inhibition model was employed to determine the kinetic rate constants.[1][4] The data is consistent with a competitive mechanism where the inhibitor binds to the active site of the enzyme, competing with the substrate.

Quantitative Data

The inhibitory potency and kinetic parameters of the tetrahydroquinoline this compound and its thiocarbazate analog have been extensively characterized.

CompoundTargetIC50 (no pre-incubation)IC50 (4h pre-incubation)Kikon (M⁻¹s⁻¹)koff (s⁻¹)Selectivity (Cathepsin L/B)Reference
This compound (CID 23631927)Human Cathepsin L6.9 ± 1.0 nM0.4 ± 0.1 nM0.29 nM153,0004.40 x 10⁻⁵>700-fold[1][4][5]
Thiocarbazate (CID 16725315)Human Cathepsin L56 nM1.0 nM0.89 nM24,0002.2 x 10⁻⁵>7-fold[4][8]

Table 1: Inhibitory Activity and Kinetic Parameters of this compound and Thiocarbazate against Human Cathepsin L.

CompoundVirus PseudotypeIC50Reference
This compound (CID 23631927)SARS-CoV273 ± 49 nM[1][4][5]
This compound (CID 23631927)Ebola193 ± 39 nM[1][4][5]
Thiocarbazate (CID 16725315)SARS-CoVInactive[1][4][5]
Thiocarbazate (CID 16725315)EbolaInactive[1][4][5]

Table 2: Antiviral Activity of this compound and Thiocarbazate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cathepsin L Inhibition Assay

This assay measures the enzymatic activity of cathepsin L using a fluorogenic substrate.

  • Reagents and Materials:

    • Human Cathepsin L (recombinant)

    • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5.[1]

    • Substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC).[1]

    • Inhibitor (this compound) dissolved in DMSO.

    • 384-well black, flat-bottom plates.

    • Fluorescence microplate reader.

  • Protocol:

    • Prepare serial dilutions of the this compound inhibitor in DMSO.

    • In a 384-well plate, add 40 µL of human cathepsin L (6.25 µg/mL) in Assay Buffer to each well containing 0.1 µL of the test compound or DMSO control.[9]

    • Incubate the enzyme and inhibitor mixture at room temperature for a specified pre-incubation time (e.g., 0, 1, 2, or 4 hours).[1]

    • Initiate the enzymatic reaction by adding 10 µL of 10 µM Z-Phe-Arg-AMC substrate in Assay Buffer to each well.[9]

    • Monitor the fluorescence signal at an excitation wavelength of 355 nm and an emission wavelength of 460 nm over time.[1]

    • Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.

Dilution Assay for Reversibility

This assay determines the reversibility of the inhibitor binding.

  • Reagents and Materials:

    • Human Cathepsin L

    • This compound

    • Assay Buffer

    • Z-Phe-Arg-AMC substrate

    • 96-well plates

  • Protocol:

    • Prepare a concentrated mixture of cathepsin L (e.g., 870 ng/mL) and the inhibitor at a concentration approximately 10-fold its IC50 (e.g., 25 nM).[1]

    • Incubate the mixture at room temperature for various time points (e.g., 0, 15 min, 1 h, 4 h).[1]

    • At each time point, dilute the mixture 100-fold into a well of a 96-well plate containing Assay Buffer and 1 µM Z-Phe-Arg-AMC substrate.[1]

    • Immediately monitor the fluorescence signal to measure the rate of substrate hydrolysis.

    • A control reaction with no inhibitor is run in parallel.

    • Recovery of enzyme activity upon dilution indicates reversible inhibition.

Activity-Based Probe Labeling in Cell Lysates

This experiment confirms the engagement of the inhibitor with its target in a cellular context.

  • Reagents and Materials:

    • HEK 293T cells

    • This compound

    • Activity-based probe: biotin-Lys-C5 alkyl linker-Tyr-Leu-epoxide (DCG-04).[1][4]

    • Cell lysis buffer

    • Streptavidin-HRP

    • SDS-PAGE and Western blotting reagents

  • Protocol:

    • Treat HEK 293T cells with varying concentrations of this compound or DMSO control for a specified time.

    • Lyse the cells and collect the protein lysate.

    • Incubate the cell lysates with the DCG-04 activity-based probe. This probe covalently binds to the active site of cysteine proteases.

    • Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

    • Probe the membrane with streptavidin-HRP to detect the biotinylated DCG-04 probe that has labeled active cathepsin L.

    • A reduction in the signal in the inhibitor-treated samples compared to the control indicates target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

Discovery_and_Optimization_Pathway cluster_0 Discovery Phase cluster_1 Optimization Phase HTS High-Throughput Screen (NIH MLSMR) Oxadiazole Initial Hit: 2,5-Disubstituted Oxadiazole HTS->Oxadiazole Identifies Inactive Resynthesis & Purification Oxadiazole->Inactive Leads to Impurity LC-MS Analysis: Impurity Identified Inactive->Impurity Prompts Thiocarbazate Active Compound: Thiocarbazate Impurity->Thiocarbazate Reveals SAR Structure-Activity Relationship Studies Thiocarbazate->SAR Informs Docking Molecular Docking SAR->Docking Guides Synthesis Rational Synthesis Docking->Synthesis Directs This compound Optimized Inhibitor: This compound Synthesis->this compound Yields

Caption: Discovery and optimization pathway of this compound.

Cathepsin_L_Inhibition_Workflow cluster_assay In Vitro Inhibition Assay cluster_reversibility Reversibility Assay Enzyme_Inhibitor 1. Incubate Cathepsin L with this compound Add_Substrate 2. Add Fluorogenic Substrate (Z-Phe-Arg-AMC) Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence 3. Measure Fluorescence (Ex: 355nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Calculate_IC50 4. Calculate IC50 Measure_Fluorescence->Calculate_IC50 Preincubation 1. Pre-incubate Enzyme & Inhibitor (10x IC50) Dilution 2. Dilute 100-fold into Substrate Solution Preincubation->Dilution Monitor_Activity 3. Monitor Enzyme Activity Dilution->Monitor_Activity Assess_Recovery 4. Assess Activity Recovery Monitor_Activity->Assess_Recovery

Caption: Experimental workflows for in vitro characterization.

Viral_Entry_Inhibition_Mechanism cluster_endosome Endosome Virus Virus (e.g., SARS-CoV) Endocytosis Endocytosis Virus->Endocytosis Enters via Host_Cell Host Cell Cathepsin_L Cathepsin L Endocytosis->Cathepsin_L activates Viral_Fusion Viral Fusion & Genome Release Cathepsin_L->Viral_Fusion mediates This compound This compound This compound->Cathepsin_L Inhibits

Caption: Proposed mechanism of viral entry inhibition by this compound.

Conclusion

The tetrahydroquinoline this compound represents a significant achievement in the development of potent and selective cathepsin L inhibitors. Its discovery, born from a serendipitous finding and refined through rational drug design, highlights the intricate and often unpredictable nature of drug discovery. With its sub-nanomolar potency, well-characterized mechanism of action, and demonstrated antiviral activity in pseudotype virus assays, this compound stands as a valuable chemical probe for studying the physiological and pathological roles of cathepsin L. Furthermore, it serves as a promising lead compound for the development of novel therapeutics against diseases where cathepsin L activity is dysregulated, including viral infections. This technical guide provides a foundational resource for researchers aiming to build upon this important body of work.

References

An In-depth Technical Guide on the Biological Activity of Oxocarbazate (CID 23631927)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the small molecule Oxocarbazate (PubChem CID 23631927). The document details its mechanism of action as a potent inhibitor of human cathepsin L and its subsequent antiviral properties, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures.

Core Biological Activity: Inhibition of Human Cathepsin L

This compound (CID 23631927) is a tetrahydroquinoline this compound that has been identified as a potent, subnanomolar inhibitor of human cathepsin L (EC 3.4.22.15), a lysosomal cysteine protease.[1][2][3] Its inhibitory action is characterized as slow-binding and reversible.[1][2][3] The mechanism is believed to involve the formation of a tetrahedral intermediate through the attack of the active site Cys25 residue on the this compound carbonyl group.[2]

The potency of this compound against cathepsin L is time-dependent, showing a significant increase in inhibition with longer pre-incubation times. This slow-binding nature is a key feature of its interaction with the enzyme.[1][2][3] Furthermore, the compound demonstrates high selectivity for cathepsin L over cathepsin B, with a selectivity of over 700-fold.[1][2]

Antiviral Activity: Blocking Viral Entry

The primary therapeutic potential of this compound lies in its ability to block the entry of certain viruses into host cells. Cathepsin L is a crucial host factor for the entry of several pathogenic viruses, including Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) and Ebola virus.[1][2][4] These viruses are taken up by host cells into endosomes, where cathepsin L cleaves the viral surface glycoproteins, a necessary step for viral and host membrane fusion and the subsequent release of the viral genome into the cytoplasm.[2]

By inhibiting cathepsin L, this compound effectively prevents this proteolytic activation of the viral glycoproteins, thereby blocking viral entry and subsequent infection.[1][2][3] Studies have demonstrated its efficacy in blocking the entry of both SARS-CoV and Ebola pseudotype viruses into human embryonic kidney 293T cells.[1][2][3]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The key data points are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibition of Human Cathepsin L by this compound
ParameterValueConditionsReference
IC₅₀ 6.9 ± 1.0 nMNo pre-incubation[2]
2.3 ± 0.1 nM1-hour pre-incubation[2]
1.2 ± 0.1 nM2-hour pre-incubation[2]
0.4 ± 0.1 nM4-hour pre-incubation[1][2][3]
Kᵢ 0.29 nM-[1][2][3]
kₒₙ 153,000 M⁻¹s⁻¹-[1][2][3]
kₒff 4.40 x 10⁻⁵ s⁻¹-[1][2][3]
Cathepsin L/B Selectivity >700-fold-[1][2]
Table 2: Antiviral Activity of this compound
Virus PseudotypeCell LineIC₅₀Reference
SARS-CoV HEK 293T273 ± 49 nM[1][2][5]
Ebola virus HEK 293T193 ± 39 nM[1][2][5]
Table 3: Cellular Activity of this compound
AssayCell LineEffectConcentrationReference
Intracellular Active Cathepsin L Reduction HEK 293T38% reduction10 µM[2][3]
Cytotoxicity Human Aortic Endothelial CellsNon-toxicup to 100 µM[1][3]

Signaling Pathways and Experimental Workflows

Cathepsin L-Mediated Viral Entry Pathway and Inhibition by this compound

The following diagram illustrates the endosomal entry pathway of viruses like SARS-CoV and Ebola, highlighting the critical role of cathepsin L and the point of intervention for this compound.

G cluster_extracellular Extracellular Space cluster_cell Host Cell Virus Virus (e.g., SARS-CoV, Ebola) Receptor Host Cell Receptor (e.g., ACE2 for SARS-CoV) Virus->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome (Acidic pH) Endosome->LateEndosome 3. Maturation CathepsinL Cathepsin L Fusion Viral and Host Membrane Fusion CathepsinL->Fusion 4. Cleavage of Viral Glycoprotein Release Viral Genome Release into Cytoplasm Fusion->Release 5. Fusion Replication Viral Replication Release->Replication 6. Infection This compound This compound (CID 23631927) This compound->CathepsinL Inhibition

Mechanism of this compound antiviral activity.
Experimental Workflow for Evaluating this compound Activity

This diagram outlines the typical experimental workflow used to characterize the biological activity of this compound, from initial enzyme inhibition assays to cell-based antiviral efficacy studies.

G cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays CatL_Assay Cathepsin L Inhibition Assay Kinetics Kinetic Analysis (kon, koff, Ki) CatL_Assay->Kinetics Determine IC50 Viral_Entry Pseudotype Virus Infection Assay CatL_Assay->Viral_Entry Identified Inhibitor Selectivity Selectivity Assay (vs. Cathepsin B) Kinetics->Selectivity Intracellular_Target Intracellular Active Cathepsin L Labeling Viral_Entry->Intracellular_Target Confirm Cellular Mechanism Cytotoxicity Cytotoxicity Assay Viral_Entry->Cytotoxicity Assess Safety

Workflow for this compound bioactivity screening.

Detailed Experimental Protocols

Cathepsin L Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of human cathepsin L.

  • Materials:

    • Human Cathepsin L (e.g., 18.3 ng/ml)

    • This compound (CID 23631927) at various concentrations

    • Assay Buffer (e.g., 20 mM sodium acetate, 5 mM cysteine, pH 5.5)

    • Substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) (e.g., 1 µM)

    • 96-well microplate

    • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

  • Protocol:

    • Prepare serial dilutions of this compound in the assay buffer.

    • For time-dependent inhibition, pre-incubate 47.5 µl of cathepsin L with 47.5 µl of the this compound dilution in a 96-well microplate for specified durations (e.g., 0, 1, 2, or 4 hours) at 25°C.

    • Initiate the enzymatic reaction by adding 5 µl of the Z-Phe-Arg-AMC substrate to each well.

    • Immediately monitor the hydrolysis of the substrate by measuring the increase in fluorescence over time using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibitor Reversibility Assay (Dilution Method)

This assay determines whether the inhibition of cathepsin L by this compound is reversible.

  • Materials:

    • Concentrated human Cathepsin L (e.g., 870 ng/ml)

    • This compound at a concentration of 10x IC₅₀ (e.g., 25 nM)

    • Assay buffer with 1 µM Z-Phe-Arg-AMC substrate

  • Protocol:

    • Incubate the concentrated cathepsin L with this compound for 1 hour to allow for enzyme-inhibitor complex formation.

    • Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate.

    • Immediately monitor the fluorescence signal over time.

    • A recovery of enzyme activity over time indicates the dissociation of the inhibitor from the enzyme, confirming reversible inhibition.

Pseudotype Virus Infection Assay

This cell-based assay measures the ability of this compound to block viral entry mediated by specific viral glycoproteins.

  • Materials:

    • HEK 293T cells

    • Pseudotyped viral particles carrying a reporter gene (e.g., luciferase) and expressing the glycoprotein of interest (e.g., SARS-CoV Spike or Ebola GP).

    • Vesicular stomatitis virus glycoprotein (VSV-G) pseudovirions as a control.

    • This compound at various concentrations.

    • Cell culture medium.

    • Luciferase assay reagent.

    • Luminometer.

  • Protocol:

    • Seed HEK 293T cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Infect the cells with the pseudotyped viral particles in the presence of the inhibitor.

    • Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 72 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition of viral entry for each inhibitor concentration relative to untreated control cells.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Intracellular Active Cathepsin L Labeling

This assay confirms that this compound engages its target within the cellular environment.

  • Materials:

    • HEK 293T cells

    • This compound (e.g., 10 µM)

    • Activity-based probe: biotin-Lys-C5 alkyl linker-Tyr-Leu-epoxide (DCG-04)

    • Cell lysis buffer

    • SDS-PAGE and Western blotting reagents

    • Streptavidin-HRP conjugate and chemiluminescence substrate

  • Protocol:

    • Treat HEK 293T cells with this compound or a vehicle control (DMSO) for a specified duration.

    • Lyse the cells.

    • Incubate the cell lysates with the DCG-04 probe, which covalently binds to the active site of cysteine proteases.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Detect the biotinylated (active) cathepsin L using a streptavidin-HRP conjugate and chemiluminescence.

    • Quantify the band intensity to determine the reduction in active intracellular cathepsin L in inhibitor-treated cells compared to the control.[2]

References

In-Vitro Antiviral Effects of Oxocarbazate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antiviral effects of a specific oxocarbazate compound, PubChem CID 23631927. The document details its mechanism of action as a host-directed antiviral, presents quantitative data on its efficacy, and outlines the experimental protocols used for its evaluation.

Introduction

Viral diseases pose a significant and ongoing threat to global health. The emergence of novel viruses and the development of resistance to existing antiviral drugs necessitate the exploration of new therapeutic strategies. One such promising approach is the development of host-directed antivirals, which target host cell factors essential for viral replication. This strategy offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.[1]

This guide focuses on a tetrahydroquinoline this compound, a small-molecule inhibitor of the human lysosomal cysteine protease, cathepsin L.[2][3][4] Cathepsin L plays a crucial role in the entry of several enveloped viruses, including coronaviruses and filoviruses, by mediating the proteolytic cleavage of viral glycoproteins, a necessary step for membrane fusion and viral genome release into the host cell cytoplasm.[1][2][5] By inhibiting this host enzyme, the this compound effectively blocks viral entry.[2][3][4]

Quantitative Antiviral and Enzyme Inhibition Data

The in-vitro efficacy of the this compound inhibitor (PubChem CID 23631927) has been quantified against pseudotyped viruses and the target human enzyme, cathepsin L. The following tables summarize the key findings.

Table 1: In-Vitro Antiviral Activity
Virus (Pseudotype)Cell LineAssayEC50 (nM)Reference
SARS-CoVHEK 293TPseudotype Virus Entry273 ± 49[2][3][6]
Ebola VirusHEK 293TPseudotype Virus Entry193 ± 39[2][3][6]
Table 2: Human Cathepsin L Inhibition
ParameterConditionValueReference
IC50 No preincubation6.9 ± 1.0 nM[1][2]
1-hour preincubation2.3 ± 0.1 nM[1][2]
2-hour preincubation1.2 ± 0.1 nM[1][2]
4-hour preincubation0.4 ± 0.1 nM[2][3][4]
Ki -0.29 nM[2][3][4]
kon -153,000 M⁻¹s⁻¹[2][3][4]
koff -4.40 × 10⁻⁵ s⁻¹[2][3][4]
Selectivity Cathepsin L vs. Cathepsin B>700-fold[2][3][4]
Table 3: Cytotoxicity Data
Cell LineAssayCC50Reference
Human Aortic Endothelial CellsCell Viability>100 µM[2][3][4]

Mechanism of Action: Inhibition of Host Cathepsin L

The primary antiviral mechanism of the this compound is the inhibition of human cathepsin L, a key host protease hijacked by certain viruses for entry into host cells.

G cluster_virus_entry Viral Entry Pathway cluster_inhibition Mechanism of this compound Action Virus Virus (e.g., SARS-CoV, Ebola) Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion & Viral Genome Release Endosome->Fusion 4. Glycoprotein Cleavage CathepsinL Cathepsin L (in Endosome) Endosome->CathepsinL Replication Viral Replication Fusion->Replication This compound This compound Inhibitor This compound->CathepsinL Inhibits Block->Fusion

Caption: Mechanism of this compound Antiviral Action.

The process begins with the virus binding to a receptor on the host cell surface, followed by endocytosis. Inside the endosome, acidification activates host proteases like cathepsin L. Cathepsin L then cleaves the viral spike glycoprotein, triggering a conformational change that leads to the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm for replication. The this compound inhibitor acts by directly inhibiting cathepsin L within the endosome, thus preventing the crucial glycoprotein cleavage and blocking viral entry.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections describe the key experimental protocols used to evaluate the antiviral effects of the this compound.

Human Cathepsin L Inhibition Assay

This assay quantifies the direct inhibitory effect of the this compound on the enzymatic activity of human cathepsin L.

G cluster_prep Preparation cluster_incubation Preincubation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Enzyme Human Cathepsin L Mix Mix Enzyme and Inhibitor Enzyme->Mix Inhibitor This compound (Serial Dilutions) Inhibitor->Mix Incubate Incubate at 37°C (0, 1, 2, or 4 hours) Mix->Incubate Substrate Add Fluorogenic Substrate (Z-Phe-Arg-AMC) Incubate->Substrate Monitor Monitor Fluorescence (AMC Hydrolysis) Substrate->Monitor IC50 Calculate IC50 Values Monitor->IC50

Caption: Workflow for Cathepsin L Inhibition Assay.

  • Enzyme and Inhibitor Preparation: Recombinant human cathepsin L and serial dilutions of the this compound compound are prepared in an appropriate assay buffer.

  • Preincubation: The enzyme and inhibitor are mixed and pre-incubated for varying durations (e.g., 0, 1, 2, and 4 hours) in a 96-well microplate to assess time-dependent inhibition.[1][2]

  • Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, Z-Phe-Arg-AMC.

  • Data Acquisition: The hydrolysis of the substrate, which releases the fluorescent molecule AMC, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is used to determine the percentage of enzyme inhibition at each inhibitor concentration, from which the IC50 value is calculated.[2]

Pseudovirus Entry Assay

This cell-based assay measures the ability of the this compound to block viral entry into host cells using non-replicating pseudotyped viruses.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_infection Infection cluster_incubation_infection Post-Infection Incubation cluster_readout Readout & Analysis Seed Seed HEK 293T Cells in 96-well plates Incubate_cells Incubate 24h Seed->Incubate_cells Treat Treat Cells with This compound Dilutions Incubate_cells->Treat Infect Infect with Pseudotyped Virus (e.g., SARS-CoV-Luc) Treat->Infect Incubate_infection Incubate 48-72h Infect->Incubate_infection Lyse Lyse Cells Incubate_infection->Lyse Luciferase Measure Luciferase Activity Lyse->Luciferase EC50 Calculate EC50 Luciferase->EC50

Caption: Workflow for Pseudovirus Entry Assay.

  • Cell Seeding: Human Embryonic Kidney 293T (HEK 293T) cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the this compound.

  • Infection: Cells are then infected with pseudotyped viruses that express a reporter gene (e.g., luciferase) and are coated with the spike glycoprotein of the virus of interest (e.g., SARS-CoV or Ebola virus).

  • Incubation: The infected cells are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Readout: The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured. A decrease in luciferase activity corresponds to the inhibition of viral entry.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits viral entry by 50%, is determined from the dose-response curve.[2][3]

Cytotoxicity Assay

This assay is essential to ensure that the observed antiviral effect is not due to the death of the host cells.

  • Cell Seeding: Human aortic endothelial cells (or another relevant cell line) are seeded in a 384-well plate at a density of 1000 cells per well and incubated for 24 hours.[2]

  • Compound Addition: Serial dilutions of the this compound are added to the cells in triplicate. A known cytotoxic agent (e.g., doxorubicin) is used as a positive control.[2]

  • Incubation: The plate is incubated for 24 hours at 37°C.[2]

  • Viability Measurement: Cell viability is assessed using a suitable method, such as measuring ATP levels (e.g., CellTiter-Glo).

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. A high CC50 value indicates low cytotoxicity.

Conclusion

The tetrahydroquinoline this compound (PubChem CID 23631927) demonstrates potent in-vitro antiviral activity against pseudotyped SARS-CoV and Ebola virus by inhibiting the host protease cathepsin L.[2][3][4] Its mechanism as a host-directed antiviral presents a promising strategy that may be less susceptible to the rapid emergence of viral resistance. The sub-micromolar efficacy and low cytotoxicity profile highlight this compound as a viable candidate for further preclinical development. The detailed experimental protocols provided herein offer a foundation for future research into this and related compounds as broad-spectrum antiviral agents.

References

Pharmacological Profile of the Small-Molecule Cathepsin L Inhibitor, Oxocarbazate (CID 23631927)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the pharmacological properties of the small-molecule inhibitor, Oxocarbazate (PubChem CID 23631927). This tetrahydroquinoline this compound has been identified as a potent, sub-nanomolar, slow-binding, and reversible inhibitor of human Cathepsin L (CatL).[1][2] Its mechanism of action confers significant antiviral properties, effectively blocking the cellular entry of pseudotyped viruses for Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Ebola virus in vitro.[1] The compound demonstrates high selectivity for Cathepsin L over Cathepsin B and exhibits a favorable in vitro safety profile, with no toxicity observed in human aortic endothelial cells at concentrations up to 100 μM.[1][2] This guide details the quantitative pharmacological data, key experimental protocols, and the underlying mechanism of action to support further research and development efforts.

Introduction

Human Cathepsin L is a lysosomal cysteine protease that plays a critical role in protein degradation and antigen processing.[1] Beyond its normal physiological functions, Cathepsin L is co-opted by numerous viruses to facilitate their entry into host cells.[1] Following receptor binding and endocytosis, endosomal acidification activates Cathepsin L, which then cleaves viral surface glycoproteins, triggering the conformational changes necessary for membrane fusion and viral genome release.[1] This dependency makes Cathepsin L a compelling host-based target for broad-spectrum antiviral drug development, as inhibitors are less likely to face resistance from viral mutations.[1]

This compound (CID 23631927) is a small-molecule compound designed to target and inhibit the enzymatic activity of human Cathepsin L.[1] Its potential to disrupt the viral life cycle of pathogens like SARS-CoV and Ebola virus has made it a subject of significant preclinical investigation.[1][2]

Mechanism of Action

This compound functions as a potent, slow-binding, reversible, and competitive inhibitor of human Cathepsin L.[1][3] The inhibition mechanism is thought to involve the formation of a tetrahedral intermediate following an attack by the active site Cys25 residue of Cathepsin L on the this compound carbonyl group.[1] By binding to the active site, this compound prevents the protease from processing its natural substrates, including viral glycoproteins. This inhibitory action effectively halts the viral fusion process within the endosome, thereby blocking the entry of the virus into the host cell cytoplasm.[1]

cluster_extracellular Extracellular Space cluster_cytoplasm Host Cell Cytoplasm cluster_endosome Endosome Virus SARS-CoV / Ebola Virus Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Binding EndocytosedVirus Virus Particle Receptor->EndocytosedVirus 2. Endocytosis CatL Cathepsin L (Activated by low pH) EndocytosedVirus->CatL 3. Endosome Acidification Glycoprotein Viral Glycoprotein Cleavage CatL->Glycoprotein 4. Proteolytic Cleavage Fusion Membrane Fusion Glycoprotein->Fusion 5. Conformational Change RNA_Release Viral RNA Release & Replication Fusion->RNA_Release 6. Viral Entry Inhibitor This compound (CID 23631927) Inhibitor->CatL Inhibition

Caption: Mechanism of viral entry and inhibition by this compound. (Max-width: 760px)

Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro assays to determine its potency, kinetics, selectivity, and antiviral efficacy.

In Vitro Potency and Kinetics

This compound exhibits time-dependent inhibition of human Cathepsin L, with its potency increasing significantly with longer pre-incubation times, which is characteristic of a slow-binding inhibitor.[1] A transient kinetic analysis provided precise on and off-rate constants.[1][2]

ParameterValueReference
IC₅₀ (no pre-incubation)6.9 ± 1.0 nM[1]
IC₅₀ (1-hour pre-incubation)2.3 ± 0.1 nM[1]
IC₅₀ (2-hour pre-incubation)1.2 ± 0.1 nM[1]
IC₅₀ (4-hour pre-incubation)0.4 ± 0.1 nM[1][2]
Kᵢ (Inhibition Constant)0.29 nM[1][2]
kₒₙ (Association Rate)153,000 M⁻¹s⁻¹[1][2]
kₒff (Dissociation Rate)4.40 × 10⁻⁵ s⁻¹[1][2]
Table 1: In Vitro Inhibition of Human Cathepsin L by this compound (CID 23631927).
Antiviral Activity

The compound's ability to block viral entry was assessed using pseudotyped viruses bearing the surface glycoproteins of SARS-CoV and Ebola virus.

Virus PseudotypeIC₅₀ (Cell-Based Assay)Reference
SARS-CoV 273 ± 49 nM[1][2]
Ebola virus 193 ± 39 nM[1][2]
Table 2: Antiviral Activity of this compound (CID 23631927) in Pseudotype Virus Entry Assay.
Selectivity and Cellular Activity

This compound was profiled for its selectivity against other proteases and its ability to inhibit its target within a cellular context.

ParameterResultReference
Selectivity >700-fold for Cathepsin L over Cathepsin B[1][2]
Intracellular Activity 38% reduction in active Cathepsin L levels in 293T cells[1]
Table 3: Selectivity and Cellular Activity of this compound (CID 23631927).

Pharmacokinetics and Toxicology

Preliminary data on the physicochemical properties and in vitro safety of this compound are available. Comprehensive in vivo pharmacokinetic and toxicological studies have not been reported in the reviewed literature.

ParameterValue / ResultReference
Predicted cLogP (octanol/water)5.296[1]
In Vitro Cytotoxicity Nontoxic to human aortic endothelial cells at 100 μM[1][2]
Table 4: Physicochemical and Toxicological Properties.

Key Experimental Methodologies

Detailed protocols for the key experiments are crucial for the replication and extension of these findings.

Cathepsin L Inhibition Assay

This assay quantifies the inhibitory potency of the compound against purified human Cathepsin L.

cluster_workflow Kinetic Characterization Workflow start Start prep Prepare Reagents: - Cathepsin L Enzyme - this compound (serial dilutions) - Assay Buffer (pH 5.5) - Z-Phe-Arg-AMC Substrate start->prep incubate Pre-incubate Enzyme + Inhibitor (0-4 hours) in 96-well plate prep->incubate add_sub Initiate Reaction: Add Substrate incubate->add_sub monitor Monitor AMC Hydrolysis (Fluorescence at 355/460 nm) add_sub->monitor analyze Analyze Data: Calculate IC₅₀ and Kinetic Parameters (kₒₙ, kₒff) monitor->analyze end End analyze->end

Caption: Workflow for determining the in vitro inhibitory kinetics of this compound. (Max-width: 760px)
  • Protocol:

    • Enzyme Activation: Human Cathepsin L is incubated in an assay buffer (20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5) for 30 minutes to ensure the catalytic cysteine is in its reduced form.[1]

    • Inhibitor Incubation: For time-dependency tests, Cathepsin L (18.3 ng/ml) is pre-incubated with various concentrations of this compound for specified durations (e.g., 0, 1, 2, or 4 hours) in a 96-well microplate.[1]

    • Reaction Initiation: The enzymatic reaction is started by adding a fluorogenic substrate, Z-Phe-Arg-AMC.[1]

    • Data Acquisition: Fluorescence is monitored using a microplate reader at excitation and emission wavelengths of 355 nm and 460 nm, respectively.[1]

    • Reversibility Test: A dilution assay is performed to assess reversibility. A concentrated mixture of the enzyme (870 ng/ml) and inhibitor (25 nM) are incubated for 1 hour before being diluted 100-fold into a solution containing the substrate.[1]

Pseudovirus Infection Assay

This cell-based assay measures the ability of the compound to prevent viral entry.

cluster_workflow Antiviral Pseudovirus Assay Workflow start Start seed Seed HEK 293T cells in 96-well plates start->seed pretreat Pre-treat cells with This compound (1 hour) seed->pretreat infect Add SARS-CoV or Ebola pseudotyped lentivirus pretreat->infect spin Spin-infect cells (1200g, 2h, 4°C) infect->spin incubate Incubate for 40-60 hours spin->incubate lyse Lyse cells and add luciferase reagent incubate->lyse measure Measure luminescence lyse->measure analyze Analyze Data: Calculate IC₅₀ measure->analyze end End analyze->end

Caption: Experimental workflow for the pseudovirus cell entry inhibition assay. (Max-width: 760px)
  • Protocol:

    • Cell Culture: Human Embryonic Kidney (HEK) 293T cells are seeded in plates. For SARS-CoV assays, cells are first transfected to express the ACE2 receptor.[4][5]

    • Compound Treatment: Cells are pre-treated for 1 hour with varying concentrations of this compound.[1]

    • Infection: The media is replaced with fresh media containing the inhibitor and an equal volume of pseudovirus (lentiviral particles bearing the viral glycoprotein and a luciferase reporter gene).[1]

    • Spin-Infection: Plates are centrifuged at 1200g for 2 hours at 4°C to facilitate infection.[1]

    • Incubation: After 6 hours, the medium is replaced with fresh medium without the drug, and cells are incubated for an additional 40 hours.[1]

    • Readout: Cells are lysed, and luciferase activity, which is proportional to the level of viral entry, is measured using a luminometer.[1][5]

Cellular Activity Assay (DCG-04 Labeling)

This assay confirms that the inhibitor engages with its target inside host cells.

  • Protocol:

    • Cell Treatment: 293T cells are treated with this compound or a vehicle control (DMSO).[1]

    • Cell Lysis: Cells are lysed to release intracellular proteins.[1]

    • Probe Labeling: The cell lysates are treated with the activity-based probe DCG-04, which is a biotinylated probe that covalently binds to the active site of cysteine proteases like Cathepsin L.[1]

    • Analysis: The level of active Cathepsin L is determined by Western blotting for the biotinylated probe. A reduction in the signal in inhibitor-treated cells indicates successful target engagement.[1]

Cytotoxicity Assay

This assay evaluates the general toxicity of the compound to host cells.

  • Protocol:

    • Cell Seeding: Human aortic endothelial cells are seeded at 1000 cells/well in a 384-well plate and incubated for 24 hours.[1]

    • Compound Addition: Serial dilutions of this compound (from 100 μM to 156 nM) are added to the wells. Doxorubicin is used as a positive control.[1]

    • Incubation: The plate is incubated for another 24 hours.[1]

    • Viability Measurement: Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo) that measures ATP levels, which correlate with the number of viable cells.[3]

Conclusion

The small-molecule this compound (CID 23631927) presents a compelling pharmacological profile as a potent and selective inhibitor of human Cathepsin L. Its sub-nanomolar potency, slow-binding kinetics, and demonstrated ability to block the entry of SARS-CoV and Ebola pseudoviruses in vitro establish it as a valuable lead compound.[1][2] The favorable in vitro safety profile further enhances its therapeutic potential.[1] While these preclinical data are highly encouraging, the successful translation of this compound will require comprehensive future studies, including the determination of its in vivo pharmacokinetic properties (ADME), efficacy in animal infection models, and a broader toxicological assessment.

References

Unveiling the Potential of Oxocarbazate in Viral Entry Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the scientific community continues to explore novel antiviral strategies, early-stage research has identified a promising class of compounds, oxocarbazates, as potent inhibitors of viral entry. This technical guide provides an in-depth overview of the core findings related to a specific tetrahydroquinoline oxocarbazate, PubChem CID 23631927, for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Executive Summary

A specific tetrahydroquinoline this compound has demonstrated significant potential as a viral entry inhibitor by targeting the host cysteine protease, cathepsin L. This enzyme is crucial for the proteolytic processing of viral glycoproteins, a necessary step for the entry of several enveloped viruses, including SARS-CoV and Ebola virus, into host cells. The this compound acts as a potent, slow-binding, and reversible inhibitor of human cathepsin L, thereby blocking viral entry at a sub-micromolar concentration. This guide will delve into the quantitative measures of its inhibitory activity, the detailed protocols for assessing its efficacy, and the mechanistic pathways involved.

Quantitative Data Summary

The inhibitory potency of the tetrahydroquinoline this compound (PubChem CID 23631927) has been quantified through various in vitro assays. The data is summarized below for clear comparison.

Table 1: Inhibitory Activity of this compound against Human Cathepsin L [1][2]

ParameterValueConditions
IC50 6.9 ± 1.0 nMNo pre-incubation
2.3 ± 0.1 nM1-hour pre-incubation
1.2 ± 0.1 nM2-hour pre-incubation
0.4 ± 0.1 nM4-hour pre-incubation
Ki 0.29 nM-
kon 153,000 M-1s-1-
koff 4.40 x 10-5 s-1-
Cathepsin L/B Selectivity >700-fold-

Table 2: Antiviral Activity of this compound in Pseudovirus Entry Assays [1][2]

Virus PseudotypeHost Cell LineIC50
SARS-CoV HEK 293T273 ± 49 nM
Ebola Virus HEK 293T193 ± 39 nM

Signaling Pathway and Mechanism of Action

The primary mechanism of viral entry inhibition by the this compound is through the direct inhibition of human cathepsin L within the endosome of the host cell. The following diagram illustrates this signaling pathway.

cluster_virus_entry Viral Entry Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Result Virus Virus Receptor_Binding Receptor_Binding Virus->Receptor_Binding 1. Attachment Endocytosis Endocytosis Receptor_Binding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome 3. Trafficking Cathepsin_L Cathepsin_L Endosome->Cathepsin_L This compound This compound Cathepsin_L_Inhibition Inhibition of Cathepsin L This compound->Cathepsin_L_Inhibition Viral_Glycoprotein_Cleavage Viral_Glycoprotein_Cleavage Cathepsin_L_Inhibition->Viral_Glycoprotein_Cleavage Blocks Cathepsin_L->Viral_Glycoprotein_Cleavage required for Membrane_Fusion Membrane_Fusion Viral_Glycoprotein_Cleavage->Membrane_Fusion 4. Priming Viral_Genome_Release Viral_Genome_Release Membrane_Fusion->Viral_Genome_Release 5. Fusion start Start prep_reagents Prepare Reagents: - Recombinant Human Cathepsin L - Assay Buffer (e.g., MES, DTT) - Fluorogenic Substrate (e.g., Z-FR-AMC) - this compound dilutions start->prep_reagents add_enzyme Add Cathepsin L to microplate wells prep_reagents->add_enzyme add_inhibitor Add serial dilutions of this compound to wells. Include no-inhibitor control. add_enzyme->add_inhibitor pre_incubate Pre-incubate at room temperature (e.g., for 0, 1, 2, 4 hours) add_inhibitor->pre_incubate add_substrate Add fluorogenic substrate to initiate reaction pre_incubate->add_substrate incubate_reaction Incubate at 37°C, protected from light add_substrate->incubate_reaction read_fluorescence Measure fluorescence intensity (e.g., Ex/Em = 380/460 nm) kinetically incubate_reaction->read_fluorescence analyze_data Calculate IC50 values using non-linear regression read_fluorescence->analyze_data end End analyze_data->end start Start seed_cells Seed HEK 293T cells in a 96-well plate start->seed_cells prepare_virus Prepare pseudovirus stock (e.g., SARS-CoV or Ebola glycoprotein) expressing a reporter gene (e.g., luciferase) seed_cells->prepare_virus treat_cells Treat cells with serial dilutions of this compound prepare_virus->treat_cells infect_cells Infect cells with pseudovirus treat_cells->infect_cells incubate_infection Incubate for 48-72 hours infect_cells->incubate_infection lyse_cells Lyse cells to release reporter protein incubate_infection->lyse_cells measure_reporter Measure reporter gene activity (e.g., luminescence for luciferase) lyse_cells->measure_reporter calculate_inhibition Calculate percent inhibition and IC50 values measure_reporter->calculate_inhibition end End calculate_inhibition->end

References

Methodological & Application

Application Notes and Protocols for Oxocarbazate Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro use of a specific oxocarbazate, the tetrahydroquinoline this compound (PubChem CID: 23631927). This small molecule is a potent, slow-binding, and reversible inhibitor of human cathepsin L (CTSL).[1][2][3] Its mechanism of action involves blocking the proteolytic activity of CTSL, which is crucial for the entry of certain viruses, such as SARS-coronavirus and Ebola virus, into host cells.[1][2][3] These protocols are designed to guide researchers in utilizing this this compound as a tool to study viral infection, cathepsin L function, and potentially as a starting point for therapeutic development.

Data Presentation

The following tables summarize the quantitative data for the tetrahydroquinoline this compound, providing a clear reference for its activity and potency in various assays.

Table 1: In Vitro Inhibitory Activity of Tetrahydroquinoline this compound

Target EnzymeAssay ConditionIncubation TimeIC50 ValueReference
Human Cathepsin LEnzymatic AssayNone6.9 ± 1.0 nM[2][3]
Human Cathepsin LEnzymatic Assay1 hour2.3 ± 0.1 nM[2]
Human Cathepsin LEnzymatic Assay2 hours1.2 ± 0.1 nM[2]
Human Cathepsin LEnzymatic Assay4 hours0.4 ± 0.1 nM[1][2][3]
Human Cathepsin BEnzymatic AssayNot specified>700-fold selectivity over Cathepsin L[1][3]

Table 2: Antiviral Activity in Cell-Based Assays

Virus PseudotypeCell LineAssayIC50 ValueReference
SARS-CoVHEK 293TPseudotype Infection Assay273 ± 49 nM[2][3]
Ebola VirusHEK 293TPseudotype Infection Assay193 ± 39 nM[2][3]

Table 3: Cytotoxicity Data

Cell LineAssayIncubation TimeResultReference
Human Aortic Endothelial CellsCytotoxicity Assay24 hoursNon-toxic up to 100 µM[1][3]

Experimental Protocols

General Guidelines for Handling Small Molecule Inhibitors

Successful and reproducible experiments with small molecule inhibitors like the tetrahydroquinoline this compound require careful handling and preparation.

  • Solubility and Stock Solutions : The optimal solvent for this this compound is Dimethyl Sulfoxide (DMSO). To minimize solvent-induced effects on cells, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%. Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to facilitate the preparation of working dilutions.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Controls : Always include appropriate controls in your experiments. A "vehicle control" (medium with the same final concentration of DMSO as the treated samples) is essential to distinguish the effects of the compound from those of the solvent. An "untreated control" (cells in medium alone) should also be included.

Protocol for Determining the IC50 of this compound in a Cell-Based Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the this compound in a relevant cell-based assay, such as a viral pseudotype infection assay.

  • Cell Seeding : Seed the target cells (e.g., HEK 293T) in a 96-well plate at a density that allows for optimal growth during the experiment. Allow the cells to adhere overnight in a 37°C incubator with 5% CO2.

  • Compound Preparation : Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. A 10-point dilution series is recommended to cover a wide range of concentrations.

  • Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of the this compound. Include vehicle and untreated controls.

  • Incubation : Incubate the plate for a duration relevant to the biological question being investigated (e.g., for viral entry assays, this may be a few hours before and during infection).

  • Assay : Perform the specific assay to measure the biological endpoint. For viral infection, this could involve adding the pseudotyped virus and then measuring a reporter gene (e.g., luciferase) activity after a set incubation period (e.g., 48 hours).

  • Data Analysis : Normalize the data to the controls. Plot the percentage of inhibition as a function of the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol for Assessing Cytotoxicity using an MTT Assay

It is crucial to determine if the observed effects of the this compound are due to its specific inhibitory activity or general cytotoxicity.

  • Cell Seeding : Seed the cells of interest in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation and Treatment : Prepare and add serial dilutions of the this compound to the cells as described in the IC50 protocol.

  • Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis : Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Mandatory Visualizations

Signaling Pathway of Cathepsin L-Mediated Viral Entry

Viral_Entry_Pathway Virus Virus Particle Receptor Host Cell Receptor (e.g., ACE2 for SARS-CoV) Virus->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome 2. Internalization CathepsinL Cathepsin L Endosome->CathepsinL Fusion Viral-Endosomal Membrane Fusion CathepsinL->Fusion 3. Proteolytic Cleavage of Viral Glycoprotein Release Viral Genome Release into Cytoplasm Fusion->Release 4. Fusion & Release This compound Tetrahydroquinoline This compound This compound->CathepsinL Inhibition

Caption: Cathepsin L-mediated viral entry pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Treatment

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Target Cells (e.g., HEK 293T) Cell_Seeding 4. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Stock_Prep 2. Prepare this compound Stock Solution (10 mM in DMSO) Serial_Dilution 3. Prepare Serial Dilutions in Culture Medium Stock_Prep->Serial_Dilution Treatment 5. Treat Cells with this compound and Controls Serial_Dilution->Treatment Cell_Seeding->Treatment Incubation 6. Incubate for Defined Period Treatment->Incubation Assay 7. Perform Endpoint Assay (e.g., Viral Infection, Cytotoxicity) Incubation->Assay Data_Acquisition 8. Acquire Data (e.g., Luminescence, Absorbance) Assay->Data_Acquisition Normalization 9. Normalize Data to Controls Data_Acquisition->Normalization IC50_Calc 10. Calculate IC50/CC50 Values Normalization->IC50_Calc

Caption: A generalized experimental workflow for treating cell cultures with this compound.

References

Application Note: High-Throughput Screening and Kinetic Characterization of Cathepsin L Inhibitors Using Oxocarbazate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in a variety of physiological processes, including protein degradation, antigen presentation, and hormone processing.[1][2] Dysregulation of cathepsin L activity has been implicated in numerous pathologies, such as cancer progression and metastasis, neurodegenerative disorders, and viral entry.[3][4][5] Notably, it is a key host factor for the entry of viruses like SARS-CoV and Ebola, making it a compelling target for antiviral drug development.[4][6] This application note provides a detailed protocol for performing a cathepsin L inhibition assay using the potent, slow-binding inhibitor oxocarbazate (PubChem CID 23631927) as a model compound.[4][7]

This document outlines the materials, methods, and data analysis procedures for determining the potency and kinetic parameters of cathepsin L inhibitors in a fluorometric assay format. The provided protocols are suitable for high-throughput screening (HTS) and detailed kinetic characterization of lead compounds.

Signaling Pathway Involving Cathepsin L in Viral Entry

Cathepsin L is critically involved in the endosomal entry pathway of certain viruses, such as SARS-CoV. After the virus binds to the host cell receptor (e.g., ACE2 for SARS-CoV) and is endocytosed, the endosome acidifies. This acidic environment activates cathepsin L, which then cleaves the viral spike protein, triggering conformational changes that facilitate the fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm.

CathepsinL_Viral_Entry cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome Virus Virus ACE2_Receptor Host Cell Receptor (e.g., ACE2) Virus->ACE2_Receptor Binding Endocytosed_Virus Endocytosed Virus ACE2_Receptor->Endocytosed_Virus Endocytosis Cathepsin_L_Inactive Pro-Cathepsin L Spike_Cleavage Spike Protein Cleavage Endocytosed_Virus->Spike_Cleavage Cathepsin_L_Active Active Cathepsin L Cathepsin_L_Inactive->Cathepsin_L_Active Low pH Activation Cathepsin_L_Active->Spike_Cleavage Membrane_Fusion Membrane Fusion Spike_Cleavage->Membrane_Fusion Viral_Genome_Release Viral Genome Release into Cytoplasm Membrane_Fusion->Viral_Genome_Release

Caption: Cathepsin L-mediated viral entry pathway.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human Cathepsin L (e.g., from R&D Systems or similar)

  • Inhibitor: this compound (PubChem CID 23631927)

  • Substrate: Fluorogenic Cathepsin L substrate, e.g., Z-Phe-Arg-AMC (Z-FR-AMC) or Ac-FR-AFC.[8][9]

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.

  • 96-well or 384-well plates: Black, flat-bottom plates suitable for fluorescence measurements.

  • Fluorescence plate reader: Capable of excitation at ~360-400 nm and emission at ~460-505 nm, depending on the substrate.[8][9]

Experimental Workflow Diagram

CathepsinL_Inhibition_Assay_Workflow Start Prepare_Reagents Prepare Reagents (Assay Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound Dilutions to Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Cathepsin L to Wells Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Enzyme and Inhibitor (e.g., 0, 1, 2, 4 hours) Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (e.g., every minute for 30-60 min) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate initial rates - Determine IC50 values - Kinetic parameter fitting Measure_Fluorescence->Data_Analysis End Data_Analysis->End

Caption: Workflow for Cathepsin L inhibition assay.

Detailed Protocol for IC50 Determination
  • Reagent Preparation:

    • Prepare the assay buffer and allow all reagents to reach room temperature before use.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a working solution of Cathepsin L in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Procedure:

    • Add 25 µL of the serially diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.

    • Add 50 µL of the Cathepsin L working solution to each well.

    • Pre-incubation: For a slow-binding inhibitor like this compound, pre-incubate the enzyme and inhibitor for varying time points (e.g., 0, 1, 2, and 4 hours) at room temperature, protected from light.[4][7]

    • Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to each well.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation

Time-Dependent Inhibition of Cathepsin L by this compound

The inhibitory potency of this compound against Cathepsin L is time-dependent, a characteristic of slow-binding inhibitors.[4][7] The IC50 value decreases with longer pre-incubation times.[4][7]

Pre-incubation Time (hours)IC50 (nM)
06.9 ± 1.0
12.3 ± 0.1
21.2 ± 0.1
40.4 ± 0.1

Data adapted from Shah et al., 2010.[4]

Kinetic Parameters of this compound Inhibition

A transient kinetic analysis can be performed to determine the association (k_on) and dissociation (k_off) rate constants.[4][7]

ParameterValue
k_on (M⁻¹s⁻¹)153,000
k_off (s⁻¹)4.40 x 10⁻⁵
K_i (nM)0.29

Data adapted from Shah et al., 2010.[4][7]

Conclusion

This application note provides a comprehensive guide for performing a Cathepsin L inhibition assay using this compound as a reference compound. The detailed protocols and data presentation formats are designed to assist researchers in the screening and characterization of novel Cathepsin L inhibitors. The time-dependent nature of this compound's inhibition highlights the importance of pre-incubation when evaluating slow-binding inhibitors. The methodologies described herein are robust and can be adapted for high-throughput screening campaigns aimed at discovering new therapeutics targeting Cathepsin L.

References

Application Notes and Protocols: Testing Oxocarbazate Against SARS-CoV Pseudotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and execution of assays to test the efficacy of Oxocarbazate, a potent inhibitor of human cathepsin L, against SARS-CoV pseudotypes. The protocols detailed below are essential for researchers engaged in the discovery and development of antiviral therapeutics targeting viral entry.

Introduction

Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and other coronaviruses utilize a spike (S) glycoprotein to mediate entry into host cells. This process is often dependent on host proteases, such as cathepsin L, which cleave the S protein and facilitate membrane fusion.[1] this compound (PubChem CID: 23631927) has been identified as a subnanomolar, slow-binding, and reversible inhibitor of human cathepsin L.[1][2] This inhibitory action has been shown to effectively block the entry of SARS-CoV and Ebola pseudotype viruses into host cells, making it a promising candidate for antiviral therapy.[1][2]

Pseudotyped viral particles, which consist of a replicative-incompetent viral core (e.g., from lentivirus or vesicular stomatitis virus) carrying the envelope glycoproteins of another virus (in this case, SARS-CoV Spike protein), are valuable tools for studying viral entry in a lower biosafety level environment (BSL-2).[3][4][5] These particles often contain a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for the quantitative measurement of viral entry into host cells.[3][6][7]

This document outlines the protocols for producing SARS-CoV pseudotypes, conducting viral entry inhibition assays with this compound, and assessing the cytotoxicity of the compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound (CID 23631927)
ParameterValueCell LineVirus PseudotypeReference
IC50 (SARS-CoV) 273 ± 49 nMHEK293TSARS-CoV[1][2]
IC50 (Ebola) 193 ± 39 nMHEK293TEbola[1][2]
Cathepsin L Inhibition (Ki) 0.29 nM--[1][2]
Cathepsin L IC50 (no preincubation) 6.9 nM--[1][2]
Cathepsin L IC50 (4-hour preincubation) 0.4 nM--[1][2]
Table 2: Cytotoxicity of this compound (CID 23631927)
Cell LineConcentrationResultReference
Human Aortic Endothelial Cells100 µMNon-toxic[1][2]

Signaling Pathway and Experimental Workflow Diagrams

SARS_CoV_Entry_and_Oxocarbazate_Inhibition cluster_virus SARS-CoV Pseudovirus cluster_cell Host Cell cluster_inhibitor Inhibitor Spike Spike Glycoprotein ACE2 ACE2 Receptor Spike->ACE2 1. Binding Fusion Membrane Fusion Spike->Fusion 5. Conformational Change Endosome Endosome ACE2->Endosome 2. Endocytosis CathepsinL Cathepsin L Endosome->CathepsinL 3. Acidification & Cathepsin L Activation CathepsinL->Spike 4. Spike Cleavage Release Viral Genome Release Fusion->Release 6. Viral Entry This compound This compound This compound->CathepsinL Inhibition

Figure 1. SARS-CoV pseudovirus entry pathway and mechanism of this compound inhibition.

Pseudovirus_Inhibition_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment and Infection cluster_readout Readout cluster_analysis Data Analysis Seed_Cells 1. Seed target cells (e.g., HEK293T-ACE2) Prepare_Compound 2. Prepare serial dilutions of this compound Add_Compound 3. Add this compound to cells Prepare_Compound->Add_Compound Incubate_Pre 4. Pre-incubate Add_Compound->Incubate_Pre Add_Pseudovirus 5. Add SARS-CoV pseudovirus Incubate_Pre->Add_Pseudovirus Incubate_Infection 6. Incubate for infection Add_Pseudovirus->Incubate_Infection Lyse_Cells 7. Lyse cells Incubate_Infection->Lyse_Cells Add_Substrate 8. Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence 9. Measure luminescence Add_Substrate->Measure_Luminescence Calculate_IC50 10. Calculate IC50 Measure_Luminescence->Calculate_IC50

Figure 2. Experimental workflow for the SARS-CoV pseudovirus entry inhibition assay.

Experimental Protocols

Protocol 1: Production of SARS-CoV Spike-Pseudotyped Lentiviral Particles

This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV spike protein and containing a luciferase reporter gene.

Materials:

  • HEK293T cells

  • DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lentiviral packaging plasmid (e.g., pMDLg/pRRE)

  • Lentiviral Rev plasmid (e.g., pRSV-Rev)

  • Lentiviral transfer vector with luciferase reporter (e.g., pHIV-Luc-ZsGreen)

  • SARS-CoV Spike protein expression plasmid (e.g., pXJ3’S)[8]

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM Reduced Serum Medium

  • 0.45 µm filter

Procedure:

  • Day 1: Cell Seeding: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection:

    • In a sterile tube (Tube A), mix the packaging plasmid, Rev plasmid, luciferase transfer vector, and SARS-CoV Spike plasmid in Opti-MEM.

    • In a separate sterile tube (Tube B), dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature.

    • Add the contents of Tube B to Tube A, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the transfection complex dropwise to the HEK293T cells.

    • Incubate the cells at 37°C with 5% CO2.

  • Day 3: Medium Change: After 12-16 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed complete DMEM.

  • Day 4-5: Harvest Pseudovirus:

    • At 48 and 72 hours post-transfection, collect the cell culture supernatant.

    • Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • The filtered supernatant containing the pseudovirus can be used immediately or aliquoted and stored at -80°C.

Protocol 2: SARS-CoV Pseudovirus Entry Inhibition Assay

This protocol details the procedure for evaluating the inhibitory effect of this compound on SARS-CoV pseudovirus entry using a luciferase-based assay.

Materials:

  • HEK293T cells stably expressing ACE2 (HEK293T-ACE2) or another susceptible cell line.

  • Complete DMEM

  • SARS-CoV pseudotyped lentiviral particles (from Protocol 1)

  • This compound (dissolved in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay system (e.g., Promega Luciferase Assay System)

  • Luminometer

Procedure:

  • Day 1: Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.[6]

  • Day 2: Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the cells and add 50 µL of the diluted this compound to the respective wells. Include wells with vehicle control (DMSO) and no-treatment controls.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.[9]

    • Add 50 µL of SARS-CoV pseudovirus to each well.

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.[5][9]

  • Day 4-5: Luciferase Assay:

    • Remove the medium from the wells and wash the cells once with PBS.

    • Lyse the cells by adding 20-50 µL of 1x passive lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.[8]

    • Add 50-100 µL of luciferase assay reagent to each well.

    • Immediately measure the luminescence using a luminometer.[3][6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of this compound using a commercially available ATP-based assay (e.g., CellTiter-Glo®).

Materials:

  • HEK293T-ACE2 cells (or the same cell line used in the entry assay)

  • Complete DMEM

  • This compound (dissolved in DMSO)

  • 96-well opaque-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Day 1: Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.[10]

  • Day 2: Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM, mirroring the concentrations used in the inhibition assay.

    • Add the diluted compound to the cells. Include wells with vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).[1]

    • Incubate the plate for the same duration as the infection assay (48-72 hours) at 37°C with 5% CO2.

  • Day 4-5: Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion

The provided protocols and data offer a robust framework for the preclinical evaluation of this compound as a potential entry inhibitor for SARS-CoV. By targeting a host factor, cathepsin L, this compound presents an antiviral strategy that may be less susceptible to viral resistance arising from mutations in the viral genome.[1] Rigorous adherence to these experimental designs will ensure the generation of high-quality, reproducible data, crucial for the advancement of novel antiviral therapies.

References

Application Notes and Protocols for the Quantification of Oxcarbazepine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the quantitative analysis of Oxcarbazepine (OXC) and its primary active metabolite, 10,11-dihydro-10-hydroxycarbazepine (MHD or licarbazepine), in biological samples. The methodologies described herein are essential for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.

Oxcarbazepine is an antiepileptic drug that exerts its therapeutic effect primarily through its active metabolite, MHD.[1][2] Therefore, the simultaneous quantification of both OXC and MHD is crucial for a comprehensive understanding of its pharmacological profile.[3] Various analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.

Analytical Techniques Overview

Several analytical methods are available for the quantification of Oxcarbazepine and its metabolites. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and cost-effective method suitable for therapeutic drug monitoring. It offers good precision and accuracy but may have a higher limit of quantification compared to mass spectrometry-based methods.[4][5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[7] It allows for the use of smaller sample volumes and simpler sample preparation techniques.[3][8]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers even faster analysis times and higher resolution compared to conventional LC-MS/MS.[9][10]

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters of various validated analytical methods for the determination of Oxcarbazepine and its active metabolite (MHD) in human plasma or serum.

Table 1: HPLC-UV Methods

Analyte(s)Sample MatrixExtraction MethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
OXC, MHDHuman PlasmaSolid-Phase ExtractionOXC: 50 - 5000MHD: 100 - 10000OXC: 50MHD: 100[4]
OXC, MHD, and othersHuman PlasmaSolid-Phase ExtractionOXC: 50 - 2000050[5]
OXC and other AEDsHuman PlasmaProtein PrecipitationOXC: 100 - 10000100[6]
OXCHuman PlasmaLiquid-Liquid Extraction100 - 3200100[11]

Table 2: LC-MS/MS and UPLC-MS/MS Methods

Analyte(s)Sample MatrixExtraction MethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
OXC, MHDHuman PlasmaProtein PrecipitationOXC: 20 - 10000MHD: 100 - 50000OXC: 20MHD: 100[3]
OXC, MHDHuman PlasmaNot SpecifiedOXC: 10 - 4011MHD: 40 - 16061OXC: 10MHD: 40[9][10]
MHDHuman PlasmaProtein Precipitation180 - 39300180[7]
OXC, MHDHuman SerumProtein PrecipitationOXC: 25 - 1600MHD: 500 - 32000OXC: 25MHD: 500[12]
OXC, MHDHuman K2EDTA PlasmaSolid-Phase ExtractionOXC: 32 - 7044MHD: 103 - 15054OXC: 32MHD: 103[13]

Experimental Protocols

Below are detailed protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

Protocol 1: HPLC-UV for OXC and MHD in Human Plasma

This protocol is based on a method utilizing solid-phase extraction for sample clean-up.[4]

1. Materials and Reagents:

  • Oxcarbazepine and 10-hydroxycarbazepine (MHD) reference standards

  • Internal Standard (e.g., Zaleplon)

  • HPLC grade methanol, acetonitrile, and water

  • Phosphate buffer

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Human plasma

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of OXC, MHD, and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to achieve the desired concentration range for the calibration curve.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Extraction (Solid-Phase Extraction):

  • Condition the SPE cartridge with methanol followed by water.

  • Load 1 mL of plasma sample (spiked or unknown) onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile/methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 230 nm.[4]

  • Injection Volume: 20 µL.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of OXC and MHD in the unknown samples by interpolation from the calibration curve.

Protocol 2: LC-MS/MS for OXC and MHD in Human Plasma

This protocol is based on a method utilizing protein precipitation, a simple and rapid sample preparation technique.[3]

1. Materials and Reagents:

  • Oxcarbazepine and 10-hydroxycarbazepine (MHD) reference standards

  • Stable isotope-labeled internal standard (e.g., Oxcarbazepine-d4)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of OXC, MHD, and the IS in methanol (e.g., OXC at 1 mg/mL, MHD at 10 mg/mL).[3]

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma (e.g., 50 µL) with the working standard solutions.[3]

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add the internal standard solution.

  • Add acetonitrile (e.g., 500 µL) to precipitate the plasma proteins.[3]

  • Vortex the mixture for a few minutes.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer an aliquot of the supernatant and dilute it with a solution like 0.1% formic acid before injection into the LC-MS/MS system.[3]

4. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-performance liquid chromatography system.

  • Column: A suitable reverse-phase column (e.g., Synergi Hydro-RP, 50 mm x 2.0 mm, 4 µm).[3]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.5 mL/min.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for OXC, MHD, and the IS.

5. Data Analysis:

  • Integrate the peak areas for the MRM transitions of each analyte and the IS.

  • Calculate the peak area ratios (analyte/IS).

  • Generate a calibration curve using a weighted linear regression model.

  • Quantify the concentrations of OXC and MHD in the test samples from the calibration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plasma Biological Sample (e.g., Plasma) add_is Add Internal Standard plasma->add_is extraction Extraction (SPE or PPT) add_is->extraction evap_recon Evaporate & Reconstitute (if needed) extraction->evap_recon analysis_sample Sample for Analysis evap_recon->analysis_sample hplc HPLC System analysis_sample->hplc detector Detector (UV or MS/MS) hplc->detector data_acq Data Acquisition detector->data_acq chromatogram Chromatogram data_acq->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantification of Oxcarbazepine.

start Start: Plasma Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute inject Inject into LC-MS/MS dilute->inject

Caption: Protein precipitation sample preparation workflow.

start Start: Plasma Sample add_is Add Internal Standard start->add_is load Load Sample add_is->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute Residue evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject

Caption: Solid-phase extraction sample preparation workflow.

References

Application Notes and Protocols: Oxcarbazepine Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxcarbazepine is an anticonvulsant drug primarily used in the treatment of epilepsy. It functions as a prodrug, rapidly metabolized to its pharmacologically active 10-monohydroxy metabolite (MHD). The primary mechanism of action involves the blockade of voltage-gated sodium channels, which leads to the stabilization of hyperexcited neuronal membranes and inhibition of repetitive neuronal firing[1][2][3][4]. This document provides detailed protocols for the preparation and storage of Oxcarbazepine solutions for research and development applications, along with a summary of its solubility and stability characteristics.

Quantitative Data Summary

The following tables summarize the solubility of Oxcarbazepine in various solvents. Careful consideration of the solvent is crucial for preparing solutions of desired concentrations for in vitro and in vivo studies.

Table 1: Solubility of Oxcarbazepine in Organic Solvents

SolventSolubilityReference
Dimethylformamide (DMF)~20 mg/mL[5]
Dimethyl sulfoxide (DMSO)~10 mg/mL[5]
Tetrahydrofuran3.08 x 10⁻³ (mole fraction at 308.15 K)[6][7]
Acetone1.82 x 10⁻³ (mole fraction at 308.15 K)[6][7]
Methanol1.11 x 10⁻³ (mole fraction at 308.15 K)[6][7]
Acetonitrile1.22 x 10⁻³ (mole fraction at 308.15 K)[6][7]
Ethanol6.17 x 10⁻⁴ (mole fraction at 308.15 K)[6][7]
1-Butanol6.17 x 10⁻⁴ (mole fraction at 308.15 K)[6][7]
1-Propanol6.16 x 10⁻⁴ (mole fraction at 308.15 K)[6][7]
2-Propanol4.13 x 10⁻⁴ (mole fraction at 308.15 K)[6][7]
Polyethylene glycol 200Highest solubility among tested non-volatile solvents[8]

Table 2: Solubility of Oxcarbazepine in Aqueous Solutions

Solvent SystemSolubilityNoteReference
WaterPractically insoluble (~0.07 mg/mL at room temperature)[6]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLPrepared by first dissolving in DMF[5]

Experimental Protocols

Preparation of Oxcarbazepine Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution of Oxcarbazepine in DMSO.

Materials:

  • Oxcarbazepine (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Weighing: Accurately weigh the desired amount of Oxcarbazepine crystalline solid using a calibrated analytical balance. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of Oxcarbazepine.

  • Solvent Addition: Transfer the weighed Oxcarbazepine to a sterile vial. Add the calculated volume of DMSO to achieve the final concentration. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The crystalline solid is stable for at least four years when stored at -20°C[5].

Preparation of Oxcarbazepine Working Solution in Aqueous Buffer (e.g., PBS)

This protocol describes the preparation of a working solution of Oxcarbazepine in a phosphate-buffered saline (PBS) solution. Due to its poor aqueous solubility, a two-step process involving an organic solvent is necessary.

Materials:

  • Oxcarbazepine stock solution in DMF (e.g., 20 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile conical tubes or vials

  • Pipettors and sterile pipette tips

Procedure:

  • Initial Dilution: Prepare a stock solution of Oxcarbazepine in DMF as described in the previous protocol.

  • Dilution in Aqueous Buffer: To prepare a working solution, dilute the DMF stock solution with the aqueous buffer of choice. For example, to prepare a 0.5 mg/mL solution in a 1:1 DMF:PBS solution, mix equal volumes of a 1 mg/mL Oxcarbazepine solution in DMF and PBS.

  • Mixing: Mix the solution thoroughly by gentle inversion or vortexing.

  • Usage: It is recommended to use aqueous solutions of Oxcarbazepine on the same day they are prepared. Storing aqueous solutions for more than one day is not advised due to potential precipitation and degradation[5].

Storage and Stability

  • Crystalline Solid: Store at -20°C for long-term stability (≥ 4 years)[5].

  • Organic Stock Solutions (DMSO, DMF): Store in tightly sealed containers at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Aqueous Solutions: Prepare fresh and use immediately. Aqueous solutions are not recommended for storage beyond 24 hours[5].

  • Stability Considerations: Oxcarbazepine is stable under photolytic and thermal stress but is susceptible to degradation under basic hydrolytic conditions[9].

Visualization

Experimental Workflow for Solution Preparation

G Experimental Workflow for Oxcarbazepine Solution Preparation cluster_stock Stock Solution Preparation (Organic Solvent) cluster_working Working Solution Preparation (Aqueous Buffer) weigh Weigh Oxcarbazepine Solid add_solvent Add Organic Solvent (e.g., DMSO, DMF) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot_store Aliquot and Store at -20°C dissolve->aliquot_store start_working Start with Stock Solution aliquot_store->start_working dilute Dilute with Aqueous Buffer (e.g., PBS) start_working->dilute mix Mix Thoroughly dilute->mix use Use Immediately mix->use

Caption: Workflow for preparing Oxcarbazepine stock and working solutions.

Signaling Pathway of Oxcarbazepine's Mechanism of Action

G Mechanism of Action of Oxcarbazepine oxcarbazepine Oxcarbazepine (Prodrug) mhd MHD (Active Metabolite) oxcarbazepine->mhd Metabolism inhibition Inhibition mhd->inhibition na_channel Voltage-Gated Sodium Channels stabilization Stabilization of Hyperexcited Neuronal Membranes na_channel->stabilization inhibit_firing Inhibition of Repetitive Neuronal Firing na_channel->inhibit_firing inhibition->na_channel anticonvulsant Anticonvulsant Effect stabilization->anticonvulsant inhibit_firing->anticonvulsant

Caption: Simplified signaling pathway of Oxcarbazepine's mechanism of action.

References

Application Notes and Protocols: Oxocarbazate in High-Throughput Screening for Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the utilization of oxocarbazate derivatives in high-throughput screening (HTS) for the discovery of novel antiviral compounds. The content is tailored for researchers, scientists, and drug development professionals engaged in antiviral research.

Introduction

Viral entry into host cells is a critical step in the viral life cycle and presents a key target for antiviral therapeutic intervention. For several enveloped viruses, such as Coronaviruses and Filoviruses, entry is mediated by viral glycoproteins that require proteolytic cleavage by host proteases to become fusion-competent. One such critical host protease is cathepsin L, a lysosomal cysteine protease. Inhibition of cathepsin L can effectively block the entry of these viruses. A tetrahydroquinoline this compound (PubChem CID 23631927) has been identified as a potent inhibitor of human cathepsin L, thereby preventing the entry of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Ebola virus pseudotypes.[1][2][3] This document outlines the application of this compound derivatives as exemplified by this compound in antiviral HTS campaigns.

Mechanism of Action

The primary antiviral mechanism of the identified this compound is the inhibition of human cathepsin L.[1][2] After a virus particle is taken up by the host cell into an endosome, the acidic environment of the endosome activates cathepsin L. This activated protease then cleaves the viral spike glycoprotein, triggering conformational changes that lead to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. The this compound compound acts as a slow-binding, reversible inhibitor of cathepsin L, effectively blocking this crucial proteolytic step and thus preventing viral entry.[1][3] A key advantage of targeting a host enzyme like cathepsin L is that it is less prone to the development of drug resistance resulting from rapid viral mutations.[1]

cluster_extracellular Extracellular cluster_cell Host Cell cluster_endosome Endosome Virus Virus ACE2_Receptor ACE2 Receptor Virus->ACE2_Receptor 1. Binding Endocytosed_Virus Virus in Endosome Cathepsin_L_Inactive Inactive Cathepsin L Viral_Glycoprotein_Unprimed Unprimed Viral Glycoprotein Cathepsin_L_Active Active Cathepsin L Cathepsin_L_Inactive->Cathepsin_L_Active Acidic pH Cathepsin_L_Active->Viral_Glycoprotein_Unprimed 3. Cleavage Viral_Glycoprotein_Primed Primed Viral Glycoprotein Viral_Glycoprotein_Unprimed->Viral_Glycoprotein_Primed Membrane_Fusion Membrane Fusion Viral_Glycoprotein_Primed->Membrane_Fusion 4. Conformational Change Viral_Genome_Release Viral Genome Release into Cytoplasm Membrane_Fusion->Viral_Genome_Release 5. Release Endocytosis Endocytosis ACE2_Receptor->Endocytosis 2. Internalization Endocytosis->Endocytosed_Virus This compound This compound (CID 23631927) This compound->Cathepsin_L_Active Inhibition

Caption: Viral entry pathway and inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of the tetrahydroquinoline this compound (PubChem CID 23631927) has been quantified through various assays. The data is summarized in the table below.

ParameterValueAssay ConditionReference
Cathepsin L Inhibition
IC506.9 nMNo preincubation[1][2]
IC500.4 nM4-hour preincubation[1][2]
Ki0.29 nM[1][2]
kon153,000 M-1s-1[1][2]
koff4.40 x 10-5 s-1[1][2]
Cathepsin L/B Selectivity>700-fold[2]
Antiviral Activity
IC50 (SARS-CoV pseudotype)273 ± 49 nMHEK 293T cells[1][2]
IC50 (Ebola pseudotype)193 ± 39 nMHEK 293T cells[1][2]
Toxicity
ToxicityNon-toxic at 100 µMHuman aortic endothelial cells[2]

Experimental Protocols

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a general workflow for an HTS campaign to identify novel antiviral compounds targeting host proteases like cathepsin L.

cluster_workflow HTS Workflow Compound_Library Compound Library (e.g., Oxocarbazates) Primary_Screen Primary Screen (e.g., FRET-based Cathepsin L assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds showing inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response/ IC50 Determination Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay (e.g., Pseudovirus entry assay) Confirmed_Hits->Secondary_Assay Toxicity_Assay Toxicity Assays Confirmed_Hits->Toxicity_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits Lead_Compound Lead Compound Validated_Hits->Lead_Compound Toxicity_Assay->Lead_Compound

Caption: High-throughput screening workflow for antiviral discovery.

Cathepsin L Inhibition Assay (FRET-based)

This protocol is adapted from methodologies used for HTS to identify cathepsin L inhibitors.[4]

Principle: This assay utilizes a Fluorescence Resonance Energy Transfer (FRET) peptide substrate. In its intact state, the fluorescence of a donor fluorophore is quenched by a proximal acceptor. Upon cleavage by cathepsin L, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Human Cathepsin L (Sigma-Aldrich)

  • FRET peptide substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: Ammonium acetate (pH 5.5) with 4 mM EDTA and 8 mM DTT

  • Test compounds (e.g., this compound library) dissolved in DMSO

  • 384-well black microplates (Thermo Scientific)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add 1 µg/ml of human cathepsin L to each well.

  • Add the test compounds at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Optional for time-dependent inhibition: Pre-incubate the enzyme and inhibitor for a defined period (e.g., up to 4 hours) at room temperature.[1]

  • Initiate the reaction by adding the FRET peptide substrate (e.g., 3 µM final concentration).

  • Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Pseudovirus Entry Assay

This cell-based assay is a crucial secondary screen to confirm the antiviral activity of hit compounds in a biological context.

Principle: This assay uses replication-defective viral particles (pseudoviruses) that carry a reporter gene (e.g., luciferase) and are engineered to express the spike glycoprotein of a specific virus (e.g., SARS-CoV or Ebola). Inhibition of viral entry is quantified by a reduction in the reporter gene expression.

Materials:

  • HEK 293T cells

  • HEK 293T cells transiently transfected with the human ACE2 expression plasmid (for SARS-CoV pseudotypes).[4]

  • Pseudoviruses (e.g., SARS-CoV-S or Ebola-GP pseudotyped lentivirus)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Luciferase assay kit (Promega)

  • Luminometer

Procedure:

  • Seed HEK 293T cells (or ACE2-expressing 293T cells for SARS-CoV) in 96-well plates at a density of 2 x 105 cells/well and incubate overnight.[5]

  • Treat the cells with various concentrations of the test compound for a specified time.

  • Infect the cells with the pseudovirus particles.

  • Incubate for 48-72 hours to allow for viral entry and reporter gene expression.[5]

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the percent inhibition of viral entry relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Intracellular Cathepsin L Activity Assay

This assay helps to confirm that the compound engages with its intended target within the cellular environment.

Principle: An activity-based probe, such as DCG-04, which contains a biotin tag, is used to covalently label the active site of cysteine proteases like cathepsin L. The extent of labeling can be quantified by western blot, and a reduction in the signal in the presence of an inhibitor indicates target engagement.[1][2]

Materials:

  • HEK 293T cells

  • Test compound (this compound) and a known cathepsin L inhibitor (e.g., MDL28170)

  • Activity-based probe: Biotin-Lys-C5 alkyl linker-Tyr-Leu-epoxide (DCG-04)

  • Cell lysis buffer

  • Streptavidin-HRP

  • Western blot reagents and equipment

Procedure:

  • Treat HEK 293T cells with the test compound, a positive control inhibitor, or DMSO for a set period.

  • Lyse the cells and prepare cell lysates.

  • Incubate the lysates with the DCG-04 probe to label active cysteine proteases.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Probe the membrane with streptavidin-HRP to detect the biotin-labeled cathepsin L.

  • Develop the blot and quantify the band intensity. A reduction in intensity compared to the DMSO control indicates inhibition of intracellular cathepsin L activity.[1]

Logical Relationship in Hit Discovery

The process of identifying a lead compound like the tetrahydroquinoline this compound involves a logical progression from a large-scale screen to detailed characterization.

HTS High-Throughput Screen (Biochemical Assay) Initial_Hits Initial Hits (e.g., >50% inhibition) HTS->Initial_Hits Identifies Confirmation Hit Confirmation (IC50 determination) Initial_Hits->Confirmation Progress to Confirmed_Hits Confirmed Hits (Potent inhibitors) Confirmation->Confirmed_Hits Yields Cell_Based_Assay Cell-Based Assay (Antiviral Efficacy) Confirmed_Hits->Cell_Based_Assay Tested in Active_In_Cells Active Compounds (Cellular IC50) Cell_Based_Assay->Active_In_Cells Identifies Target_Engagement Target Engagement (Intracellular Activity) Active_In_Cells->Target_Engagement Verified by Validated_Hit Validated Hit (Confirmed MoA) Target_Engagement->Validated_Hit Confirms Toxicity_Selectivity Toxicity & Selectivity Profiling Validated_Hit->Toxicity_Selectivity Evaluated for Lead_Candidate Lead Candidate Toxicity_Selectivity->Lead_Candidate Selects

Caption: Logical workflow from HTS to lead candidate identification.

References

Application Notes and Protocols for Assessing the In Vitro Cytotoxicity of Oxocarbazate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of Oxocarbazate, an active metabolite of the anticonvulsant drug Oxcarbazepine. The following protocols detail established methods for evaluating cell viability, apoptosis, and the underlying molecular mechanisms of this compound-induced cell death.

Introduction to this compound Cytotoxicity

This compound, the primary active metabolite of Oxcarbazepine, exerts the therapeutic effects of the parent drug. While primarily known for its anticonvulsant properties, in vitro studies have demonstrated that this compound can exhibit cytotoxic effects in various cell types. This cytotoxicity is often mediated through the induction of apoptosis, a form of programmed cell death. Understanding the cytotoxic potential of this compound is crucial for drug development and for elucidating its full pharmacological profile. These protocols provide a framework for investigating these effects in a laboratory setting.

Assessment of Cell Viability and Cytotoxicity

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM to 500 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of cytotoxicity.[3]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[4] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4][5]

  • Absorbance Measurement: Add 50 µL of stop solution to each well.[5] Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Data Presentation: this compound Cytotoxicity

Cell LineAssayConcentration (µg/mL)EffectReference
Human LymphocytesMitotic Index (MI)125, 250, 500Significant decrease[6]
Human LymphocytesProliferation Index (PI)125, 250, 500Significant decrease[6]
Human LymphocytesNuclear Division Index (NDI)125, 250, 500Significant decrease[6]
Glioma Stem-like CellsCellTiterGlo-3D10 µMSignificant reduction in viability[7]
Cell LineIC50 Value (µM)Reference
Glioma Stem-like Cells (mean of 5/6 GSCs)44.7 (range: 17.4-98.6)[7][8]
Rat Hippocampal Slices (field EPSP)~711.07[9]

Assessment of Apoptosis

This compound has been shown to induce apoptosis in various cell types.[10][11] The following protocols describe methods to detect and quantify apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[12] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Experimental Protocol: Annexin V/PI Staining

  • Cell Preparation: Seed and treat cells with this compound as described previously. After treatment, collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold 1X PBS and centrifuge at 500 x g for 5 minutes.[14][15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13]

Western Blot for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins (Bax and Bcl-2) and caspases.

Experimental Protocol: Western Blot

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis by triggering the Bax/Bcl-2 signaling pathway, which leads to the activation of caspase-3.[10] An imbalance in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 can lead to the release of cytochrome c from the mitochondria, initiating the caspase cascade.

G This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.

G cluster_0 Phase 1: Viability & Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Detection cluster_2 Phase 3: Mechanism of Action A Cell Culture B This compound Treatment A->B C MTT Assay B->C D LDH Assay B->D E Annexin V/PI Staining B->E G Western Blot B->G F Flow Cytometry E->F H Analysis of Apoptotic Proteins (Bax, Bcl-2, Caspase-3) G->H

Caption: Experimental workflow for cytotoxicity assessment.

References

Application Notes and Protocols: Inhibition of Ebola Virus Pseudotype Infection by Oxocarbazate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebola virus (EBOV) is a highly pathogenic agent responsible for severe and often fatal hemorrhagic fever in humans. The entry of EBOV into host cells is a critical first step in its life cycle and presents a key target for antiviral therapies. This process is mediated by the viral glycoprotein (GP), which facilitates attachment to the host cell and subsequent fusion of the viral and host membranes. A crucial step in this entry pathway is the proteolytic cleavage of the EBOV GP by host endosomal cysteine proteases, specifically cathepsin L (CatL) and cathepsin B (CatB)[1][2][3]. This cleavage event is essential for exposing the receptor-binding domain of GP and enabling membrane fusion[4][5].

Recent studies have identified small molecule inhibitors that can block this critical step. One such promising compound is a tetrahydroquinoline oxocarbazate (PubChem CID 23631927), which has been shown to be a potent, slow-binding, and reversible inhibitor of human cathepsin L[6][7]. By inhibiting CatL, this this compound effectively blocks the entry of EBOV pseudotyped viruses into host cells, demonstrating its potential as a therapeutic agent against Ebola virus disease[6][7].

These application notes provide a detailed overview of the use of this compound in Ebola virus pseudotype infection assays, including its mechanism of action, quantitative efficacy data, and detailed protocols for performing these assays in a research setting.

Mechanism of Action: this compound as a Cathepsin L Inhibitor

The antiviral activity of the tetrahydroquinoline this compound against Ebola virus stems from its specific inhibition of human cathepsin L. The entry of Ebola virus into host cells is a multi-step process that occurs within the endosome. After the virus is internalized, the acidic environment of the endosome activates cathepsins L and B, which then cleave the viral glycoprotein (GP1 subunit) from a 130-kDa form to a smaller 19-kDa form[3][8]. This cleavage is a prerequisite for the subsequent binding of the glycoprotein to the intracellular receptor, Niemann-Pick C1 (NPC1), and the initiation of membrane fusion.

This compound acts by directly binding to and inhibiting the enzymatic activity of cathepsin L. This inhibition prevents the necessary cleavage of the Ebola virus glycoprotein, thereby halting the viral entry process before the virus can release its genetic material into the cytoplasm. The specificity of this mechanism, targeting a host factor rather than a viral protein, may offer an advantage in overcoming the challenge of viral resistance due to mutation.

Ebola_Entry_Pathway Ebola Virus Entry and Inhibition by this compound cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome Ebola Virion Ebola Virion (GP) Cell Surface Cell Surface Ebola Virion->Cell Surface Attachment Virion in Endosome Virion GP Cleavage GP Cleavage by Cathepsin L/B Virion in Endosome->GP Cleavage NPC1 Binding Binding to NPC1 GP Cleavage->NPC1 Binding Membrane Fusion Membrane Fusion NPC1 Binding->Membrane Fusion Viral RNA Release Viral RNA Release Membrane Fusion->Viral RNA Release Cell Surface->Virion in Endosome Endocytosis Cytoplasm Cytoplasm Viral RNA Release->Cytoplasm This compound This compound This compound->GP Cleavage Inhibits

Caption: Ebola Virus Entry Pathway and Site of this compound Inhibition.

Quantitative Data Summary

The inhibitory activity of the tetrahydroquinoline this compound (CID 23631927) against Ebola virus pseudotype infection has been quantified in cell-based assays. The following table summarizes the key findings from these studies.

Compound Target Assay Type Cell Line IC50 (nM) Reference
This compound (CID 23631927)Cathepsin LEbola Pseudotype InfectionHEK 293T193 ± 39[6][7]
This compound (CID 23631927)Cathepsin LSARS-CoV Pseudotype InfectionHEK 293T273 ± 49[6][7]
This compound (CID 23631927)Human Cathepsin LIn vitro enzyme inhibition (no preincubation)-6.9[6][7]
This compound (CID 23631927)Human Cathepsin LIn vitro enzyme inhibition (4-h preincubation)-0.4[6][7]

Experimental Protocols

Protocol 1: Production of Ebola Virus Pseudotyped Particles

This protocol describes the generation of replication-defective lentiviral particles pseudotyped with the Ebola virus glycoprotein. These particles carry a reporter gene (e.g., luciferase or GFP) that allows for the quantification of viral entry into target cells.

Pseudovirus_Production_Workflow Ebola Pseudovirus Production Workflow Seed_Cells Seed HEK 293T cells Prepare_DNA Prepare transfection mix: - Lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-) - EBOV GP expression plasmid - Transfection reagent Seed_Cells->Prepare_DNA Transfect Transfect HEK 293T cells Prepare_DNA->Transfect Incubate Incubate for 48-72 hours Transfect->Incubate Harvest Harvest supernatant containing pseudovirus Incubate->Harvest Clarify Clarify supernatant by centrifugation and filtration Harvest->Clarify Aliquot_Store Aliquot and store at -80°C Clarify->Aliquot_Store

Caption: Workflow for the production of Ebola pseudotyped virus particles.

Materials:

  • HEK 293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase) and lacking the env gene (e.g., pNL4-3.luc.R-E-)

  • Expression plasmid for Ebola virus glycoprotein (EBOV-GP)

  • Transfection reagent (e.g., calcium phosphate or lipid-based reagents)

  • Phosphate-Buffered Saline (PBS)

  • 0.45 µm syringe filters

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed HEK 293T cells in a 10-cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: a. Prepare the DNA mixture by combining the lentiviral backbone plasmid and the EBOV-GP expression plasmid. b. Add the DNA mixture to the transfection reagent according to the manufacturer's instructions and incubate to allow complex formation. c. Gently add the transfection complexes to the HEK 293T cells.

  • Incubation: Incubate the transfected cells at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Harvesting Supernatant: a. After the incubation period, carefully collect the cell culture supernatant, which contains the pseudotyped viral particles. b. Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any detached cells.

  • Filtration and Storage: a. Filter the clarified supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris. b. Aliquot the filtered pseudovirus-containing supernatant and store at -80°C for long-term use.

Protocol 2: Ebola Virus Pseudotype Infection Assay for Inhibitor Screening

This protocol details the methodology for screening compounds, such as this compound, for their ability to inhibit the entry of Ebola pseudotyped viruses into target cells.

Inhibitor_Screening_Workflow Inhibitor Screening Workflow Seed_Target_Cells Seed target cells (e.g., HEK 293T) in a 96-well plate Prepare_Compounds Prepare serial dilutions of this compound Seed_Target_Cells->Prepare_Compounds Pre-incubate Pre-incubate cells with the compound for a specified time (e.g., 1 hour) Prepare_Compounds->Pre-incubate Infect Infect cells with Ebola pseudotyped virus Pre-incubate->Infect Incubate_Infection Incubate for 48-72 hours Infect->Incubate_Infection Lyse_Cells Lyse cells Incubate_Infection->Lyse_Cells Measure_Reporter Measure reporter gene activity (e.g., luciferase assay) Lyse_Cells->Measure_Reporter Analyze_Data Analyze data to determine IC50 Measure_Reporter->Analyze_Data

Caption: Workflow for screening inhibitors of Ebola pseudovirus entry.

Materials:

  • HEK 293T target cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Ebola virus pseudotyped particles (from Protocol 1)

  • This compound (or other test compounds)

  • 96-well cell culture plates (white, opaque plates for luciferase assays)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK 293T cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and incubate overnight.

  • Compound Preparation and Addition: a. Prepare serial dilutions of the this compound compound in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-compound control.

  • Pre-incubation: Incubate the cells with the compound for 1 hour at 37°C.

  • Infection: a. Add a pre-determined amount of Ebola pseudotyped virus to each well. The amount of virus should be sufficient to produce a strong signal in the reporter assay without causing significant cytotoxicity. b. Include control wells with cells only (no virus) and cells with virus but no compound.

  • Incubation: Incubate the infected cells for 48 to 72 hours at 37°C.

  • Reporter Gene Assay: a. After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's protocol. b. Add the luciferase substrate to the cell lysates. c. Measure the luminescence using a luminometer.

  • Data Analysis: a. Normalize the luciferase readings to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Calculate the 50% inhibitory concentration (IC50) using a suitable curve-fitting software (e.g., four-parameter logistic regression).

Conclusion

The use of this compound in Ebola virus pseudotype infection assays provides a robust and reliable method for studying viral entry and for the discovery and characterization of novel antiviral compounds. The detailed protocols and data presented here serve as a valuable resource for researchers working on the development of therapeutics against Ebola virus. The mechanism of action, targeting the host factor cathepsin L, highlights a promising strategy for developing broad-spectrum antivirals with a higher barrier to resistance.

References

Application Notes and Protocols: Cellular Uptake and Distribution of Oxocarbazate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the cellular uptake and distribution of oxocarbazate-containing compounds, with a primary focus on the anticonvulsant drug Oxcarbazepine and its pharmacologically active metabolite, licarbazepine (also referred to as monohydroxy derivative or MHD). Additionally, insights into a specific tetrahydroquinoline this compound with antiviral properties are included.

Introduction

Understanding the cellular uptake and distribution of therapeutic agents is fundamental to drug development. For drugs targeting the central nervous system (CNS), such as the anticonvulsant Oxcarbazepine, elucidating the mechanisms of transport across cellular barriers like the blood-brain barrier is crucial. Oxcarbazepine is a prodrug that undergoes rapid and extensive metabolism to its active metabolite, licarbazepine, which is primarily responsible for its therapeutic effects[1][2][3]. The cellular transport of these compounds can be influenced by various factors, including passive diffusion and interactions with efflux transporters like P-glycoprotein (Pgp)[4].

In a different therapeutic context, a tetrahydroquinoline this compound has been identified as a potent inhibitor of human cathepsin L, playing a role in blocking the entry of viruses such as SARS-CoV and Ebola into host cells[5][6][7]. The efficiency of this this compound is linked to its cellular permeability[5].

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and cellular transport of Oxcarbazepine and its metabolites.

Table 1: Pharmacokinetic Parameters of Oxcarbazepine and Licarbazepine (MHD)

ParameterOxcarbazepineLicarbazepine (MHD)Reference
Oral Absorption>95%-[2][8]
Plasma Half-life~2 hours~9 hours[3]
Protein Binding-~40%[1][3]
Apparent Volume of Distribution49 L23.6 L (S-MHD), 31.7 L (R-MHD)[3]
Peak Plasma Concentration (Tmax)-4.5 hours (after 600mg dose)[3]

Table 2: P-glycoprotein (Pgp) Mediated Transport of Oxcarbazepine and its Metabolites

CompoundPgp SubstrateTransport Order (Concentration Equilibrium)Reference
OxcarbazepineYesESL > OXC > S-LC > CBZ-E[4]
(S)-licarbazepineYesESL > OXC > S-LC > CBZ-E[4]

ESL: Eslicarbazepine acetate, OXC: Oxcarbazepine, S-LC: (S)-licarbazepine, CBZ-E: Carbamazepine-10,11-epoxide

Table 3: Tissue Distribution of Licarbazepine Enantiomers in Mice

EnantiomerKey FindingReference
S-licarbazepineParticular predisposition for hepatic and renal accumulation. Brain exposure almost twice that of R-licarbazepine.[9]
R-licarbazepine-[9]

Table 4: Cellular Activity of Tetrahydroquinoline this compound (CID 23631927)

ParameterValueCell LineReference
IC50 (SARS-CoV pseudotype entry)273 ± 49 nMHEK 293T[5][7]
IC50 (Ebola virus pseudotype entry)193 ± 39 nMHEK 293T[5][7]

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (Pgp) Transport Assay

This protocol is adapted from studies evaluating the interaction of antiepileptic drugs with the human Pgp transporter[4].

Objective: To determine if a test compound is a substrate of P-glycoprotein using a bidirectional transport assay in polarized cell lines.

Materials:

  • Madin-Darby Canine Kidney II (MDCKII) cells transfected with the human MDR1 gene (MDCKII-MDR1) and parental MDCKII cells.

  • Transwell® inserts.

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 15 mM glucose.

  • Test compound (e.g., Oxcarbazepine, licarbazepine).

  • Pgp inhibitor (e.g., tariquidar or verapamil).

  • Analytical instrumentation (e.g., HPLC or LC-MS/MS).

Procedure:

  • Cell Culture and Seeding: Culture MDCKII-MDR1 and parental MDCKII cells to confluency. Seed the cells onto Transwell® inserts at an appropriate density and allow them to form a polarized monolayer (typically 4-6 days).

  • Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical chamber of the Transwell® insert. At specified time points, collect samples from the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber. At specified time points, collect samples from the apical chamber.

  • Inhibition Study: Repeat the bidirectional transport assay in the presence of a known Pgp inhibitor in both the apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a Pgp inhibitor, indicates that the compound is a Pgp substrate.

Protocol 2: Cellular Uptake Assay for Antiviral this compound

This protocol is based on the methodology used to assess the intracellular action of a tetrahydroquinoline this compound against cathepsin L[5][7].

Objective: To evaluate the cellular uptake and intracellular activity of an this compound inhibitor.

Materials:

  • Human Embryonic Kidney 293T (HEK 293T) cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test this compound compound (e.g., CID 23631927).

  • Activity-based probe (e.g., DCG-04) to label active cysteine proteases.

  • Lysis buffer.

  • SDS-PAGE and Western blotting reagents.

  • Streptavidin-HRP conjugate for detection.

Procedure:

  • Cell Treatment: Plate HEK 293T cells and allow them to adhere. Treat the cells with varying concentrations of the this compound inhibitor for a specified duration.

  • Cell Lysis: After treatment, wash the cells and lyse them to prepare cell lysates.

  • Activity-Based Probe Labeling: Incubate the cell lysates with the activity-based probe (e.g., DCG-04) to label the active site of target enzymes like cathepsin L.

  • SDS-PAGE and Western Blotting: Separate the labeled proteins by SDS-PAGE and transfer them to a membrane.

  • Detection: Probe the membrane with a streptavidin-HRP conjugate to detect the biotinylated probe-labeled enzymes.

  • Data Analysis: Quantify the band intensity to determine the reduction in active cathepsin L in inhibitor-treated cells compared to control cells. A reduction in labeling indicates that the inhibitor has entered the cells and engaged with its intracellular target.

Visualizations

G cluster_0 Pgp Bidirectional Transport Assay Workflow A Seed MDR1-transfected cells on Transwell inserts B Culture to form a polarized monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add test compound to Apical (A) or Basolateral (B) side C->D E Incubate and collect samples from the opposite side D->E I Repeat with Pgp inhibitor D->I F Quantify compound concentration (HPLC/LC-MS) E->F G Calculate Papp (A->B) and (B->A) F->G H Determine Efflux Ratio (Papp B->A / Papp A->B) G->H I->E

Caption: Workflow for P-glycoprotein bidirectional transport assay.

G cluster_1 Cellular Uptake and Distribution Pathway of Oxcarbazepine A Oral Administration of Oxcarbazepine (Prodrug) B Rapid and Extensive Metabolism in Liver A->B C Formation of Active Metabolite: Licarbazepine (MHD) B->C D Systemic Circulation C->D E Distribution to Tissues, including CNS D->E F Interaction with Cellular Barriers (e.g., Blood-Brain Barrier) E->F G Passive Diffusion into Cells F->G H Efflux by P-glycoprotein (Pgp) F->H I Intracellular Pharmacological Action G->I

Caption: Cellular fate of Oxcarbazepine after administration.

G cluster_2 Mechanism of Antiviral this compound Action cluster_3 Host Cell Interior A Extracellular Virus C Virus binds to cell surface receptor A->C B Host Cell D Endocytosis C->D E Virus in Endosome D->E F Cathepsin L-mediated proteolysis of viral glycoprotein E->F G Membrane Fusion and Viral Entry F->G H This compound Inhibitor (e.g., CID 23631927) I Cellular Uptake of Inhibitor H->I J Inhibition of intracellular Cathepsin L I->J J->F

Caption: Antiviral action of a cathepsin L-inhibiting this compound.

References

Troubleshooting & Optimization

Technical Support Center: Oxocarbazepine Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to address challenges with dissolving Oxcarbazepine for in-vitro experiments. While the query mentioned "Oxocarbazate," this document focuses on Oxcarbazepine , a widely researched anticonvulsant drug known for its low aqueous solubility. It is a common subject of in-vitro studies where solubility is a critical factor.

A distinct compound, this compound (PubChem CID: 23631927), a human cathepsin L inhibitor, also exists. Where relevant, notes will be provided for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Oxcarbazepine?

A1: Oxcarbazepine is sparingly soluble in aqueous buffers and practically insoluble in water[1][2]. Its low aqueous solubility can pose challenges for preparing stock solutions and achieving desired concentrations in cell culture media without precipitation.

Q2: Which organic solvents are recommended for preparing a primary stock solution of Oxcarbazepine?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended organic solvents for creating a concentrated stock solution of Oxcarbazepine[1]. It is also reported to be soluble in methanol, acetone, and tetrahydrofuran[3].

Q3: What is the active metabolite of Oxcarbazepine and do I need to consider it for my assays?

A3: Oxcarbazepine is a prodrug that is rapidly converted in the liver to its pharmacologically active metabolite, 10,11-dihydro-10-hydroxy carbamazepine (MHD)[4][5][6]. MHD is responsible for the primary pharmacological effect of the drug[4]. For many in-vitro studies, particularly those involving cell lines with low metabolic activity, it may be more relevant to test MHD directly.

Q4: Can I store Oxcarbazepine in an aqueous solution?

A4: It is not recommended to store Oxcarbazepine in aqueous solutions for more than one day due to its limited stability and potential for precipitation[1]. Stock solutions in anhydrous DMSO or DMF are stable for longer periods when stored properly at -20°C or -80°C.

Q5: What is the primary mechanism of action of Oxcarbazepine?

A5: Oxcarbazepine and its active metabolite, MHD, primarily work by blocking voltage-dependent sodium channels in the brain, which inhibits high-frequency repetitive neuronal firing[4].

Troubleshooting Guide

Issue: My Oxcarbazepine precipitated when I added it to my aqueous cell culture medium.

  • Question: What was the concentration of the organic solvent (e.g., DMSO) in your final working solution?

    • Answer: The final concentration of organic solvents like DMSO should typically be kept below 0.5% (and often below 0.1%) in cell-based assays to avoid solvent-induced toxicity or off-target effects. If your stock solution is not concentrated enough, you may be introducing too much solvent when diluting to your final concentration.

    • Solution: Prepare a more concentrated primary stock solution in DMSO or DMF. This allows for a smaller volume to be added to the aqueous medium, keeping the final solvent concentration low.

  • Question: How did you perform the dilution?

    • Answer: Adding the aqueous buffer directly to the small volume of stock solution can cause the compound to crash out.

    • Solution: Employ a serial dilution method. For maximum solubility in aqueous buffers, first dissolve Oxcarbazepine in DMF or DMSO, and then dilute this solution with the aqueous buffer of choice, ideally by adding the stock solution to the vigorously vortexing buffer[1].

Issue: I cannot achieve my desired final concentration without precipitation.

  • Question: Have you considered using solubility enhancers?

    • Answer: For poorly soluble drugs like Oxcarbazepine, excipients can significantly improve aqueous solubility.

    • Solutions:

      • Co-solvents: Systems using a mixture of solvents can improve solubility. A 1:1 solution of DMF:PBS (pH 7.2) can achieve an Oxcarbazepine solubility of approximately 0.5 mg/mL[1].

      • Surfactants: The use of non-ionic surfactants like Tween® 80 or detergents like sodium dodecyl sulfate (SDS) at low concentrations can help maintain solubility in aqueous media[7][8]. Studies have used 1% SLS as a dissolution medium for in-vitro testing of Oxcarbazepine formulations[9].

      • Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility[10].

Issue: I am observing unexpected results or cellular toxicity in my assay.

  • Question: Could the solvent be the cause?

    • Answer: Even at low concentrations, solvents like DMSO can have biological effects.

    • Solution: Always run a vehicle control experiment. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples to ensure that the observed effects are due to the drug and not the solvent.

Quantitative Data Summary

The solubility of Oxcarbazepine in various solvents is summarized below.

Table 1: Solubility of Oxcarbazepine in Common Solvents

Solvent Solubility Temperature Reference
Dimethylformamide (DMF) ~20 mg/mL Not Specified [1]
Dimethyl Sulfoxide (DMSO) ~10 mg/mL Not Specified [1]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL Not Specified [1]
Tetrahydrofuran 3.08 x 10⁻³ (mole fraction) 308.15 K (35°C) [3]
Acetone 1.82 x 10⁻³ (mole fraction) 308.15 K (35°C) [3]
Methanol 1.11 x 10⁻³ (mole fraction) 308.15 K (35°C) [3]
Ethanol 6.17 x 10⁻⁴ (mole fraction) 308.15 K (35°C) [3]

| Water | Practically Insoluble | Not Specified |[2] |

For this compound (CID-23631927), it is noted to be soluble in DMSO. For in-vivo injections, a suggested formulation is 10% DMSO, 5% Tween 80, and 85% saline, which indicates that a co-solvent/surfactant system is effective for this compound as well[11].

Experimental Protocols

Protocol 1: Preparation of a Concentrated Oxcarbazepine Stock Solution
  • Weighing: Accurately weigh out the desired amount of solid Oxcarbazepine (FW: 252.3 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or ~40 mM).

  • Dissolution: Vortex the solution vigorously. If needed, briefly sonicate the sample in a water bath to ensure complete dissolution. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparing a Working Solution in Aqueous Medium
  • Pre-warm Medium: Warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Vortexing: Place the tube containing the pre-warmed medium on a vortex mixer and set it to a medium speed to create a vortex.

  • Dilution: While the medium is vortexing, slowly add the required volume of the concentrated DMSO stock solution directly into the vortex. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Mix: Continue to vortex for another 10-20 seconds to ensure the solution is homogeneous.

  • Usage: Use the freshly prepared working solution immediately for your experiment. Do not store the diluted aqueous solution.

Visualizations

G cluster_prep Stock Solution Workflow cluster_working Working Solution Workflow A Weigh Solid Oxcarbazepine B Add Anhydrous DMSO (e.g., to 10 mg/mL) A->B C Vortex / Sonicate Until Dissolved B->C D Store at -20°C / -80°C (Concentrated Stock) C->D G Pipette Stock into Vortexing Medium D->G Dilute for experiment E Warm Aqueous Medium (e.g., to 37°C) F Vortex Medium E->F F->G H Use Immediately G->H

Caption: Recommended workflow for preparing Oxcarbazepine solutions.

G cluster_drug Drug Action cluster_channel Cellular Target Oxcarbazepine Oxcarbazepine (Prodrug) MHD MHD (Active Metabolite) Oxcarbazepine->MHD Metabolism (Cytosolic Reductases) NaChannel Voltage-Gated Sodium Channel MHD->NaChannel Blocks Neuron Neuronal Membrane

Caption: Mechanism of action of Oxcarbazepine.

References

Troubleshooting low efficacy of Oxocarbazate in viral entry assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The query referenced "Oxocarbazate." Based on chemical nomenclature and available literature, this is likely a misspelling of Oxcarbazepine , an established anticonvulsant medication. This troubleshooting guide will proceed under the assumption that the compound of interest is Oxcarbazepine.

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are observing low or inconsistent efficacy of Oxcarbazepine in viral entry assays. Oxcarbazepine's primary mechanism of action is the blockade of voltage-gated sodium channels.[1][2] Its potential effects on viral entry are not well-documented and may be indirect or specific to certain viruses or cell types. This guide provides a structured, question-and-answer approach to systematically troubleshoot and identify potential reasons for low efficacy in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Oxcarbazepine treatment shows no inhibition of viral entry. Where should I start troubleshooting?

A1: Start by systematically verifying your experimental setup and compound integrity. Low efficacy can stem from issues with the compound itself, its interaction with the assay medium, or underlying cytotoxicity. A logical first step is to rule out these common confounding factors.

Below is a workflow to guide your initial troubleshooting steps.

G start Start: Low Efficacy Observed solubility Step 1: Check Compound Solubility & Stability start->solubility solubility->solubility cytotoxicity Step 2: Assess Cytotoxicity solubility->cytotoxicity Compound is soluble cytotoxicity->cytotoxicity dose_response Step 3: Verify Dose-Response cytotoxicity->dose_response Compound is not toxic at test concentrations dose_response->dose_response positive_control Step 4: Validate Assay with Positive Control dose_response->positive_control Concentration range is appropriate positive_control->positive_control advanced_troubleshooting Proceed to Advanced Troubleshooting (Q2-Q5) positive_control->advanced_troubleshooting Assay is working

Caption: Initial troubleshooting workflow for low efficacy.

Q2: How can I be sure that Oxcarbazepine is soluble in my cell culture medium?

A2: Poor aqueous solubility is a common reason for the low efficacy of small molecules in cell-based assays. Oxcarbazepine is known to be sparingly soluble in aqueous solutions.[3][4] If the compound precipitates out of solution, its effective concentration will be much lower than intended.

Troubleshooting Steps & Protocol:

  • Visual Inspection: Prepare your highest concentration of Oxcarbazepine in your final assay medium (e.g., DMEM + 10% FBS). Let it sit in the incubator (37°C, 5% CO₂) for 1-2 hours. Visually inspect the solution and the bottom of the well under a microscope for any signs of precipitation (crystals, cloudiness).

  • Solubility Measurement (Optional): For a quantitative measure, prepare the solution, incubate, centrifuge to pellet any precipitate, and measure the concentration of the supernatant using HPLC.

Protocol: Preparing Oxcarbazepine Working Solutions

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) of Oxcarbazepine in 100% DMSO or DMF.[3]

  • Serial Dilutions: Perform serial dilutions from your stock solution in your cell culture medium.

    • Crucial Step: Ensure the final concentration of DMSO in your assay wells is non-toxic to your cells, typically ≤0.5%.

  • Pre-warming: Always pre-warm your cell culture medium before adding the Oxcarbazepine stock to reduce the risk of precipitation.

SolventReported Solubility of Oxcarbazepine
WaterPractically insoluble[4]
PBS (pH 7.2)~0.5 mg/mL (when diluted from a DMF stock)[3]
DMSO~10 mg/mL[3]
DMF~20 mg/mL[3]

Table 1: Solubility of Oxcarbazepine in various solvents.

Q3: Could the lack of viral inhibition be due to Oxcarbazepine-induced cytotoxicity?

A3: Yes. If the compound is toxic to the host cells, it can lead to misleading results. Widespread cell death can prevent the virus from replicating, which might be misinterpreted as an antiviral effect at high concentrations, while at lower, non-toxic concentrations, no true antiviral activity is observed. It is essential to determine the maximum non-toxic concentration. Studies have shown that Oxcarbazepine can induce cytotoxicity at higher concentrations in certain cell types.[5][6]

Protocol: MTT or XTT Cytotoxicity Assay

  • Cell Plating: Seed your target cells in a 96-well plate at the same density used for your viral entry assay and incubate overnight.[7]

  • Compound Addition: Prepare serial dilutions of Oxcarbazepine in culture medium and add them to the cells. Include "cells only" (no drug) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for the same duration as your viral entry assay (e.g., 48-72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Analysis: Calculate cell viability as a percentage relative to the "cells only" control. The highest concentration that shows >90% cell viability is considered the maximum non-toxic concentration for your antiviral assay.

Oxcarbazepine Conc. (µM)Absorbance (450 nm)% Cell Viability
0 (Vehicle Control)1.25100%
101.2297.6%
251.1894.4%
501.1088.0%
1000.8568.0%
2000.4536.0%

Table 2: Example data from an XTT cytotoxicity assay. In this case, the maximum non-toxic concentration would be approximately 25 µM.

Q4: I've confirmed solubility and lack of cytotoxicity, but still see no effect. What is the next step?

A4: The next step is to investigate the possibility that Oxcarbazepine is not being metabolized into its active form by your cell line, or that its mechanism of action is not relevant to your specific virus.

Background on Oxcarbazepine Metabolism: Oxcarbazepine is a prodrug that is rapidly converted in the liver to its pharmacologically active metabolite, licarbazepine (also known as 10-monohydroxy derivative or MHD).[1][2] This conversion is carried out by cytosolic aldo-keto reductase enzymes.[8][9] Many common cell lines used in virology (e.g., Vero, HEK293) may not express these enzymes at sufficient levels to metabolize Oxcarbazepine effectively.[8] Therefore, the lack of efficacy could be because the active compound (MHD) is never generated in your in vitro system.

G cluster_0 In Vivo (Human Liver) cluster_1 In Vitro (e.g., Vero, HEK293 cells) OXC_in_vivo Oxcarbazepine (Prodrug) AKR Aldo-Keto Reductases OXC_in_vivo->AKR MHD_in_vivo Licarbazepine (MHD) (Active) AKR->MHD_in_vivo OXC_in_vitro Oxcarbazepine (Prodrug) No_AKR Low/No Aldo-Keto Reductases OXC_in_vitro->No_AKR No_MHD No/Low Licarbazepine (Inactive) No_AKR->No_MHD

Caption: Oxcarbazepine metabolism in vivo vs. in vitro.

Troubleshooting Strategy: Test the Active Metabolite Directly

The most direct way to test this hypothesis is to perform the viral entry assay using licarbazepine (MHD) instead of Oxcarbazepine. Licarbazepine is commercially available for research purposes.[10][11][12]

Protocol: Viral Entry Assay with Licarbazepine (MHD)

  • Procure Licarbazepine: Obtain (S)-licarbazepine or (R,S)-licarbazepine racemate.

  • Determine Cytotoxicity: First, perform a cytotoxicity assay (as described in Q3) with licarbazepine to determine its maximum non-toxic concentration.

  • Perform Viral Entry Assay: Conduct your standard viral entry assay using a dose-range of licarbazepine up to its maximum non-toxic concentration.

  • Compare Results: Compare the efficacy of licarbazepine to that of the parent compound, Oxcarbazepine.

CompoundIC₅₀ (µM) in Viral Entry AssayCC₅₀ (µM) from Cytotoxicity AssaySelectivity Index (SI = CC₅₀/IC₅₀)
Oxcarbazepine> 100 (No activity observed)85< 0.85
Licarbazepine (MHD)151208.0
Positive Control2> 200> 100

Table 3: Hypothetical comparison of Oxcarbazepine vs. its active metabolite, Licarbazepine (MHD). A significant increase in efficacy with MHD would strongly suggest a lack of metabolic activation in the cell line was the primary issue.

Q5: If both Oxcarbazepine and its metabolite (MHD) are inactive, what other experimental factors should I investigate?

A5: If the active metabolite also shows no efficacy, it is likely that the compound's mechanism of action (sodium channel blockade) is not effective against the entry pathway of your specific virus. At this point, you should investigate the timing of compound addition and ensure your assay controls are robust.

Troubleshooting Strategy: Time-of-Addition Assay

A time-of-addition assay helps determine which stage of the viral lifecycle a compound inhibits (e.g., pre-entry, entry/fusion, or post-entry).[13]

G cluster_0 Pre-Treatment (Virus Inactivation) cluster_1 Co-Treatment (Attachment/Entry) cluster_2 Post-Treatment (Post-Entry) a1 Incubate Virus + Compound a2 Dilute mixture to remove free compound a1->a2 a3 Infect Cells a2->a3 b1 Pre-chill cells (4°C) b2 Add Virus + Compound (Incubate at 4°C for attachment) b1->b2 b3 Shift to 37°C (for entry/fusion) b2->b3 c1 Infect Cells with Virus c2 Wash to remove unbound virus c1->c2 c3 Add Compound c2->c3

References

Technical Support Center: Optimizing Oxocarbazate Concentration for Maximum Cathepsin L Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxocarbazate to inhibit cathepsin L. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental conditions and achieve maximum enzymatic inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound to inhibit cathepsin L?

A1: The optimal concentration of this compound for cathepsin L inhibition is highly dependent on the pre-incubation time with the enzyme. This compound is a slow-binding inhibitor, meaning its inhibitory potency (IC50) decreases with longer pre-incubation periods. For initial experiments, a concentration range of 1 nM to 100 nM is a reasonable starting point.

Q2: How does pre-incubation time affect the IC50 of this compound?

A2: Pre-incubating this compound with cathepsin L significantly enhances its inhibitory effect. Studies have shown a time-dependent decrease in the IC50 value. For instance, the IC50 can drop from approximately 6.9 nM with no pre-incubation to as low as 0.4 nM after a 4-hour pre-incubation.[1][2][3][4]

Q3: Is this compound a reversible or irreversible inhibitor of cathepsin L?

A3: this compound is a slowly reversible inhibitor of human cathepsin L.[1][3][4] Dilution assays have demonstrated that while the enzyme-inhibitor complex is stable, enzymatic activity can be slowly recovered upon significant dilution of the complex.[1]

Q4: How selective is this compound for cathepsin L over other cathepsins, like cathepsin B?

A4: this compound exhibits high selectivity for cathepsin L over cathepsin B, with a reported selectivity of over 700-fold.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. 1. Inconsistent pre-incubation times. 2. Degradation of this compound or cathepsin L. 3. Pipetting errors. 4. Fluctuation in assay temperature.1. Strictly control and document the pre-incubation time for all experiments. 2. Prepare fresh solutions of this compound and enzyme for each experiment. Store stock solutions appropriately. 3. Use calibrated pipettes and ensure proper mixing. 4. Maintain a constant temperature throughout the assay, as enzyme kinetics are temperature-dependent.
No or very low inhibition observed. 1. This compound concentration is too low. 2. Inactive cathepsin L enzyme. 3. Incorrect assay buffer pH. 4. Substrate concentration is too high.1. Increase the concentration of this compound. Consider performing a dose-response curve over a wider range. 2. Verify the activity of your cathepsin L enzyme using a known inhibitor as a positive control. 3. Ensure the assay buffer pH is optimal for cathepsin L activity (typically around pH 5.5). 4. Optimize the substrate concentration. High substrate concentrations can compete with the inhibitor.
Fluorescence signal is unstable or shows high background. 1. Autofluorescence of test compounds. 2. Contamination of reagents or microplates. 3. Photobleaching of the fluorescent substrate. 4. Bubbles in the wells.1. Run a control with the compound alone to check for autofluorescence. 2. Use high-quality reagents and clean, black-walled microplates to minimize background fluorescence. 3. Minimize exposure of the plate to light before reading. 4. Ensure there are no bubbles in the wells before reading the plate.
Assay signal is weak. 1. Insufficient enzyme concentration. 2. Low substrate concentration. 3. Sub-optimal reaction conditions (e.g., temperature, pH).1. Increase the concentration of cathepsin L. 2. Ensure the substrate concentration is at or above its Km value. 3. Optimize the assay conditions to ensure maximal enzyme activity.

Quantitative Data Summary

The inhibitory potency of this compound against human cathepsin L is significantly influenced by the duration of pre-incubation.

Pre-incubation TimeIC50 (nM)Reference(s)
0 hours6.9 ± 1.0[1][2][3]
1 hour2.3 ± 0.1[1]
2 hours1.2 ± 0.1[1]
4 hours0.4 ± 0.1[1][2][3]

IC50 values represent the concentration of this compound required to inhibit 50% of cathepsin L activity.

Experimental Protocols

Cathepsin L Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the inhibitory activity of this compound against human cathepsin L using a fluorogenic substrate.

Materials:

  • Recombinant human cathepsin L

  • This compound

  • Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer to create a range of concentrations for the dose-response curve.

    • Prepare a working solution of cathepsin L in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Pre-incubation:

    • In the wells of the 96-well plate, add a fixed volume of the cathepsin L working solution.

    • Add an equal volume of the this compound dilutions to the respective wells. For the control (100% activity), add Assay Buffer instead of the inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for the desired pre-incubation time (e.g., 0, 1, 2, or 4 hours).

  • Initiate Reaction:

    • Add a fixed volume of the substrate working solution to all wells to initiate the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic read) for each concentration of this compound.

    • Normalize the reaction rates to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Cathepsin L Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add this compound Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare Cathepsin L Working Solution add_enzyme Add Cathepsin L to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate & Initiate Reaction prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubation Pre-incubate add_inhibitor->pre_incubation pre_incubation->add_substrate measure Measure Fluorescence add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate normalize Normalize to Control calc_rate->normalize plot Plot Dose-Response Curve normalize->plot calc_ic50 Determine IC50 plot->calc_ic50

Caption: Workflow for determining the IC50 of this compound against cathepsin L.

Cathepsin L Signaling in Cancer Progression

G cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) cluster_effects Cellular Effects CatL_intra Intracellular Cathepsin L CatL_secreted Secreted Cathepsin L CatL_intra->CatL_secreted Secretion Nucleus Nucleus CatL_intra->Nucleus Translocation ECM_Proteins ECM Proteins (Collagen, Fibronectin) CatL_secreted->ECM_Proteins Degradation Proliferation Proliferation Nucleus->Proliferation Gene Regulation Pro_CatL Pro-Cathepsin L Lysosome Lysosome Pro_CatL->Lysosome Trafficking Lysosome->CatL_intra Activation (Low pH) Growth_Factors Growth Factors ECM_Proteins->Growth_Factors Release Invasion Invasion & Metastasis ECM_Proteins->Invasion Angiogenesis Angiogenesis Growth_Factors->Angiogenesis Growth_Factors->Proliferation This compound This compound This compound->CatL_intra Inhibition This compound->CatL_secreted Inhibition

Caption: Role of cathepsin L in cancer progression and the inhibitory action of this compound.

References

Technical Support Center: Oxcarbazepine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Oxcarbazepine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Oxcarbazepine, and what are their primary challenges?

A1: Several synthetic routes to Oxcarbazepine have been developed, each with its own set of advantages and challenges. A prevalent method involves the hydrolysis of 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide. A key challenge in this route is the formation of impurities due to competitive side reactions.[1]

Another common starting material is 10-methoxy iminostilbene, which is reacted with an alkali metal cyanate and an acid.[2][3] The use of strong acids in this process can lead to the formation of byproducts and degradation of the product, which complicates purification.[1][2] Newer methods aim to use milder acids or alternative reagents to improve yield and purity while avoiding costly raw materials.[4][5]

Q2: I am observing a significant amount of a major impurity in my synthesis starting from 10-methoxyiminostilbene. What is this likely to be and how can I minimize its formation?

A2: A common and significant impurity when starting from 10-methoxyiminostilbene is the corresponding ketone ("oxo" compound), 10-oxo-iminodibenzyl.[1] This occurs because the enol-ether moiety of the starting material undergoes hydrolysis under acidic conditions. This ketone does not proceed to the desired carboxamidation reaction, leading to a mixture of oxcarbazepine and the oxo-iminodibenzyl impurity after the final hydrolysis step.[1]

To minimize its formation, consider the following:

  • Use of Milder Acids: Strong mineral acids can aggressively promote the hydrolysis of the enol-ether. The use of milder organic acids, such as benzoic acid or α-hydroxy acids like mandelic acid, has been shown to reduce the formation of this byproduct.[2][3]

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions until the hydrolysis step is intended.

  • Temperature Control: Carefully control the reaction temperature, as higher temperatures can accelerate the undesirable hydrolysis side reaction.

Q3: My final product has a poor color profile and requires multiple purifications. What could be the cause and how can I improve it?

A3: A poor color profile and the need for repeated purifications are often indicative of degradation products and residual impurities. The use of strong acids in the synthesis is a frequent cause of such issues.[2][3] To improve the color and purity of your final product, consider employing purification methods such as recrystallization from a suitable solvent system. A mixture of methanol and methylene dichloride (MDC) or isopropyl alcohol and water has been reported to be effective for purifying Oxcarbazepine.[2]

Q4: What are the recommended analytical techniques for assessing the purity of Oxcarbazepine?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of Oxcarbazepine.[6][7][8] Other techniques that can be used for characterization include Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[9] For routine quality control, titrimetric and UV-spectrophotometric methods have also been developed.[10][11]

Troubleshooting Guides

Issue 1: Low Yield of Oxcarbazepine

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Extend the reaction time if necessary.[4]
Side Reactions As discussed in the FAQs, the formation of byproducts like 10-oxo-iminodibenzyl can significantly lower the yield.[1] Consider switching to a milder acid catalyst.[2]
Suboptimal Reagents The choice of reagents can impact the yield. Some synthetic routes report lower yields of 28-49%.[2][3] Exploring newer, modified synthetic routes may provide higher yields.[4][5]
Losses During Work-up and Purification Optimize the extraction and recrystallization steps to minimize product loss. Ensure the pH is appropriately adjusted during work-up to prevent the product from remaining in the aqueous phase.[2]

Issue 2: Presence of Process-Related Impurities

Impurity Potential Source Mitigation and Removal
10-methoxycarbamazepine Incomplete hydrolysis of the intermediate.[9][12]Ensure the hydrolysis step is complete by monitoring via TLC or HPLC. Purification can be achieved through recrystallization.[9]
Carbamazepine Can be a process-related impurity from certain synthetic routes.[]Select a synthetic route that minimizes the formation of this impurity. Purification via recrystallization.
Iminostilbene A potential starting material or byproduct.[]Ensure complete conversion of starting materials. Recrystallization can be effective for removal.
10-oxo-iminodibenzyl Hydrolysis of the enol-ether in the 10-methoxyiminostilbene starting material.[1]Use milder acidic conditions during the carboxamidation step.[2]

Experimental Protocols

Protocol 1: Synthesis of Oxcarbazepine from 10-methoxy iminostilbene

This protocol is a generalized representation based on literature.[2][3]

  • Carboxamidation:

    • Suspend 10-methoxyiminostilbene in a suitable solvent (e.g., dichloromethane or toluene) in a reaction vessel.

    • Add an alkali metal cyanate (e.g., sodium cyanate) and a mild acid (e.g., mandelic acid).

    • Heat the mixture to reflux and maintain for 6-10 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a sodium hydroxide solution followed by water.

  • Hydrolysis:

    • To the resulting solution of 10-methoxy carbamazepine, add an acidic solution (e.g., aqueous oxalic acid or hydrochloric acid).

    • Heat the mixture to approximately 90-95°C and maintain for several hours until hydrolysis is complete (monitor by TLC/HPLC).

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to 7.0-7.5 with a sodium hydroxide solution to precipitate the crude Oxcarbazepine.

  • Isolation and Purification:

    • Filter the resulting solid and wash with water and then a suitable solvent like ethanol.

    • Dry the crude product.

    • For further purification, recrystallize the crude Oxcarbazepine from a solvent mixture such as methanol/methylene dichloride or isopropyl alcohol/water.[2]

    • Filter the purified crystals, wash with a cold solvent mixture, and dry under vacuum.

Protocol 2: HPLC Method for Purity Assessment of Oxcarbazepine

The following is a representative HPLC method.[6][8]

  • Column: Octylsilyl silica gel C8 or C18 (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A mixture of a buffer solution and acetonitrile. A common buffer is prepared by dissolving ortho-phosphoric acid and triethylamine in water and adjusting the pH to 6.5.[6][8] The ratio can be, for example, 60% buffer and 40% acetonitrile.[8]

  • Flow Rate: 1.0 - 1.5 mL/min.[6]

  • Detection: UV at 215 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Sample Preparation: Accurately weigh and dissolve the Oxcarbazepine sample in the mobile phase to a known concentration (e.g., 50 mcg/mL).[10]

Visualizations

G cluster_synthesis Oxcarbazepine Synthesis Workflow cluster_purification Purification Workflow start Start: 10-methoxy iminostilbene carboxamidation Carboxamidation (e.g., NaOCN, Mandelic Acid) start->carboxamidation Step 1 hydrolysis Acid Hydrolysis (e.g., Oxalic Acid) carboxamidation->hydrolysis Step 2 crude_oxcarbazepine Crude Oxcarbazepine hydrolysis->crude_oxcarbazepine Step 3 recrystallization Recrystallization (e.g., MeOH/MDC) crude_oxcarbazepine->recrystallization Purification filtration Filtration & Washing recrystallization->filtration drying Drying under Vacuum filtration->drying pure_oxcarbazepine Pure Oxcarbazepine drying->pure_oxcarbazepine

Caption: A high-level workflow for the synthesis and purification of Oxcarbazepine.

G start Low Yield or Purity Issue Identified check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_conditions Review Reaction Conditions (Acid, Temp, Solvent) start->check_conditions check_purification Evaluate Purification Method (Solvent System, Technique) start->check_purification incomplete Incomplete Reaction check_reaction->incomplete harsh_conditions Harsh Conditions (Strong Acid) check_conditions->harsh_conditions inefficient_purification Inefficient Purification check_purification->inefficient_purification extend_time Action: Extend Reaction Time incomplete->extend_time If incomplete use_milder_acid Action: Use Milder Acid harsh_conditions->use_milder_acid If strong acid used optimize_purification Action: Optimize Recrystallization inefficient_purification->optimize_purification If impurities persist end Improved Yield/Purity extend_time->end use_milder_acid->end optimize_purification->end

Caption: A troubleshooting decision tree for common issues in Oxcarbazepine synthesis.

References

Technical Support Center: Addressing Off-Target Effects of Oxocarbazate in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A word on nomenclature: The term "Oxocarbazate" can be ambiguous. This guide focuses on the widely used anticonvulsant drug Oxcarbazepine and its active metabolite, Licarbazepine (also known as MHD).

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Oxcarbazepine and Licarbazepine in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target effects of Oxcarbazepine and its active metabolite, Licarbazepine?

A1: The primary, on-target effect of Oxcarbazepine and its pharmacologically active metabolite, Licarbazepine, is the blockade of voltage-gated sodium channels, which contributes to their anticonvulsant properties.[1][2][3][4] However, several off-target effects have been reported in various cellular models. These include:

  • Modulation of Voltage-Gated Calcium Channels: Licarbazepine has been shown to inhibit high-voltage activated (HVA) calcium currents in cortical and striatal neurons.[5][6][7] Specifically, it has a notable inhibitory effect on T-type calcium channels (CaV3.2).[8][9]

  • Modulation of Voltage-Gated Potassium Channels: Oxcarbazepine and Licarbazepine may also affect potassium conductance, which could contribute to their overall effects on neuronal excitability.[1][2][3]

  • Potentiation of GABA-A Receptors: Oxcarbazepine, but not its active metabolite Licarbazepine, has been shown to potentiate GABA-A receptor currents.[10][11] This is an important distinction when designing and interpreting experiments.

Q2: We are observing unexpected cellular phenotypes in our assays after treatment with Oxcarbazepine. How can we determine if these are due to off-target effects?

A2: Distinguishing on-target from off-target effects is crucial. Here is a suggested workflow:

  • Confirm Target Engagement: First, verify that Oxcarbazepine or Licarbazepine is engaging its primary target (voltage-gated sodium channels) in your cellular model at the concentrations used.

  • Dose-Response Analysis: Perform dose-response experiments for the observed phenotype. If the phenotype occurs at concentrations significantly different from the IC50 for sodium channel blockade, it may suggest an off-target effect.

  • Use of Analogs and Metabolites: Compare the effects of Oxcarbazepine with its active metabolite, Licarbazepine. As mentioned in A1, some off-target effects are specific to the parent compound.[10][11]

  • Target Knockdown/Knockout: If you have a hypothesized off-target, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of that target and see if the phenotype is rescued.

  • Broad-Spectrum Profiling: Employ unbiased screening methods like kinome profiling or cellular thermal shift assays (CETSA) to identify novel protein interactions.

Below is a DOT script for a logical workflow to investigate unexpected phenotypes.

A Unexpected Cellular Phenotype Observed B Confirm Primary Target (Nav Channel) Engagement A->B C Dose-Response Analysis of Phenotype B->C D Compare Effects of Oxcarbazepine vs. Licarbazepine C->D E Hypothesize Off-Target D->E If phenotype persists at off-target concentrations H Unbiased Screening (CETSA, Kinome Profiling) D->H If no clear hypothesis F Target Knockdown/Knockout (siRNA, CRISPR) E->F G Phenotype Rescued? F->G K Off-Target Effect Confirmed G->K Yes I Identify Novel Targets H->I J Validate Novel Targets I->J J->K

Investigating Unexpected Cellular Phenotypes

Q3: Are there commercially available assays to screen for off-target effects of Oxcarbazepine?

A3: Yes, several contract research organizations (CROs) offer services for off-target profiling. These include:

  • Kinome Profiling: Services like KINOMEscan™ can screen your compound against a large panel of kinases to identify any unintended interactions.[1][2][7][12]

  • Safety Pharmacology Panels: These panels typically include a battery of assays for common off-targets, such as a broad range of receptors, ion channels, and enzymes.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to identify direct protein targets of a compound in a cellular context.[5][8][10][11][13]

Troubleshooting Guides

Issue 1: Inconsistent results in electrophysiology experiments (Patch-Clamp).

Possible Cause & Solution:

  • Compound Precipitation: Oxcarbazepine and Licarbazepine are hydrophobic and may precipitate in aqueous recording solutions, especially at higher concentrations.

    • Solution: Prepare fresh stock solutions in a suitable solvent like DMSO. Ensure the final DMSO concentration in the recording solution is low (typically <0.1%) and consistent across all experiments. Visually inspect solutions for any signs of precipitation.

  • "Sticky" Compound Effects: The compounds may adhere to the perfusion system tubing, leading to slow washout and carryover between experiments.

    • Solution: Use a perfusion system with minimal dead volume and tubing made of inert materials. Perform extended washout periods between compound applications and include vehicle-only controls to ensure a return to baseline.

  • Cell Health: Poor cell health can lead to unstable recordings and variable responses.

    • Solution: Ensure optimal cell culture conditions. Use cells at a low passage number and visually inspect their morphology before starting an experiment. For troubleshooting patch-clamp recordings in general, ensure proper osmolarity of internal and external solutions and check for electrical noise.[14][15][16]

Issue 2: Difficulty confirming off-target engagement in intact cells.

Possible Cause & Solution:

  • Cellular Permeability: The compound may not be efficiently entering the cells to engage with its intracellular target.

    • Solution: Use a positive control compound with known cell permeability and target engagement. If permeability is an issue, consider using permeabilized cell assays, although this may alter the cellular context.

  • Metabolic Instability: Oxcarbazepine is rapidly metabolized to Licarbazepine in vivo.[17] This can also occur in some cell types, complicating the interpretation of results.

    • Solution: Analyze the metabolic stability of Oxcarbazepine in your specific cellular model using techniques like LC-MS/MS. If metabolism is rapid, it may be more appropriate to use Licarbazepine directly for your experiments.

Quantitative Data Summary

The following tables summarize quantitative data on the off-target interactions of Oxcarbazepine and its metabolites.

Table 1: Inhibition of Voltage-Gated Calcium Channels

CompoundChannel SubtypeCellular ModelIC50 (High Affinity)IC50 (Low Affinity)Reference
EslicarbazepinehCaV3.2HEK2930.43 µM62.61 µM[8][9]
R-LicarbazepinehCaV3.2HEK2936.54 µM883.10 µM[8][9]
OxcarbazepinehCaV3.2HEK293No significant effect up to 30 µM-[8][9]
Licarbazepine (GP 47779)HVA Calcium CurrentsCortical & Striatal NeuronsInhibition at low µM concentrations-[5][6]

Table 2: Modulation of Voltage-Gated Sodium Channels (for comparison)

CompoundCellular ModelEffectIC50Reference
OxcarbazepineNG108-15 cellsInhibition of INa3.1 µM[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Analysis of CaV3.2 T-type Calcium Channel Inhibition

This protocol is adapted for HEK293 cells stably expressing hCaV3.2 channels.[8][9]

1. Cell Preparation:

  • Culture HEK293 cells expressing hCaV3.2 in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 120 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

  • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH).

3. Electrophysiology:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ.

  • Establish a whole-cell configuration.

  • Hold the cell at a membrane potential of -100 mV.

  • Elicit T-type calcium currents using a depolarizing step to -30 mV for 200 ms.

4. Compound Application:

  • Prepare stock solutions of Licarbazepine in DMSO.

  • Dilute to final concentrations in the external solution immediately before use.

  • Apply the compound via a perfusion system, allowing for complete solution exchange.

5. Data Analysis:

  • Measure the peak inward current amplitude before and after compound application.

  • Calculate the percentage of inhibition for each concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC50.

Below is a DOT script for the patch-clamp experimental workflow.

A Prepare Cells (HEK293-CaV3.2) D Establish Whole-Cell Configuration A->D B Prepare External and Internal Solutions B->D C Pull Pipettes (2-4 MΩ) C->D E Set Holding Potential (-100 mV) D->E F Record Baseline Currents (-30 mV step) E->F G Perfuse with Licarbazepine F->G H Record Currents in Presence of Compound G->H I Washout and Record Recovery H->I J Repeat for Multiple Concentrations I->J K Data Analysis (IC50 Calculation) J->K

Patch-Clamp Workflow for CaV3.2 Inhibition
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Identification

This is a general protocol to identify protein targets of Oxcarbazepine in intact cells.[5][8][10][11][13]

1. Cell Culture and Treatment:

  • Culture your cells of interest to ~80% confluency.

  • Treat cells with Oxcarbazepine or vehicle (DMSO) at the desired concentration and incubate for a specified time (e.g., 1 hour) at 37°C.

2. Thermal Challenge:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

3. Cell Lysis and Protein Solubilization:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Detection and Analysis:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the protein levels using Western blotting with an antibody against a hypothesized target or by mass spectrometry for unbiased proteome-wide analysis.

  • Increased protein stability (i.e., more protein remaining in the soluble fraction at higher temperatures) in the presence of the compound indicates target engagement.

Below is a DOT script for the CETSA workflow.

A Cell Culture B Treat with Oxcarbazepine or Vehicle A->B C Thermal Challenge (Temperature Gradient) B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifugation to Separate Soluble/Insoluble Fractions D->E F Collect Supernatant (Soluble Proteins) E->F G Protein Analysis (Western Blot or Mass Spec) F->G H Identify Stabilized Proteins G->H

Cellular Thermal Shift Assay (CETSA) Workflow

Signaling Pathways

The off-target effects of Oxcarbazepine and Licarbazepine can modulate several signaling pathways. The diagram below illustrates the potential impact on neuronal excitability through the modulation of various ion channels.

cluster_membrane Cell Membrane Nav Voltage-Gated Na+ Channels NeuronalExcitability Neuronal Excitability Nav->NeuronalExcitability Decreases Cav Voltage-Gated Ca2+ Channels Cav->NeuronalExcitability Decreases Kv Voltage-Gated K+ Channels Kv->NeuronalExcitability Decreases GABAa GABA-A Receptor GABAa->NeuronalExcitability Decreases Oxcarbazepine Oxcarbazepine Oxcarbazepine->GABAa Potentiation (Off-Target) Licarbazepine Licarbazepine (Active Metabolite) Oxcarbazepine->Licarbazepine Metabolism Licarbazepine->Nav Inhibition (On-Target) Licarbazepine->Cav Inhibition (Off-Target) Licarbazepine->Kv Modulation (Off-Target)

References

How to prevent degradation of Oxocarbazate in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Oxocarbazate (PubChem CID: 23631927), a potent human cathepsin L inhibitor, to prevent its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound (CID-23631927) is a tetrahydroquinoline this compound that acts as a subnanomolar, slow-binding, and reversible inhibitor of human cathepsin L.[1] In research, it is primarily used to study the role of cathepsin L in various physiological and pathological processes, including viral entry (e.g., SARS-CoV and Ebola), cancer, and immunological responses.

Q2: What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound (CID-23631927) have not been extensively published, based on its chemical structure and data from the related compound Oxcarbazepine, the primary factors contributing to degradation are likely:

  • Hydrolysis: The carbazate and ester moieties are susceptible to hydrolysis, particularly under basic pH conditions.[2][3]

  • Oxidation: The molecule may be sensitive to oxidizing agents.[3][4]

  • Elevated Temperatures: High temperatures can accelerate the degradation process.[3][5]

  • Inappropriate Solvents: The choice of solvent can impact the stability of the compound in solution.

Q3: How should I store this compound to ensure its long-term stability?

Proper storage is critical for maintaining the integrity of this compound. The following storage conditions are recommended:

FormStorage TemperatureShelf Life
Lyophilized Powder-20°C3 years
In Solvent (e.g., DMSO)-80°C6 months
In Solvent (e.g., DMSO)-20°C1 month

Note: It is recommended to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles of stock solutions.

Q4: What are the signs of this compound degradation in my experiments?

Degradation of this compound may lead to a loss of its inhibitory activity. Signs of degradation can include:

  • Reduced potency (higher IC50 values) in enzyme inhibition assays compared to previous experiments or literature values.

  • Inconsistent or non-reproducible experimental results.

  • Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of Inhibitory Activity Degradation of this compound stock solution.Prepare a fresh stock solution from lyophilized powder. Aliquot the stock solution to minimize freeze-thaw cycles.
Instability in assay buffer.Ensure the pH of the assay buffer is neutral or slightly acidic. Avoid strongly basic conditions. Prepare fresh buffer for each experiment.
Inconsistent Results Inconsistent concentration of active inhibitor.Use a freshly prepared or properly stored stock solution. Ensure complete dissolution of the compound in the solvent.
Interaction with other experimental components.Evaluate the compatibility of this compound with all components of your experimental system.
Precipitation of Compound Poor solubility in the chosen solvent or buffer.Consult solubility data for appropriate solvents. The use of solvents like DMSO or PEG400 has been suggested for formulation.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-resistant microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare all assay reagents, including assay buffer (e.g., sodium acetate buffer with cysteine), enzyme (human cathepsin L), and substrate (e.g., Z-Arg-Arg-AMC).

  • Serial Dilution: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.

  • Pre-incubation (Optional but Recommended): this compound is a slow-binding inhibitor, and its potency increases with pre-incubation time with the enzyme.[1] Pre-incubate the enzyme with the diluted this compound for a defined period (e.g., 1-4 hours) at the desired temperature.

  • Assay Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Data Acquisition: Measure the reaction kinetics (e.g., fluorescence signal over time) using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Visualizations

Hypothetical Degradation of this compound This compound This compound (Active Inhibitor) Inactive_Metabolites Inactive Metabolites This compound->Inactive_Metabolites Degradation Hydrolysis Hydrolysis (e.g., high pH) Hydrolysis->Inactive_Metabolites Oxidation Oxidation (e.g., reactive oxygen species) Oxidation->Inactive_Metabolites Temperature Elevated Temperature Temperature->Inactive_Metabolites

Caption: Factors contributing to the degradation of this compound.

Experimental Workflow for Stability Assessment start Start prep_solution Prepare this compound Solution start->prep_solution stress_conditions Expose to Stress Conditions (pH, Temp, Oxidizing Agent) prep_solution->stress_conditions control Control Condition (Optimal Storage) prep_solution->control sampling Sample at Time Points stress_conditions->sampling control->sampling analysis Analyze by HPLC/LC-MS sampling->analysis quantify Quantify Remaining this compound analysis->quantify end End quantify->end

Caption: Workflow for testing this compound stability.

References

Overcoming resistance to Oxocarbazate in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming oxcarbazepine resistance in long-term cell culture.

Troubleshooting Guide

Problem 1: Cells are developing resistance to Oxcarbazepine over time, as indicated by a decrease in cytotoxicity.

Possible Cause 1: Increased Drug Efflux via ABC Transporters

A primary mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), MRP1, and BCRP.[1][2][3][4][5] These transporters act as efflux pumps, actively removing oxcarbazepine from the cell, thereby reducing its intracellular concentration and efficacy.[6]

Suggested Solution:

  • Assess ABC Transporter Expression:

    • Western Blotting: Quantify the protein levels of P-gp, MRP1, and BCRP in your resistant cell line compared to the parental, sensitive cell line. An increase in any of these transporters suggests their involvement in resistance.

    • qRT-PCR: Measure the mRNA expression levels of the genes encoding these transporters (e.g., ABCB1 for P-gp).

  • Inhibit ABC Transporter Activity:

    • Co-administration with Inhibitors: Treat cells with oxcarbazepine in combination with known ABC transporter inhibitors. Observe if this restores sensitivity.

InhibitorTarget Transporter(s)Starting Concentration
VerapamilP-gp1-10 µM
TariquidarP-gp50-200 nM
MK-571MRP110-50 µM
Ko143BCRP0.1-1 µM

Note: Concentrations may need to be optimized for your specific cell line.

  • Genetic Knockdown of Transporters:

    • Utilize siRNA or shRNA to specifically knockdown the expression of the overexpressed transporter (e.g., ABCB1).[7][8][9][10] This can confirm the transporter's role in the observed resistance.

Possible Cause 2: Metabolic Reprogramming

Cancer cells can adapt their metabolic pathways to survive drug treatment.[11][12][13] This can include increased glycolysis, altered lipid metabolism, and enhanced antioxidant capacity, which can contribute to drug resistance.[11][12][13]

Suggested Solution:

  • Analyze Cellular Metabolism:

    • Seahorse Assay: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively. Compare resistant and sensitive cells to identify metabolic shifts.

    • Metabolomics: Perform untargeted metabolomics to identify specific metabolic pathways that are altered in resistant cells.

  • Target Metabolic Vulnerabilities:

    • Glycolysis Inhibitors: If resistant cells show increased glycolysis, consider co-treatment with glycolysis inhibitors like 2-deoxy-D-glucose (2-DG).

    • Glutaminase Inhibitors: If there is evidence of increased glutamine metabolism, inhibitors such as CB-839 could be tested.

Problem 2: Difficulty in establishing a stable Oxcarbazepine-resistant cell line.

Possible Cause: Inappropriate Drug Escalation Strategy

The protocol for generating drug-resistant cell lines requires a careful, stepwise increase in drug concentration.[14][15][16] Increasing the concentration too quickly can lead to widespread cell death, while too slow of an increase may not provide enough selective pressure.

Suggested Solution:

  • Gradual Dose Escalation: Start by treating the parental cell line with the IC50 concentration of oxcarbazepine. Once the cells have recovered and are proliferating, gradually increase the drug concentration by 1.5 to 2-fold.[14] If significant cell death occurs, reduce the fold-increase.[14]

  • Pulsed Treatment: An alternative is to expose cells to a high concentration of oxcarbazepine for a short period (e.g., 24-48 hours), then allow them to recover in drug-free media. Repeat this cycle, gradually increasing the exposure time or concentration.

  • Cryopreservation: At each stage of increased resistance, it is crucial to freeze down a stock of the cells. This allows you to return to a previous stage if the cells at a higher concentration die off.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of resistance to drugs like Oxcarbazepine in cancer cells?

A1: The most frequently observed mechanisms include:

  • Overexpression of ABC transporters: Proteins like P-glycoprotein (P-gp), MRP1, and BCRP actively pump the drug out of the cell.[1][2][3][4]

  • Metabolic Reprogramming: Cancer cells can alter their metabolism, for example by increasing glycolysis, to survive the stress induced by chemotherapy.[11][12][13]

  • Alterations in Drug Targets: While less common for this class of drugs in cancer, mutations or changes in the expression of the drug's molecular target can reduce its effectiveness.

  • Enhanced DNA Repair: For drugs that cause DNA damage, cancer cells can upregulate DNA repair pathways to counteract the drug's effects.

  • Evasion of Apoptosis: Resistant cells often have defects in the apoptotic signaling pathways, making them less susceptible to programmed cell death.

Q2: How can I confirm that my cells have developed resistance to Oxcarbazepine?

A2: You can confirm resistance by performing a cell viability assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) of oxcarbazepine.[17][18][19] A significant increase (typically 3-fold or higher) in the IC50 value of the long-term cultured cells compared to the parental cell line indicates the development of resistance.[20]

Q3: Can alternative splicing of drug targets affect Oxcarbazepine efficacy?

A3: While the provided search results do not directly link oxcarbazepine to alternative splicing in cancer, it is a known mechanism of drug resistance for other therapeutics. For instance, alternative splicing of the sodium channel gene SCN1A has been shown to affect the sensitivity to other antiepileptic drugs.[21][22] It is plausible that similar mechanisms could influence the efficacy of oxcarbazepine in cancer cells, although this would require further investigation.

Q4: Are there any known synergistic drug combinations with Oxcarbazepine to overcome resistance?

A4: The search results suggest that combining oxcarbazepine with inhibitors of ABC transporters can be an effective strategy to overcome resistance mediated by drug efflux.[1][6] Additionally, for resistance driven by metabolic reprogramming, combining oxcarbazepine with inhibitors of key metabolic pathways, such as glycolysis, could be a promising approach.[11] Some studies have also shown synergistic effects when oxcarbazepine is used with other chemotherapeutic agents like cisplatin.[23]

Experimental Protocols

Protocol 1: Generation of an Oxcarbazepine-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of oxcarbazepine.[14][15]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Oxcarbazepine

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell counting solution (e.g., Trypan Blue)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 of oxcarbazepine for the parental cell line.

  • Initial Treatment: Seed the parental cells and treat them with the determined IC50 concentration of oxcarbazepine.

  • Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, subculture them into a new flask with the same concentration of oxcarbazepine.

  • Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the oxcarbazepine concentration by 1.5-2 fold.

  • Repeat and Cryopreserve: Repeat steps 3 and 4, gradually increasing the drug concentration. At each stable concentration, cryopreserve a vial of cells.

  • Confirmation of Resistance: Periodically, perform an MTT assay to determine the new IC50 of the resistant cell population. A significant increase in IC50 confirms resistance.

  • Maintenance of Resistant Line: Once the desired level of resistance is achieved, the cell line can be maintained in a medium containing a maintenance concentration of oxcarbazepine (typically the IC10-IC20 of the resistant line) to ensure the stability of the resistant phenotype.[14]

Protocol 2: MTT Assay for Cell Viability

This protocol is for determining cell viability and the IC50 of oxcarbazepine.[17][18][19][24]

Materials:

  • Cells (parental and resistant lines)

  • 96-well plates

  • Complete cell culture medium

  • Oxcarbazepine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Drug Treatment: Treat the cells with a serial dilution of oxcarbazepine for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for ABC Transporter Expression

This protocol outlines the steps for detecting the expression of ABC transporters like P-gp.[25][26][27][28]

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-MRP1, anti-BCRP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using an imaging system. Quantify the band intensity and normalize to the loading control to compare expression levels between parental and resistant cells.

Protocol 4: siRNA-mediated Knockdown of MDR1

This protocol describes how to transiently knockdown the expression of ABCB1 (MDR1) using siRNA.[7][8][10][29]

Materials:

  • Resistant cell line

  • siRNA targeting ABCB1 and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • 6-well plates

Procedure:

  • Cell Seeding: Seed the resistant cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation: Dilute the siRNA and the transfection reagent separately in serum-free medium. Then, combine the diluted siRNA and transfection reagent and incubate to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for the time recommended by the transfection reagent manufacturer.

  • Post-transfection Incubation: After the initial incubation, replace the medium with complete medium and incubate for 24-72 hours to allow for gene silencing.

  • Verification of Knockdown: Harvest the cells and verify the knockdown efficiency by qRT-PCR (to measure mRNA levels) and/or Western blotting (to measure P-gp protein levels).

  • Functional Assay: After confirming successful knockdown, perform a cell viability assay (e.g., MTT assay) with oxcarbazepine to determine if the sensitivity to the drug is restored.

Visualizations

cluster_0 Mechanisms of Oxcarbazepine Resistance Oxcarbazepine Oxcarbazepine Cell Cancer Cell Oxcarbazepine->Cell Enters Cell Efflux Increased Drug Efflux Cell->Efflux Develops Metabolism Metabolic Reprogramming Cell->Metabolism Develops Target Target Alteration Cell->Target Develops Apoptosis Apoptosis Evasion Cell->Apoptosis Develops ABC ABC Transporters (P-gp, MRP1, BCRP) Efflux->ABC ABC->Oxcarbazepine Pumps out

Caption: Key mechanisms contributing to the development of oxcarbazepine resistance in cancer cells.

start Start: Parental Cell Line ic50 Determine IC50 of Oxcarbazepine start->ic50 treat Treat with IC50 Concentration ic50->treat monitor Monitor and Subculture treat->monitor proliferating Cells Proliferating? monitor->proliferating proliferating->monitor No increase_dose Increase Drug Concentration (1.5-2x) proliferating->increase_dose Yes cryo Cryopreserve Cells increase_dose->cryo confirm Confirm Resistance (New IC50) increase_dose->confirm cryo->treat stable Stable Resistant Cell Line confirm->stable

Caption: Workflow for generating a stable oxcarbazepine-resistant cell line.

start Start: Decreased Oxcarbazepine Efficacy assess_abc Assess ABC Transporter Expression (Western/qPCR) start->assess_abc overexpressed Transporters Overexpressed? assess_abc->overexpressed inhibit Co-treat with ABC Transporter Inhibitor overexpressed->inhibit Yes knockdown siRNA Knockdown of Transporter overexpressed->knockdown Yes assess_metabolism Assess Cellular Metabolism (Seahorse) overexpressed->assess_metabolism No restored Sensitivity Restored? inhibit->restored knockdown->restored reprogrammed Metabolism Reprogrammed? assess_metabolism->reprogrammed inhibit_met Co-treat with Metabolic Inhibitor reprogrammed->inhibit_met Yes end_fail Investigate Other Mechanisms reprogrammed->end_fail No inhibit_met->restored end_success Conclusion: Resistance Mechanism Identified restored->end_success Yes restored->end_fail No

Caption: A logical workflow for troubleshooting oxcarbazepine resistance in cell culture.

References

Technical Support Center: Improving the In-Vivo Stability of Oxocarbazate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. The guidance is based on published data for carbamazepine and its derivatives, which are structurally similar to oxocarbazate. Due to the limited specific information available for "this compound" as a general class, these recommendations should be considered as a starting point. Researchers must conduct compound-specific validation and optimization.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor stability and precipitates upon dilution in aqueous media. How can I improve its solubility and prevent precipitation?

A1: Poor aqueous solubility is a common challenge for compounds like this compound. To enhance solubility and prevent precipitation, consider the following formulation strategies:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as nanoemulsions or solid lipid nanoparticles (SLNs) can significantly improve its stability and oral bioavailability. These formulations protect the drug from degradation and can enhance its absorption.

  • Amorphous Solid Dispersions (ASDs): Creating an ASD can increase the dissolution rate of your compound by disrupting its crystalline lattice structure. This can lead to higher apparent solubility in the gastrointestinal tract.[1][2]

  • Cocrystals: Forming cocrystals with a suitable coformer, such as succinic acid, can improve the physicochemical properties of the parent drug, including solubility and dissolution rate.[3][4][5][6]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanomilling increases the surface area available for dissolution, which can lead to a faster dissolution rate.

Q2: I'm observing high inter-animal variability in my in-vivo studies. What could be the cause and how can I minimize it?

A2: High variability in pharmacokinetic profiles is often linked to formulation-dependent absorption issues. Here are some potential causes and solutions:

  • Inconsistent Formulation Performance: Ensure your formulation is robust and consistently prepared. For example, in lipid-based systems, variations in globule size can affect absorption.

  • Food Effects: The presence or absence of food can significantly impact the absorption of some drugs.[7] Standardize the feeding schedule of your animals to minimize this variability.

  • Gastrointestinal pH and Motility: The pH of the gastrointestinal tract and the rate of gastric emptying can influence the dissolution and absorption of your compound. Consider formulations that are less sensitive to pH changes.

  • Metabolic Differences: While some inter-animal metabolic variation is expected, a highly variable absorption profile can exacerbate these differences. Improving the formulation to ensure more consistent drug release can help mitigate this.

Q3: What are the primary degradation pathways for this compound-like compounds, and how can I mitigate them?

A3: Based on data for carbamazepine, the primary degradation pathways are likely hydrolysis and oxidation.[8]

  • Hydrolysis: The lactam ring common in these structures can be susceptible to hydrolysis, especially at non-neutral pH. Buffering the formulation to maintain an optimal pH can enhance stability.

  • Oxidation: The dibenzazepine ring can be prone to oxidation, leading to the formation of various degradation products.[9][10] The use of antioxidants in the formulation may help to reduce oxidative degradation.

Below is a generalized degradation pathway for a carbamazepine-like structure.

Generalized Degradation Pathway A This compound/Carbamazepine (Parent Compound) B 10,11-Epoxide Derivative (Oxidative Metabolite) A->B Oxidation (e.g., CYP450) D Acridine Derivative (Further Degradation) A->D Photodegradation/ Acid/Base Hydrolysis C 10,11-Dihydroxy Derivative (Hydrolysis Product) B->C Hydrolysis (e.g., Epoxide Hydrolase)

Generalized degradation pathway for carbamazepine-like compounds.

Troubleshooting Guides

Issue 1: Low Bioavailability in Oral Dosing Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility and slow dissolution rate. 1. Formulation Optimization: Develop an enabling formulation such as a nanoemulsion, solid lipid nanoparticle (SLN), or amorphous solid dispersion (ASD) to improve solubility and dissolution.[1][2][11] 2. Particle Size Reduction: Micronize or nanomill the drug substance to increase its surface area. 3. Co-crystal Formation: Prepare a cocrystal with a highly soluble coformer to enhance the dissolution rate.[3][4][5][6]
First-pass metabolism. 1. Route of Administration: Consider alternative routes like intranasal delivery for direct brain targeting, which can bypass hepatic first-pass metabolism.[12][13] 2. Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation.
P-glycoprotein (P-gp) efflux. 1. Co-administration with P-gp inhibitors: While complex, co-dosing with a known P-gp inhibitor can increase brain penetration. This requires careful consideration of potential drug-drug interactions.
Issue 2: Formulation Instability During Storage or Dosing
Potential Cause Troubleshooting Steps
Physical Instability (e.g., aggregation, precipitation). 1. Optimize Excipients: For lipid-based formulations, adjust the surfactant-to-oil ratio to ensure the formation of stable micelles or nano-droplets.[12][14] 2. Incorporate Stabilizers: For ASDs, select a polymer that has good miscibility with the drug to prevent recrystallization. 3. Control Storage Conditions: Store the formulation at the recommended temperature and protect it from light to prevent physical changes.
Chemical Instability (e.g., degradation). 1. pH Control: Buffer the formulation to a pH where the compound exhibits maximum stability. 2. Protect from Light and Oxygen: Store the formulation in light-resistant containers and consider purging with an inert gas like nitrogen to prevent photo- and oxidative degradation. 3. Add Antioxidants: Include antioxidants in the formulation to inhibit oxidative degradation pathways.

Data Summary

Table 1: Impact of Formulation on Carbamazepine Bioavailability in Rats
Formulation TypeKey ExcipientsRelative Bioavailability Increase (AUC vs. Crude Drug)Reference
Immediate-Release ASDHPMC E3~2.4-fold[1]
Delayed-Release ASDL100-55~2.6-fold[1]
Controlled-Release ASDCellulose Acetate~2.5-fold[1]
Cocrystal with Glutaric AcidGlutaric AcidNot directly quantified in-vivo, but showed highest in-vitro dissolution[6]
Cocrystal with Succinic AcidSuccinic AcidShowed lower in-vitro dissolution compared to other cocrystals[6]

ASD: Amorphous Solid Dispersion; HPMC: Hydroxypropyl Methylcellulose; AUC: Area Under the Curve

Experimental Protocols

Protocol 1: Preparation of a Carbamazepine Nanoemulsion

This protocol is adapted from a method for preparing a carbamazepine nanoemulsion for intranasal delivery.[12][13]

Materials:

  • Carbamazepine

  • Oil phase (e.g., Capmul MCM)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., PEG 600)

  • Purified water

Procedure:

  • Solubility Studies: Determine the solubility of carbamazepine in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Preparation of Oil and Surfactant/Co-surfactant Mixture (Smix):

    • Dissolve the required amount of carbamazepine in the selected oil.

    • Prepare the Smix by blending the surfactant and co-surfactant in a predetermined ratio (e.g., 3:1 Tween 80:PEG 600).

    • Add the Smix to the oil phase and mix thoroughly.

  • Formation of Nanoemulsion:

    • Slowly add purified water to the oil/Smix mixture dropwise with continuous, vigorous stirring.

    • Continue stirring until a clear and transparent nanoemulsion is formed.

  • Characterization:

    • Measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Determine the drug content using a validated analytical method such as HPLC-UV.

Nanoemulsion Preparation Workflow cluster_prep Preparation cluster_char Characterization A Dissolve Carbamazepine in Oil C Mix Oil Phase and Smix A->C B Prepare Surfactant/Co-surfactant Mixture (Smix) B->C D Titrate with Water under Vigorous Stirring C->D E Formation of Nanoemulsion D->E F Measure Globule Size and PDI (DLS) E->F G Determine Drug Content (HPLC) E->G

Workflow for preparing and characterizing a nanoemulsion.
Protocol 2: Preparation of Carbamazepine-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on a modified hot homogenization and ultrasonication method.[11]

Materials:

  • Carbamazepine

  • Solid lipid (e.g., Glyceryl monostearate or Stearic acid)

  • Surfactant (e.g., Poloxamer 188 or Tween 80)

  • Purified water

Procedure:

  • Preparation of Oil Phase:

    • Melt the solid lipid by heating it to approximately 80°C.

    • Disperse the carbamazepine in the molten lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat to the same temperature as the oil phase (80°C).

  • Homogenization:

    • Add the hot aqueous phase to the hot oil phase and homogenize at high speed (e.g., 20,000 rpm) for 10 minutes to form a coarse emulsion.

  • Ultrasonication:

    • Immediately sonicate the coarse emulsion using a probe sonicator for 15 minutes.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature and then store at 4°C to solidify the lipid nanoparticles.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential.

    • Measure the entrapment efficiency by separating the free drug from the SLNs.

Protocol 3: Analytical Method for Quantification of Carbamazepine in Plasma

This is a general procedure based on HPLC-UV methods.[1][15][16][17]

Materials:

  • Plasma samples containing carbamazepine

  • Internal standard (IS) (e.g., propylparaben or chlorpromazine)

  • Acetonitrile or methanol (for protein precipitation)

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v).

    • Flow Rate: 1 mL/min.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of carbamazepine in the plasma samples based on the peak area ratio of the analyte to the internal standard.

HPLC Analysis Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Plasma Sample + Internal Standard B Add Acetonitrile (Protein Precipitation) A->B C Vortex and Centrifuge B->C D Collect Supernatant C->D E Inject Supernatant onto C18 Column D->E F Isocratic Elution with Mobile Phase E->F G UV Detection at 285 nm F->G H Generate Chromatogram G->H I Calculate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

Workflow for the quantification of carbamazepine in plasma by HPLC.

References

Technical Support Center: Refining Oxocarbazate Assays for Reproducible Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Oxocarbazate in experimental assays. The information is designed to ensure reproducible results through detailed troubleshooting, frequently asked questions, and standardized protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a direct question-and-answer format.

Question Potential Cause(s) Suggested Solution(s)
Why am I observing high variability in my IC50 values for this compound? 1. Inconsistent pre-incubation time: this compound is a slow-binding inhibitor, and its IC50 value is time-dependent.[1][2][3] 2. Temperature fluctuations: Enzyme kinetics are sensitive to temperature changes. 3. Pipetting errors: Inaccurate dispensing of the compound, enzyme, or substrate. 4. DMSO concentration variability: High or inconsistent concentrations of DMSO can affect enzyme activity.1. Standardize pre-incubation time: Strictly adhere to a consistent pre-incubation period (e.g., 1, 2, or 4 hours) for all experiments to ensure comparable IC50 values.[1][2] 2. Maintain stable temperature: Use a temperature-controlled plate reader and ensure all reagents are equilibrated to the assay temperature (e.g., 25°C) before use. 3. Calibrate pipettes regularly: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions. 4. Control final DMSO concentration: Keep the final DMSO concentration low (ideally ≤1%) and consistent across all wells.
My this compound appears to have low potency in the cell-based viral entry assay compared to the biochemical assay. 1. Cell permeability: The compound may have poor permeability into the specific cell line used. 2. Compound degradation: this compound may be unstable in the cell culture medium over the course of the experiment. 3. Efflux pumps: The compound may be actively transported out of the cells by efflux pumps.1. Optimize incubation time: Increase the pre-incubation time of the cells with this compound to allow for sufficient cellular uptake. 2. Assess compound stability: Test the stability of this compound in your cell culture medium over the experimental timeframe. 3. Use efflux pump inhibitors: If efflux is suspected, co-incubate with known efflux pump inhibitors to see if potency increases.
I am seeing a high background signal in my fluorescence-based Cathepsin L inhibition assay. 1. Substrate instability: The fluorogenic substrate may be degrading spontaneously. 2. Autofluorescence of the compound: this compound itself might be fluorescent at the excitation/emission wavelengths used. 3. Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent substances.1. Prepare substrate fresh: Always prepare the fluorogenic substrate solution immediately before use. 2. Run a compound-only control: Include wells with this compound but without the enzyme to measure its intrinsic fluorescence and subtract this from the experimental wells. 3. Use high-purity reagents: Ensure all buffers and reagents are of high quality and filtered if necessary.
The viral entry inhibition is not reaching 100% even at high concentrations of this compound. 1. Alternative viral entry pathway: The virus may be using a Cathepsin L-independent pathway to enter the cells. 2. Incomplete inhibition of intracellular Cathepsin L: The concentration of this compound inside the cell may not be sufficient to fully inhibit the enzyme.1. Investigate alternative pathways: Some viruses can use other proteases like TMPRSS2 for cell entry.[4] Consider using a cell line that predominantly relies on the endosomal pathway or co-treating with inhibitors of other proteases. 2. Increase pre-incubation time or concentration: Allow for longer pre-incubation of cells with this compound or test higher concentrations to ensure saturation of the intracellular target.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, slow-binding, and reversible competitive inhibitor of human Cathepsin L.[1][2][3] Its inhibitory activity is time-dependent, meaning its potency (IC50) increases with longer pre-incubation times with the enzyme.

Q2: What is the primary application of this specific this compound (PubChem CID 23631927)?

A2: This tetrahydroquinoline this compound has been primarily studied for its ability to block the entry of viruses that rely on Cathepsin L for proteolytic activation of their surface glycoproteins, such as SARS-coronavirus and Ebola virus.[1][2]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). It is recommended to store these stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. For experiments, fresh dilutions should be made from the stock.

Q4: Why is a pre-incubation step necessary in the Cathepsin L inhibition assay?

A4: Due to its slow-binding kinetics, pre-incubating this compound with Cathepsin L allows the inhibitor to reach equilibrium with the enzyme, resulting in a more accurate determination of its inhibitory potency. Without pre-incubation, the IC50 value will be significantly higher.[1][2]

Q5: Can I use this compound to study other Cathepsins?

A5: This particular this compound has shown high selectivity for Cathepsin L over Cathepsin B (>700-fold).[2] However, its activity against other Cathepsin family members should be experimentally verified if it is to be used for studying them.

Experimental Protocols

Cathepsin L Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against purified human Cathepsin L.

Materials:

  • Human Cathepsin L

  • Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation: Pre-incubate human Cathepsin L in the assay buffer for 30 minutes at 25°C to ensure the catalytic cysteine is in its reduced form.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Pre-incubation: In a 96-well plate, add the diluted this compound to the wells. Then, add the activated Cathepsin L. Incubate this mixture for a defined period (e.g., 0, 1, 2, or 4 hours) at 25°C. Include a "no inhibitor" control (enzyme with assay buffer containing DMSO) and a "no enzyme" control (assay buffer only).

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically for at least 30 minutes at 25°C.

  • Data Analysis: Determine the initial reaction rates (slopes of the linear portion of the fluorescence curves). Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Pseudotyped Virus Entry Assay

This protocol assesses the ability of this compound to block viral entry into host cells.

Materials:

  • HEK293T cells

  • Pseudotyped virus particles (e.g., SARS-CoV-S or Ebola-GP pseudotyped lentivirus expressing luciferase)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well white, clear-bottom cell culture plate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a "no compound" control (cells with medium containing DMSO). Incubate the cells for a specified time (e.g., 1-3 hours) at 37°C.

  • Infection: Add the pseudotyped virus to each well at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 48-72 hours at 37°C.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral entry for each this compound concentration relative to the "no compound" control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure the observed inhibition is not due to compound toxicity.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of this compound (PubChem CID 23631927).

Table 1: In Vitro Inhibition of Human Cathepsin L

Pre-incubation TimeIC50 (nM)
0 hours6.9 ± 1.0
1 hour2.3 ± 0.1
2 hours1.2 ± 0.1
4 hours0.4 ± 0.1
Data from Shah et al., 2010[1]

Table 2: Inhibition of Pseudotyped Virus Entry into HEK293T Cells

Pseudotyped VirusIC50 (nM)
SARS-CoV-S273 ± 49
Ebola-GP193 ± 39
Data from Shah et al., 2010[1][2]

Visualizations

Cathepsin L-Mediated Viral Entry Pathway and Inhibition by this compound

CathepsinL_Viral_Entry cluster_cytoplasm Cytoplasm cluster_endosome Endosome Virus Virus ACE2 ACE2 Receptor Endocytosed_Virus Virus in Endosome ACE2->Endocytosed_Virus 2. Endocytosis Primed_Virus Primed Virus Endocytosed_Virus->Primed_Virus 3. Proteolytic Priming CathepsinL Cathepsin L Viral_RNA Viral RNA Release Primed_Virus->Viral_RNA 4. Fusion & Release Replication Viral Replication Viral_RNA->Replication This compound This compound This compound->CathepsinL

Caption: Viral entry via the endosomal pathway and its inhibition by this compound.

Experimental Workflow for this compound IC50 Determination

IC50_Workflow cluster_biochemical Biochemical Assay (Cathepsin L) cluster_cellbased Cell-Based Assay (Viral Entry) B1 Prepare Reagents (Enzyme, Substrate, Buffer) B3 Pre-incubate Enzyme with this compound B1->B3 B2 Prepare this compound Serial Dilutions B2->B3 B4 Initiate Reaction with Substrate B3->B4 B5 Measure Fluorescence (Kinetic Read) B4->B5 B6 Calculate IC50 B5->B6 C1 Seed Cells in 96-well Plate C2 Treat Cells with This compound Dilutions C1->C2 C3 Infect with Pseudotyped Virus C2->C3 C4 Incubate for 48-72h C3->C4 C5 Measure Reporter (e.g., Luciferase) C4->C5 C6 Calculate IC50 C5->C6

Caption: Workflow for determining this compound IC50 in biochemical and cell-based assays.

References

How to interpret unexpected results in Oxocarbazate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Oxcarbazepine (OXC) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental approach.

I. Metabolism and Active Metabolites

A crucial aspect of interpreting Oxcarbazepine experiments is understanding its metabolic pathway. Unexpected results can often be clarified by considering the distinct roles of the parent drug and its primary metabolite.

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized in the liver by cytosolic reductases to its pharmacologically active 10-monohydroxy metabolite (MHD), also known as licarbazepine.[1][2] MHD is primarily responsible for the anticonvulsant effects of Oxcarbazepine.[1] The parent drug, Oxcarbazepine, has a much shorter half-life (1-2.5 hours) compared to MHD (8-10 hours).[2] This metabolic conversion is a key consideration in both in vitro and in vivo experimental design and data interpretation.

Diagram: Oxcarbazepine Metabolic Pathway

OXC Oxcarbazepine (Prodrug) MHD 10-Monohydroxy Metabolite (MHD) (Active) OXC->MHD Cytosolic Reductases Inactive Inactive Glucuronide Conjugates MHD->Inactive Glucuronidation

Caption: Metabolic conversion of Oxcarbazepine to its active and inactive forms.

II. FAQs: Unexpected Efficacy and Activity

Q1: Why am I observing a different pharmacological effect in my in vitro assay compared to reported in vivo activity?

A1: This discrepancy often arises from the metabolic activation of Oxcarbazepine. In vivo, the anticonvulsant activity is primarily mediated by the 10-monohydroxy metabolite (MHD).[1] If your in vitro system lacks the necessary metabolic enzymes (cytosolic reductases) to convert Oxcarbazepine to MHD, you may be observing the effects of the parent drug alone, which can differ significantly from MHD.

For example, studies have shown that Oxcarbazepine, but not MHD, potentiates GABAA receptor activation and can aggravate absence seizures in animal models.[3][4]

Table 1: Differential Effects of Oxcarbazepine vs. MHD

FeatureOxcarbazepine (Parent Drug)10-Monohydroxy Metabolite (MHD)
Primary Activity Prodrug with some intrinsic activityMajor active anticonvulsant
GABAA Receptor Potentiation SignificantMinor/Insignificant[3]
Aggravation of Absence Seizures (in GAERS model) Yes[4]No[4]

Troubleshooting Steps:

  • Use the active metabolite: Consider directly using MHD in your in vitro experiments to more accurately mimic the in vivo pharmacological effects.

  • Introduce metabolic activation: If studying the metabolism itself is of interest, you can incorporate a metabolic activation system, such as liver S9 fractions, into your in vitro assay.

III. Troubleshooting Guide: Cell Viability Assays

Unexpected results in cell viability assays, such as MTT or resazurin-based assays, are a common challenge. Below are specific issues you might encounter with Oxcarbazepine and how to address them.

Q2: My cell viability assay (e.g., MTT) shows an unexpected increase in signal at higher concentrations of Oxcarbazepine. What could be the cause?

A2: This is a known artifact that can occur with certain compounds. An increase in signal in a metabolic-based assay like MTT does not always correlate with increased cell number or viability.[5] Potential causes include:

  • Compound Interference: Oxcarbazepine, being a lipophilic compound, may interact with the assay reagents. It could directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal.[5]

  • Increased Mitochondrial Activity: The compound might be inducing cellular stress, leading to a temporary increase in mitochondrial reductase activity as a compensatory mechanism, which would result in a higher signal.[5]

Troubleshooting Workflow

Start Unexpected Increase in Viability Signal Check_Interference Run Compound-Only Control (No Cells) Start->Check_Interference Microscopy Visually Inspect Cells (Morphology & Number) Start->Microscopy Interference_Detected Compound Interferes with Assay Reagent Check_Interference->Interference_Detected Signal Present No_Interference No Direct Interference Check_Interference->No_Interference No Signal Switch_Assay Switch to a Non-Metabolic Viability Assay (e.g., Trypan Blue, LDH release) Interference_Detected->Switch_Assay Mito_Stress Hypothesize Increased Mitochondrial Metabolism No_Interference->Mito_Stress Mito_Assay Perform Mitochondrial Function Assay (e.g., JC-1) Mito_Stress->Mito_Assay

Caption: Troubleshooting unexpected increases in cell viability assay signals.

Q3: I'm observing higher than expected cytotoxicity. How can I be sure this is a true effect of Oxcarbazepine?

A3: Several factors can contribute to apparent cytotoxicity. It's important to rule out experimental artifacts.

  • Solubility Issues: Oxcarbazepine has low aqueous solubility.[6][7] At higher concentrations in aqueous cell culture media, it may precipitate out of solution. These precipitates can be mistaken for dead cells or can have cytotoxic effects themselves.

    • Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls.[8] Visually inspect your diluted solutions for any signs of precipitation.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not toxic to your cells by running a vehicle control (cells treated with the solvent at the highest concentration used).[8]

  • Compound Purity: Verify the purity of your Oxcarbazepine compound. Impurities could be responsible for the observed cytotoxicity.

IV. Unexpected In Vivo Findings and Their Mechanistic Basis

Q4: My animal model is exhibiting hyponatremia (low sodium levels). Is this related to Oxcarbazepine treatment?

A4: Yes, hyponatremia is a well-documented and clinically significant side effect of Oxcarbazepine.[9] In controlled clinical studies, clinically significant hyponatremia (serum sodium <125 mmol/L) was observed in a notable percentage of patients treated with Oxcarbazepine.[10]

Table 2: Incidence of Hyponatremia in Oxcarbazepine Clinical Trials

Study PopulationIncidence of Hyponatremia (Sodium < 135 mmol/L)Incidence of Severe Hyponatremia (Sodium < 125 mmol/L)Reference
14 Controlled Epilepsy Studies-2.5% (38/1,524)[10]
Retrospective Study (n=31)61.3%19.4%[11]

The proposed mechanism involves the upregulation of aquaporin-2 (AQP2) water channels in the renal collecting tubules, potentially through a vasopressin (ADH)-independent mechanism or by increasing the sensitivity of the tubules to ADH.[12][13] This leads to increased water reabsorption and subsequent dilution of serum sodium.

Diagram: Proposed Mechanism of Oxcarbazepine-Induced Hyponatremia

OXC Oxcarbazepine/MHD Kidney Renal Collecting Tubule OXC->Kidney Acts on AQP2 Aquaporin-2 (AQP2) Expression/Trafficking Kidney->AQP2 Upregulates Water_Reabsorption Increased Water Reabsorption AQP2->Water_Reabsorption Leads to Hyponatremia Hyponatremia (Low Serum Sodium) Water_Reabsorption->Hyponatremia Results in

References

Validation & Comparative

Validating the Inhibitory Effect of Oxocarbazate on Human Cathepsin L: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory effects of a specific tetrahydroquinoline oxocarbazate, PubChem CID 23631927, on human cathepsin L. The data presented herein is compiled from peer-reviewed studies and is intended to offer an objective comparison with other known cathepsin L inhibitors, supported by detailed experimental protocols.

Executive Summary

The tetrahydroquinoline this compound (CID 23631927) has been identified as a potent, slow-binding, and reversible inhibitor of human cathepsin L.[1] It demonstrates sub-nanomolar efficacy after pre-incubation and exhibits high selectivity over related proteases such as cathepsin B.[1] In cell-based assays, this this compound effectively blocks the entry of pseudotyped viruses, including SARS-CoV and Ebola, a process known to be dependent on cathepsin L activity.[1][2] This guide will delve into the quantitative data supporting these findings, compare its performance against other notable cathepsin L inhibitors, and provide detailed methodologies for the key experiments.

Comparative Performance of Cathepsin L Inhibitors

The inhibitory potency of this compound CID 23631927 and other well-characterized cathepsin L inhibitors are summarized in the tables below.

Table 1: In Vitro Inhibition of Human Cathepsin L
InhibitorTypeIC50 (nM)Ki (nM)MechanismReference
This compound (CID 23631927) Small Molecule6.9 (no preincubation)0.29Slow-binding, Reversible, Competitive[1]
0.4 (4h preincubation)[1]
Thiocarbazate (CID 16725315)Small Molecule560.89Slow-binding, Reversible, Competitive[3][4]
MDL28170 (Calpain Inhibitor III)Peptide Aldehyde2.5N/AReversible[5]
E-64Epoxysuccinyl PeptideN/AN/AIrreversible[6][7]
Z-Phe-Phe-HPeptidyl Aldehyde0.74N/AReversible[2]
CLIK148Epoxysuccinyl PeptideN/AN/AIrreversible[2]
Table 2: Kinetic Parameters of this compound (CID 23631927) Inhibition
ParameterValueDescriptionReference
k_on 153,000 M⁻¹s⁻¹Association rate constant[1]
k_off 4.40 x 10⁻⁵ s⁻¹Dissociation rate constant[1]
Table 3: Cell-Based Assay Performance
InhibitorAssayCell LineIC50 (nM)EffectReference
This compound (CID 23631927) SARS-CoV Pseudovirus EntryHEK 293T273 ± 49Blocks viral entry[1]
Ebola Pseudovirus EntryHEK 293T193 ± 39Blocks viral entry[1]
Intracellular Cathepsin L ActivityHEK 293TN/A38% reduction in active cathepsin L[1]
MDL28170SARS-CoV Pseudovirus EntryN/A~100Blocks viral entry[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cathepsin L Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available cathepsin L activity assay kits.[3][5]

Materials:

  • Human Cathepsin L (recombinant)

  • Cathepsin L Assay Buffer (e.g., 20 mM Sodium Acetate, 1 mM EDTA, pH 5.5)

  • Dithiothreitol (DTT)

  • Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC)

  • Inhibitor (this compound CID 23631927) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare serial dilutions of the this compound inhibitor in DMSO.

  • In a 96-well plate, add 50 µL of Cathepsin L Assay Buffer to each well.

  • Add 1 µL of DTT to activate the enzyme.

  • Add 2 µL of the diluted inhibitor to the sample wells. For control wells, add 2 µL of DMSO.

  • Add 45 µL of activated human cathepsin L solution to each well.

  • Pre-incubation (for time-dependent inhibition): Incubate the plate at 37°C for a specified period (e.g., 0, 1, 2, or 4 hours) to allow the inhibitor to bind to the enzyme.[1]

  • Initiate the reaction by adding 2 µL of the fluorogenic substrate (e.g., Ac-FR-AFC, 10 mM stock) to each well.

  • Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 60 minutes, with readings every 1-2 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Reversibility Assay (Jump Dilution Method)

This protocol is based on the principle of rapid dilution to assess the reversibility of enzyme inhibition.[8]

Materials:

  • Same as the in vitro inhibition assay.

Procedure:

  • Prepare a concentrated mixture of human cathepsin L and the this compound inhibitor at a concentration that ensures >90% inhibition (e.g., 10x IC50).

  • Incubate this mixture for a sufficient time to allow for inhibitor binding (e.g., 4 hours for slow-binding inhibitors).[1]

  • Rapidly dilute the enzyme-inhibitor complex 100-fold into the assay buffer containing the fluorogenic substrate. This dilution reduces the inhibitor concentration to a level that would cause minimal inhibition if the binding is reversible.

  • Immediately monitor the fluorescence signal over time.

  • Data Interpretation:

    • Reversible Inhibition: A gradual increase in enzyme activity (fluorescence) will be observed as the inhibitor dissociates from the enzyme.

    • Irreversible Inhibition: No significant recovery of enzyme activity will be observed.

Cell-Based Pseudovirus Entry Assay

This assay evaluates the ability of the inhibitor to block viral entry into host cells, a process that can be mediated by cathepsin L.[1]

Materials:

  • HEK 293T cells

  • Pseudovirus particles expressing a viral glycoprotein (e.g., SARS-CoV or Ebola spike protein) and a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound inhibitor

  • Lysis buffer and luciferase substrate

  • Luminometer

Procedure:

  • Seed HEK 293T cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound inhibitor for a specified time (e.g., 1-2 hours).

  • Infect the cells with the pseudovirus particles in the presence of the inhibitor.

  • Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition of viral entry for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Cathepsin L Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Inhibitor Serial Dilution of This compound Add_Inhibitor Add Inhibitor/ DMSO Control Inhibitor->Add_Inhibitor Enzyme Activate Cathepsin L with DTT Add_Enzyme Add Activated Cathepsin L Enzyme->Add_Enzyme Plate Prepare 96-Well Plate Plate->Add_Inhibitor Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate (0-4 hours) Add_Enzyme->Preincubation Add_Substrate Add Fluorogenic Substrate Preincubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Calculate_IC50 Determine IC50 Calculate_Rate->Calculate_IC50

Caption: Workflow for the in vitro fluorometric assay to determine the IC50 of this compound.

Mechanism of Slow-Binding Reversible Inhibition

G E Enzyme (Cathepsin L) EI_initial Initial Encounter Complex (E-I) E->EI_initial k_on (fast) ES Enzyme-Substrate Complex E->ES k1 I Inhibitor (this compound) EI_final Stable Complex (E*I) EI_initial->EI_final k_on' (slow) P Product S Substrate ES->E k_cat

Caption: Proposed mechanism of slow, reversible inhibition of Cathepsin L by this compound.

References

A Comparative Analysis of Oxocarbazate and Other Cathepsin L Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Oxocarbazate with other prominent cathepsin L inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, experimental methodologies, and relevant signaling pathways to facilitate informed decisions in research and development.

Cathepsin L, a lysosomal cysteine protease, plays a crucial role in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. Its upregulation is implicated in diseases such as cancer and viral infections, making it a significant therapeutic target. This guide focuses on the comparative efficacy of this compound, a potent cathepsin L inhibitor, against other well-known inhibitors.

Quantitative Comparison of Cathepsin L Inhibitors

The inhibitory efficacy of various compounds against human cathepsin L is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

InhibitorIC50 (nM) for Human Cathepsin LMechanism of ActionKey Features
This compound 6.9 (no preincubation), 0.4 (4-hour preincubation)[1][2][3]Slow-binding, reversibleTime-dependent inhibition; demonstrates significant potency increase with preincubation.[1][2][3]
MDL28170 2.5[4]Not specifiedA calpain inhibitor that also potently inhibits cathepsin L.[4]
KGP94 189[5][6]Reversible, competitive[7]Selective inhibitor with demonstrated anti-metastatic properties.[5][6]
Z-FA-FMK Potent inhibitor (specific IC50 not provided in sources)[8][9]IrreversibleAlso inhibits cathepsin B and various caspases.[8][9] Antiviral activity against SARS-CoV-2 has been demonstrated.[10]
Calpeptin 0.11[11]Not specifiedA potent, membrane-permeable inhibitor of calpain I and II, and cathepsin K.[11][12]
Leupeptin Ki = 4.1 nM for cathepsin B (IC50 for cathepsin L not specified)[13]Reversible, competitiveA broad-spectrum inhibitor of serine, cysteine, and threonine proteases.[13]
E-64 2.5[14][15]Irreversible[14]A natural and potent inhibitor of cysteine proteases.[14][15][16][17]

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of cathepsin L inhibitors.

Cathepsin L Inhibition Assay (Fluorometric)

This assay is widely used to determine the inhibitory activity of compounds against cathepsin L.

Principle: The assay utilizes a fluorogenic substrate, such as Z-Phe-Arg-AMC (7-amino-4-methylcoumarin), which is cleaved by active cathepsin L to release a fluorescent product (AMC). The rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.

Materials:

  • Recombinant human cathepsin L

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Test compounds (e.g., this compound and other inhibitors)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of the test compound to the wells.

  • Add a fixed concentration of recombinant human cathepsin L to each well.

  • For slow-binding inhibitors like this compound, pre-incubate the enzyme and inhibitor for a defined period (e.g., 0, 1, 2, or 4 hours) at a specific temperature (e.g., 25°C or 37°C).[1][2]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm).[18]

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving cathepsin L and a general workflow for evaluating its inhibitors.

CathepsinL_Viral_Entry cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Binding ViralGenome Viral Genome Virus->ViralGenome 4. Membrane Fusion & Genome Release Endosome Endosome Receptor->Endosome 2. Endocytosis CathepsinL Cathepsin L CathepsinL->Virus 3. Proteolytic Cleavage of Viral Spike Protein This compound This compound & Other Inhibitors This compound->CathepsinL Inhibition

Caption: Role of Cathepsin L in viral entry and the point of intervention for inhibitors.

CathepsinL_Metastasis cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) TumorCell Tumor Cell SecretedCatL Secreted Cathepsin L TumorCell->SecretedCatL Secretion ECM ECM Components (Collagen, Laminin, etc.) SecretedCatL->ECM Degradation DegradedECM Degraded ECM Invasion Tumor Cell Invasion & Metastasis DegradedECM->Invasion Facilitates This compound This compound & Other Inhibitors This compound->SecretedCatL Inhibition

Caption: Cathepsin L's role in promoting cancer metastasis and the inhibitory action of compounds.

Experimental_Workflow Start Compound Library Assay Cathepsin L Inhibition Assay Start->Assay DataAnalysis IC50 Determination Assay->DataAnalysis HitSelection Hit Compound Selection DataAnalysis->HitSelection CellBased Cell-Based Assays (e.g., Viral Entry, Cell Invasion) HitSelection->CellBased Potent Inhibitors InVivo In Vivo Efficacy Studies CellBased->InVivo Lead Lead Compound InVivo->Lead

Caption: A generalized workflow for the evaluation of Cathepsin L inhibitors.

References

Cross-validation of Oxocarbazate's antiviral activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antiviral properties of a promising cathepsin L inhibitor.

This guide provides a detailed comparison of the antiviral activity of the tetrahydroquinoline oxocarbazate, PubChem CID 23631927, against pseudotyped viruses in human embryonic kidney 293T (HEK 293T) cells. The primary mechanism of action for this compound is the inhibition of human cathepsin L, a host cysteine protease essential for the entry of several viruses, including SARS-CoV and Ebola virus.[1][2][3] By targeting a host factor, this this compound presents an attractive therapeutic strategy that may be less susceptible to the development of viral resistance.[1]

This document summarizes the available quantitative data, details the experimental protocols for assessing antiviral efficacy, and provides visual representations of the underlying signaling pathway and experimental workflow. While the currently available data focuses on a single cell line, this guide establishes a framework for the cross-validation of this and other antiviral compounds in diverse cellular models.

Data Presentation: Antiviral Activity of this compound CID 23631927

The following table summarizes the reported in vitro antiviral activity of this compound CID 23631927 in HEK 293T cells. This compound has demonstrated potent inhibition of viral entry for both SARS-CoV and Ebola pseudotype viruses.

CompoundVirus (Pseudotype)Cell LineIC50 (nM)CytotoxicityReference
This compound (CID 23631927)SARS-CoVHEK 293T273 ± 49Nontoxic to human aortic endothelial cells at 100 µM[1][2]
This compound (CID 23631927)Ebola virusHEK 293T193 ± 39Nontoxic to human aortic endothelial cells at 100 µM[1][2]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. The following protocols outline the key assays used to determine the antiviral activity of this compound CID 23631927.

Pseudovirus Infection Assay

This assay is a common and safe method to study the entry mechanism of highly pathogenic viruses by using replication-deficient viral particles pseudotyped with the envelope glycoproteins of the virus of interest.

1. Cell Culture and Seeding:

  • Human Embryonic Kidney 293T (HEK 293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of infection.

2. Compound Preparation and Treatment:

  • A stock solution of this compound CID 23631927 is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in the appropriate cell culture medium.

  • The cell monolayers are pre-treated with the different concentrations of the this compound or vehicle control (DMSO) for a specified period before infection.

3. Pseudovirus Infection:

  • Pseudotyped viral particles (e.g., lentiviral or vesicular stomatitis virus cores) carrying a reporter gene (e.g., luciferase or green fluorescent protein) and bearing the spike (S) protein of SARS-CoV or the glycoprotein (GP) of Ebola virus are added to the wells containing the treated cells.

  • The plates are incubated for a period sufficient for viral entry and reporter gene expression (typically 48-72 hours).

4. Quantifying Antiviral Activity:

  • After incubation, the cells are lysed, and the reporter gene activity is measured.

  • For luciferase reporter viruses, a luciferase substrate is added, and the resulting luminescence is quantified using a luminometer.

  • The percentage of viral inhibition is calculated relative to the vehicle-treated control cells.

  • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cathepsin L Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of its target, human cathepsin L.

1. Reagents and Buffers:

  • Recombinant human cathepsin L.

  • A fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC).

  • Assay buffer (e.g., 20 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

2. Inhibition Assay:

  • The this compound compound is serially diluted in the assay buffer.

  • The compound is pre-incubated with cathepsin L for varying durations to assess time-dependent inhibition.

  • The enzymatic reaction is initiated by adding the fluorogenic substrate.

3. Data Analysis:

  • The fluorescence signal, corresponding to the cleavage of the substrate by cathepsin L, is measured over time using a microplate reader.

  • The rate of the reaction is calculated from the linear phase of the fluorescence curve.

  • The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).

  • The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the signaling pathway of viral entry and its inhibition, as well as a typical experimental workflow for screening antiviral compounds.

G cluster_cell Host Cell cluster_endosome Endosome Cathepsin_L Cathepsin L Viral_Fusion Viral Membrane Fusion & Genome Release Cathepsin_L->Viral_Fusion 4. Proteolytic Cleavage of Viral Glycoprotein Receptor Host Cell Receptor (e.g., ACE2) Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endocytosis->Cathepsin_L 3. Endosomal Trafficking Virus Virus (e.g., SARS-CoV, Ebola) Virus->Receptor 1. Binding This compound This compound (CID 23631927) This compound->Cathepsin_L Inhibition

Caption: Viral entry pathway and inhibition by this compound.

G Start Start: Antiviral Compound Screening Cell_Culture 1. Seed Cells in Microplate Start->Cell_Culture Compound_Addition 2. Add Serial Dilutions of Test Compound Cell_Culture->Compound_Addition Virus_Infection 3. Infect Cells with Virus Compound_Addition->Virus_Infection Incubation 4. Incubate for Defined Period (e.g., 48-72h) Virus_Infection->Incubation Data_Acquisition 5. Measure Endpoint (e.g., Reporter Gene, CPE, Plaque Formation) Incubation->Data_Acquisition Data_Analysis 6. Calculate IC50 and Cytotoxicity Data_Acquisition->Data_Analysis Hit_Validation 7. Hit Compound Validation (e.g., Secondary Assays, Different Cell Lines) Data_Analysis->Hit_Validation End End: Identification of Antiviral Lead Hit_Validation->End

References

A Comparative Analysis of Oxocarbazate and Remdesivir in the Inhibition of SARS-CoV-2 Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a specific tetrahydroquinoline oxocarbazate (PubChem CID 23631927) and remdesivir, two antiviral compounds with distinct mechanisms for inhibiting coronaviruses. While remdesivir is a well-established inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), the featured this compound is a potent inhibitor of human cathepsin L, a host protease involved in viral entry. This document summarizes the available experimental data, details the methodologies of key experiments, and visualizes the respective mechanisms of action and experimental workflows.

Executive Summary

Remdesivir directly targets the viral replication machinery, acting as a delayed chain terminator of the nascent viral RNA. In contrast, the tetrahydroquinoline this compound (CID 23631927) inhibits a host-cell factor, cathepsin L, which is crucial for the processing of the viral spike protein during its entry into the cell via the endosomal pathway. It is important to note that while there is extensive data on remdesivir's efficacy against live SARS-CoV-2, the primary data for this specific this compound is based on its inhibition of SARS-CoV pseudotype virus entry. Direct comparative studies of these two compounds against SARS-CoV-2 have not been identified in the reviewed literature.

Data Presentation

The following tables summarize the quantitative data for the tetrahydroquinoline this compound and remdesivir based on available in vitro studies.

Table 1: In Vitro Efficacy of Tetrahydroquinoline this compound (CID 23631927)

TargetAssay TypeCell LinePotency (IC50)Source
Human Cathepsin LEnzyme Inhibition-0.4 nM (4-h preincubation)[1]
SARS-CoV Pseudotype Virus EntryPseudovirus Infection AssayHEK293T273 ± 49 nM[1][2]
Ebola Pseudotype Virus EntryPseudovirus Infection AssayHEK293T193 ± 39 nM[1][2]

Table 2: In Vitro Efficacy of Remdesivir against SARS-CoV-2

TargetAssay TypeCell LinePotency (EC50)Source
SARS-CoV-2 ReplicationPlaque Reduction AssayVero E60.22-0.32 µM[3]
SARS-CoV-2 ReplicationViral Yield ReductionVero E60.77 µM[4]
SARS-CoV-2 ReplicationViral RNA ReductionVero E623.15 µM[3]
SARS-CoV-2 ReplicationNot specifiedCalu-3Not specified[5]
SARS-CoV-2 ReplicationNot specifiedCaco-2Not specified[5]

Mechanisms of Action

The two compounds inhibit SARS-CoV-2 through fundamentally different mechanisms, targeting distinct stages of the viral life cycle.

Tetrahydroquinoline this compound: A Host-Directed Viral Entry Inhibitor

The tetrahydroquinoline this compound (CID 23631927) is a potent, slow-binding, and reversible inhibitor of human cathepsin L[1]. Cathepsin L is a lysosomal cysteine protease that plays a critical role in the entry of several viruses, including coronaviruses, by cleaving the viral spike (S) protein. This cleavage is a necessary step for the fusion of the viral and endosomal membranes, allowing the release of the viral genome into the cytoplasm[4][6][7]. By inhibiting cathepsin L, the this compound prevents this crucial processing step, thereby blocking viral entry. A significant advantage of targeting a host factor is a potentially higher barrier to the development of viral resistance[2].

Oxocarbazate_Mechanism cluster_cell Host Cell cluster_endosome endosome Endosome sars_cov_2 SARS-CoV-2 ace2 ACE2 Receptor sars_cov_2->ace2 Binding viral_rna_release Viral RNA Release sars_cov_2->viral_rna_release Membrane Fusion ace2->endosome Endocytosis cathepsin_l Cathepsin L cathepsin_l->sars_cov_2 Spike Protein Cleavage This compound This compound (CID 23631927) This compound->cathepsin_l Inhibition

Mechanism of Action of Tetrahydroquinoline this compound.
Remdesivir: A Direct-Acting Viral Replication Inhibitor

Remdesivir is a prodrug of a nucleoside analog that targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral RNA replication. Once inside the host cell, remdesivir is metabolized into its active triphosphate form. This active form mimics adenosine triphosphate (ATP) and is incorporated into the newly synthesized viral RNA strand by the RdRp. The incorporation of the remdesivir analog leads to delayed chain termination, effectively halting viral replication[4].

Remdesivir_Mechanism cluster_cell Host Cell Cytoplasm remdesivir_prodrug Remdesivir (Prodrug) remdesivir_active Remdesivir-TP (Active Metabolite) remdesivir_prodrug->remdesivir_active Metabolism rdrp SARS-CoV-2 RdRp remdesivir_active->rdrp Incorporation viral_rna Viral RNA Template viral_rna->rdrp nascent_rna Nascent Viral RNA rdrp->nascent_rna RNA Synthesis chain_termination Chain Termination nascent_rna->chain_termination Delayed

Mechanism of Action of Remdesivir.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are the protocols for the key assays cited in this guide.

SARS-CoV Pseudotype Virus Entry Assay (for this compound)

This assay evaluates the ability of a compound to inhibit viral entry mediated by the SARS-CoV spike protein.

  • Cell Culture : Human embryonic kidney 293T (HEK293T) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Pseudovirus Production : Lentiviral or retroviral particles are pseudotyped with the SARS-CoV spike protein. This is achieved by co-transfecting HEK293T cells with plasmids encoding the viral core proteins, a reporter gene (e.g., luciferase or GFP), and the SARS-CoV S protein[2][8][9].

  • Infection Assay :

    • HEK293T cells are seeded in 96-well plates.

    • The cells are pre-incubated with varying concentrations of the this compound inhibitor.

    • A standardized amount of the SARS-CoV pseudotyped virus is added to the wells.

    • After a defined incubation period (e.g., 48-72 hours), the reporter gene expression is quantified (e.g., by measuring luciferase activity or counting GFP-positive cells).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve of the inhibitor's effect on reporter gene expression[2].

Pseudovirus_Assay_Workflow start Start seed_cells Seed HEK293T cells in 96-well plates start->seed_cells add_inhibitor Add serial dilutions of this compound seed_cells->add_inhibitor add_pseudovirus Infect with SARS-CoV pseudotyped virus add_inhibitor->add_pseudovirus incubate Incubate for 48-72h add_pseudovirus->incubate measure_reporter Measure reporter gene (e.g., Luciferase) incubate->measure_reporter calculate_ic50 Calculate IC50 measure_reporter->calculate_ic50 end End calculate_ic50->end

Workflow for SARS-CoV Pseudotype Virus Entry Assay.
In Vitro SARS-CoV-2 Replication Assay (for Remdesivir)

This assay measures the ability of a compound to inhibit the replication of live SARS-CoV-2 in cell culture.

  • Cell Culture : Vero E6 cells (or other susceptible cell lines like Calu-3) are cultured in a suitable medium.

  • Infection and Treatment :

    • Cells are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of remdesivir.

    • The cells are then infected with a known titer of SARS-CoV-2.

  • Quantification of Viral Replication : After a specific incubation period (e.g., 24-48 hours), the extent of viral replication is determined using one of the following methods:

    • Plaque Reduction Assay : The number of viral plaques (areas of cell death) is counted to determine the viral titer. The reduction in plaque number in the presence of the drug is measured[3][10].

    • Viral Yield Reduction Assay : The amount of infectious virus in the cell culture supernatant is quantified by titration on fresh cells.

    • qRT-PCR : The quantity of viral RNA in the cell lysate or supernatant is measured by quantitative reverse transcription PCR[3].

  • Data Analysis : The half-maximal effective concentration (EC50) is determined from the dose-response curve of the drug's inhibition of viral replication[3][11].

Remdesivir_Replication_Assay_Workflow start Start seed_cells Seed Vero E6 cells in multi-well plates start->seed_cells add_drug Add serial dilutions of Remdesivir seed_cells->add_drug infect_virus Infect with live SARS-CoV-2 add_drug->infect_virus incubate Incubate for 24-48h infect_virus->incubate quantify_replication Quantify viral replication (Plaque assay, qRT-PCR, etc.) incubate->quantify_replication calculate_ec50 Calculate EC50 quantify_replication->calculate_ec50 end End calculate_ec50->end

Workflow for In Vitro SARS-CoV-2 Replication Assay.

Conclusion

The tetrahydroquinoline this compound (CID 23631927) and remdesivir represent two distinct strategies for combating SARS-CoV-2. The this compound's inhibition of the host protease cathepsin L offers a promising approach to block viral entry, with the potential for a high barrier to resistance. However, its efficacy against live SARS-CoV-2 remains to be demonstrated. Remdesivir, on the other hand, is a direct-acting antiviral that has shown clear, albeit varied, efficacy against SARS-CoV-2 in numerous in vitro and clinical studies by targeting the viral RdRp.

Further research is required to evaluate the anti-SARS-CoV-2 activity of the tetrahydroquinoline this compound and to understand how its in vitro potency against a host factor translates to an antiviral effect against the authentic virus. Direct comparative studies in relevant cell models and in vivo systems would be necessary to fully assess the relative potential of these two compounds in the context of COVID-19 therapeutics.

References

Independent Verification of Oxocarbazate (CID 23631927) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of Oxocarbazate (CID 23631927), a potent inhibitor of human cathepsin L. While a definitive, independently verified synthesis protocol for this specific molecule is not publicly available, this document outlines a plausible synthetic route based on closely related thiocarbazate analogs and established organic chemistry principles. This guide also explores potential alternative synthetic strategies and presents the available data in a structured format to aid researchers in their drug development efforts.

Introduction to this compound (CID 23631927)

This compound (N′-[(S)-2-tert-butoxycarbonylamino-3-(1H-indol-3-yl)-propionyl]-hydrazinecarboxylic acid 2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxo-ethyl ester) is a small molecule that has demonstrated significant inhibitory activity against human cathepsin L, a cysteine protease implicated in various physiological and pathological processes, including viral entry. Its potential as a therapeutic agent necessitates a clear and reproducible synthetic pathway.

Plausible Synthesis of this compound

The synthesis of this compound is understood to be an advancement of the synthetic route developed for a unique thiocarbazate chemotype. The following proposed protocol is based on the synthesis of this parent compound and general methods for the formation of N,N'-diacylhydrazines.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Acyl Hydrazide Formation cluster_1 Step 2: Chloroacetate Esterification cluster_2 Step 3: this compound Formation A Boc-L-tryptophan C Boc-L-tryptophan hydrazide A->C Coupling Agent (e.g., EDC, HOBt) B Hydrazine Hydrate B->C C_ref Boc-L-tryptophan hydrazide D 1,2,3,4-Tetrahydroquinoline F 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one D->F Base (e.g., Triethylamine) E Chloroacetyl chloride E->F F_ref 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one G This compound (CID 23631927) C_ref->G Base (e.g., DIEA) F_ref->G

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (S)-(1-hydrazinyl-1-oxo-3-(1H-indol-3-yl)propan-2-yl)carbamate (Boc-L-tryptophan hydrazide)

  • To a solution of N-Boc-L-tryptophan (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator such as hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add hydrazine hydrate (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired acyl hydrazide.

Step 2: Synthesis of 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Step 3: Synthesis of this compound (CID 23631927)

  • Dissolve Boc-L-tryptophan hydrazide (1.0 eq) in an anhydrous polar aprotic solvent like DMF.

  • Add a non-nucleophilic base such as DIEA (2.0 eq) to the solution.

  • Add a solution of 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (1.1 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Comparison with Alternative Synthetic Methods

While a direct, independently verified alternative synthesis for this compound is not documented, alternative approaches to the key bond formations can be considered. The formation of the N,N'-diacylhydrazine core is a critical step.

MethodDescriptionAdvantagesDisadvantages
Proposed Synthesis Acylation of an acyl hydrazide with an α-halo ketone derivative.Convergent synthesis, utilizes readily available starting materials.May require careful control of reaction conditions to avoid side reactions.
Alternative Route 1: Chloroformate Acylation Reaction of Boc-L-tryptophan hydrazide with a custom chloroformate derived from 1-(2-hydroxyacetyl)-1,2,3,4-tetrahydroquinoline.Potentially cleaner reaction with fewer byproducts.Requires the synthesis and handling of a potentially unstable chloroformate intermediate.
Alternative Route 2: Double Acylation of Hydrazine Stepwise acylation of hydrazine, first with chloroacetyl chloride followed by reaction with an activated ester of Boc-L-tryptophan.Linear synthesis which can be easier to monitor.Potential for over-acylation and formation of symmetric diacylhydrazines, leading to lower yields.
Signaling Pathway Inhibition by this compound

This compound functions as an inhibitor of cathepsin L, a key protease in the endosomal pathway that is exploited by some viruses for entry into host cells.

G cluster_0 Viral Entry Pathway cluster_1 Cathepsin L Action cluster_2 Inhibition Virus Virus Endosome Endosome Virus->Endosome Endocytosis CathepsinL Cathepsin L Endosome->CathepsinL Fusion Membrane Fusion & Viral Genome Release Cleavage Viral Glycoprotein Cleavage CathepsinL->Cleavage Cleavage->Fusion This compound This compound (CID 23631927) Inhibition This compound->Inhibition Inhibition->CathepsinL

Caption: Inhibition of viral entry by this compound.

Conclusion

The synthesis of this compound (CID 23631927), while not explicitly detailed in a single, verified public document, can be plausibly achieved through a convergent three-step synthesis based on established methodologies for related compounds. This guide provides a comprehensive, albeit deduced, experimental protocol and explores viable alternative strategies. The provided workflow and pathway diagrams offer a clear visual representation for researchers. Further independent verification and optimization of the proposed synthesis are encouraged to solidify a robust and scalable manufacturing process for this promising therapeutic candidate.

Comparative Analysis of Oxocarbazate and Other Broad-Spectrum Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of novel and re-emerging viral threats necessitates a robust pipeline of broad-spectrum antiviral agents. This guide provides a comparative analysis of Oxocarbazate, a host-targeting agent, against several direct-acting broad-spectrum antiviral nucleoside analogs: Remdesivir, Favipiravir, Galidesivir, and AT-527. This comparison focuses on their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Strategies

Broad-spectrum antiviral agents can be broadly categorized into two classes based on their therapeutic target: host-based and virus-based. This compound represents a host-targeting strategy, while Remdesivir, Favipiravir, Galidesivir, and AT-527 are viral-targeting agents.

This compound: Blocking the Gateway

This compound is a potent and selective inhibitor of human cathepsin L, a lysosomal cysteine protease.[1][2][3] Many enveloped viruses, including coronaviruses and filoviruses, rely on host proteases like cathepsin L to cleave their surface glycoproteins within the endosome. This cleavage event is a critical step for viral entry, as it triggers the conformational changes necessary for the fusion of the viral and endosomal membranes, allowing the viral genetic material to enter the cytoplasm. By inhibiting cathepsin L, this compound effectively blocks this essential entry step for a range of viruses.[1][3] A significant advantage of this host-targeting approach is a potentially higher barrier to the development of viral resistance, as the drug targets a stable host protein rather than a rapidly mutating viral enzyme.[3]

Nucleoside Analogs: Sabotaging Viral Replication

In contrast, Remdesivir, Favipiravir, Galidesivir, and AT-527 are all nucleoside/nucleotide analogs that target the viral RNA-dependent RNA polymerase (RdRp).[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] This enzyme is essential for the replication of the genomes of many RNA viruses. These drugs are prodrugs, meaning they are administered in an inactive form and must be metabolized within the host cell to their active triphosphate form.[4][6][7][12][13] Once activated, they mimic natural nucleoside triphosphates (the building blocks of RNA) and are incorporated into the growing viral RNA strand by the RdRp. This incorporation disrupts the replication process through various mechanisms, including:

  • Chain Termination: The analog, once incorporated, prevents the addition of further nucleotides, prematurely halting RNA synthesis.[7][8][9][19] Remdesivir is known to cause delayed chain termination.[5][7]

  • Lethal Mutagenesis: The analog is incorporated into the viral genome, but its structure leads to errors during subsequent rounds of replication, causing an accumulation of mutations that ultimately renders the viral progeny non-viable.[10][11][13] Favipiravir is thought to act primarily through this mechanism.[10][11][13]

  • Dual Inhibition: AT-527's active form, AT-9010, has been shown to have a dual mechanism of action against SARS-CoV-2, inhibiting both the RdRp and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the viral polymerase.[18][20]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available in vitro antiviral activity of this compound and the compared nucleoside analogs against various viruses. It is important to note that direct head-to-head comparative studies for all these agents against a wide range of viruses are limited. The data presented here is collated from multiple sources, and experimental conditions (e.g., cell lines, assay methods) may vary, affecting direct comparability.

Table 1: In Vitro Antiviral Activity of this compound

Virus (Pseudotype)Cell LineAssay TypeIC50 (nM)Reference
SARS-CoVHEK 293TPseudovirus Entry Assay273 ± 49[2][3]
Ebola VirusHEK 293TPseudovirus Entry Assay193 ± 39[2][3]

Table 2: In Vitro Antiviral Activity of Broad-Spectrum Nucleoside Analogs

DrugVirusCell LineAssay TypeEC50/EC90 (µM)Reference
Remdesivir SARS-CoV-2Vero E6CPE ReductionEC50: 0.77
MERS-CoVVero E6Plaque ReductionEC50: 0.03
Ebola VirusHuh-7Reporter AssayEC50: 0.086
Favipiravir Influenza A (H1N1)MDCKPlaque ReductionEC50: 0.014-0.55 µg/mL
SARS-CoV-2Vero E6CPE ReductionEC50: 61.88
Ebola VirusVero E6Plaque ReductionEC50: 10
Galidesivir Zika VirusVeroCPE ReductionEC50: 8.0[17]
Yellow Fever VirusVeroCPE ReductionEC50: 4.1[17]
Marburg VirusVeroCPE ReductionEC50: 10.3[17]
AT-527 (AT-511) SARS-CoV-2Human Airway Epithelial CellsVYR AssayEC90: 0.47[20]
HCoV-229EHuh-7CPE ReductionEC90: ~0.5[20]
HCoV-OC43Huh-7CPE ReductionEC90: ~0.5[20]

Note: EC50/EC90 values can vary significantly based on the cell line, viral strain, and assay methodology used. This table provides a general overview and is not an exhaustive list.

Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to antiviral drug discovery and development. The following are detailed methodologies for key experiments cited in the evaluation of these antiviral agents.

Pseudovirus Entry Assay

This assay is particularly useful for studying viral entry inhibitors like this compound and can be performed under BSL-2 conditions.

Objective: To quantify the inhibition of viral entry mediated by a specific viral glycoprotein.

Principle: Pseudoviruses are non-replicating viral particles that incorporate a specific viral envelope protein (e.g., SARS-CoV Spike) and a reporter gene (e.g., luciferase or GFP) in a backbone of a different virus (e.g., VSV or lentivirus). Infection of target cells by these pseudoviruses results in the expression of the reporter gene, which can be quantified. A reduction in reporter gene expression in the presence of a compound indicates inhibition of viral entry.

Detailed Methodology:

  • Cell Seeding: Seed target cells (e.g., HEK 293T cells overexpressing the appropriate viral receptor like ACE2 for SARS-CoV) in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Treatment and Infection: Pre-incubate the cells with the diluted compounds for a specified period (e.g., 1 hour). Following pre-incubation, add the pseudovirus inoculum to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator to allow for viral entry and reporter gene expression.

  • Quantification:

    • For Luciferase Reporter: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • For GFP Reporter: Quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for evaluating the antiviral activity of compounds that inhibit viral replication, such as nucleoside analogs.

Objective: To determine the concentration of an antiviral compound that protects cells from virus-induced cell death (cytopathic effect).

Principle: Many viruses cause visible damage to host cells, known as CPE, which can be quantified by measuring cell viability. An effective antiviral will protect the cells from CPE, resulting in higher cell viability compared to untreated, infected cells.

Detailed Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment: In a separate plate or tube, pre-mix the virus at a specific multiplicity of infection (MOI) with the compound dilutions. Alternatively, add the compound dilutions to the cell monolayer before or after viral infection. Include virus-only (positive control for CPE) and cell-only (negative control) wells.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Quantification of Cell Viability:

    • Remove the culture medium.

    • Add a cell viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).

    • Incubate according to the manufacturer's protocol.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) – the concentration of the compound that results in a 50% reduction in CPE – by plotting cell viability against the log of the compound concentration. Simultaneously, a cytotoxicity assay (CC50) is performed on uninfected cells to determine the compound's toxicity. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Plaque Reduction Assay

This is a classic and highly quantitative method for determining the antiviral efficacy of a compound.

Objective: To measure the ability of an antiviral compound to reduce the number of infectious virus particles.

Principle: A viral plaque is a localized area of cell death and lysis on a monolayer of infected cells, caused by a single infectious virus particle and its progeny. The number of plaques is directly proportional to the number of infectious virus particles. An antiviral compound will reduce the number of plaques in a dose-dependent manner.

Detailed Methodology:

  • Cell Seeding: Prepare confluent monolayers of a susceptible cell line in 6-well or 12-well plates.

  • Virus Dilution and Incubation with Compound: Prepare serial dilutions of the virus stock. Incubate a standardized amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the test compound for a set time (e.g., 1 hour) at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (this can range from 2 to 14 days depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution like 10% formalin.

    • Stain the cells with a dye such as crystal violet, which stains living cells. Plaques will appear as clear, unstained areas.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% plaque reduction concentration (PR50 or IC50) is determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these antiviral agents and a typical experimental workflow for antiviral screening.

G Viral Entry and Replication Inhibition Pathways cluster_0 Host-Targeting (this compound) cluster_1 Viral-Targeting (Nucleoside Analogs) Virus Virus Receptor Host Cell Receptor Virus->Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion Endosome->Fusion Glycoprotein Cleavage CathepsinL Cathepsin L Endosome->CathepsinL Release Viral Genome Release Fusion->Release This compound This compound This compound->CathepsinL Inhibits ViralGenome Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) ViralGenome->RdRp Replication RNA Replication RdRp->Replication NewRNA New Viral RNA Replication->NewRNA NucleosideAnalogs Remdesivir Favipiravir Galidesivir AT-527 ActiveMetabolite Active Triphosphate Metabolite NucleosideAnalogs->ActiveMetabolite Metabolism ActiveMetabolite->RdRp Inhibits

Caption: Mechanisms of action for host-targeting and viral-targeting antivirals.

G Antiviral Screening Workflow start Start compound_library Compound Library start->compound_library primary_screen Primary Screening (e.g., CPE Assay) compound_library->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response (EC50/IC50 Determination) hit_id->dose_response cytotoxicity Cytotoxicity Assay (CC50 Determination) dose_response->cytotoxicity selectivity Selectivity Index (SI = CC50/EC50) cytotoxicity->selectivity secondary_assay Secondary Assays (e.g., Plaque Reduction, Yield Reduction) selectivity->secondary_assay moa Mechanism of Action Studies secondary_assay->moa lead_opt Lead Optimization moa->lead_opt end End lead_opt->end

Caption: A generalized workflow for in vitro antiviral drug screening.

This comparative guide highlights the distinct and complementary approaches of this compound and nucleoside analog broad-spectrum antivirals. While nucleoside analogs have demonstrated potent efficacy against a range of viruses by directly inhibiting their replication machinery, host-targeting agents like this compound offer a promising strategy to combat viral infections with a potentially higher barrier to resistance. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these different antiviral strategies against a broader panel of viral pathogens.

References

Validating Oxocarbazate Target Engagement: A Comparative Guide to Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of thermal shift assays for validating the target engagement of Oxocarbazate with its putative target, human Cathepsin L, alongside alternative methodologies. Experimental data from published studies on this compound and other Cathepsin L inhibitors are presented to support the comparison.

A specific this compound, identified by PubChem CID 23631927, has been characterized as a potent, slow-binding, and reversible inhibitor of human Cathepsin L.[1][2][3] This guide will focus on methods to validate this interaction, with a primary emphasis on thermal shift assays.

Comparison of Target Engagement Validation Methods

Thermal shift assays, including Differential Scanning Fluorimetry (DSF) and the Cellular Thermal Shift Assay (CETSA), are powerful techniques to confirm direct binding of a small molecule to its protein target.[4][5][6] The principle lies in the increased thermal stability of a protein upon ligand binding.[6] However, a variety of methods exist to assess target engagement, each with its own advantages and limitations.

Method Principle Advantages Limitations Typical Output
Enzymatic Assay Measures the inhibition of the target enzyme's catalytic activity.Direct measure of functional consequence of binding. High-throughput.Indirectly measures binding. Not suitable for non-enzymatic targets.IC50/Ki values
Thermal Shift Assay (DSF) Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye.Direct measure of binding. Relatively high-throughput and cost-effective.[7][8][9]Requires purified protein. May not reflect cellular environment.ΔTm (change in melting temperature)
Cellular Thermal Shift Assay (CETSA) Measures the change in protein thermal stability in intact cells or cell lysates.[10][11][12]Measures target engagement in a physiological context.[6][10] No need for compound or protein modification.Lower throughput than DSF. Can be technically challenging.Isothermal dose-response curves, ΔTm
Activity-Based Probe Profiling (ABPP) Uses chemical probes that covalently bind to the active site of an enzyme class to measure target occupancy.Can be used in complex biological systems. Provides information on enzyme activity.Requires a suitable chemical probe. Modification of the probe may alter its properties.Target occupancy, IC50 values
Surface Plasmon Resonance (SPR) Measures the binding of a ligand to a target immobilized on a sensor surface by detecting changes in refractive index.Provides real-time kinetics (kon, koff) and affinity (KD). High sensitivity.Requires purified and immobilized target. Can be expensive.KD, kon, koff
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target in solution.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). Label-free.Requires large amounts of purified protein. Low throughput.KD, ΔH, ΔS

Quantitative Data Summary

The following tables summarize experimental data for this compound (CID 23631927) from enzymatic assays and provide a hypothetical, yet realistic, representation of expected thermal shift assay results based on its high affinity and data from other Cathepsin L inhibitors.

Table 1: Enzymatic Inhibition of Human Cathepsin L by this compound (CID 23631927)

Data sourced from published enzymatic assays.[1][2][3]

Pre-incubation TimeIC50 (nM)
0 hours6.9 ± 1.0
1 hour2.3 ± 0.1
2 hours1.2 ± 0.1
4 hours0.4 ± 0.1
Table 2: Thermal Shift Assay Data for Cathepsin L Inhibitors

This table includes published data for other Cathepsin L inhibitors and hypothetical data for this compound to illustrate expected outcomes.

CompoundTargetAssay TypeΔTm (°C)Reference
Aldehyde & Ketoamide InhibitorsCathepsin LnanoDSF~18[13]
Epoxide InhibitorsCathepsin LnanoDSF12-15[13]
This compound (CID 23631927) Cathepsin L DSF (Hypothetical) 15 - 20 N/A

The high affinity and slow-binding nature of this compound suggest it would induce a significant thermal shift, likely in the range of other potent Cathepsin L inhibitors.

Experimental Protocols

Differential Scanning Fluorimetry (DSF) Protocol

This protocol is a generalized procedure for a thermal shift assay using purified protein.

  • Protein and Compound Preparation:

    • Prepare a stock solution of purified human Cathepsin L in a suitable buffer (e.g., 20 mM sodium acetate, 1 mM EDTA, pH 5.5). The final protein concentration in the assay is typically 2-5 µM.

    • Prepare a stock solution of this compound in DMSO. The final concentration in the assay will vary depending on the desired dose-response curve, typically ranging from 0.01 to 100 µM.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, add the protein solution.

    • Add the fluorescent dye (e.g., SYPRO Orange) to a final concentration of 5X.

    • Add this compound or DMSO (vehicle control) to the wells.

    • Seal the plate and centrifuge briefly to mix and remove bubbles.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + this compound).

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines a general workflow for CETSA in intact cells.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) to ~80% confluency.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for a defined period (e.g., 1 hour) at 37 °C.

  • Heating and Lysis:

    • After incubation, wash the cells with PBS.

    • Resuspend the cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25 °C water bath).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Analyze the soluble protein fraction by Western blot using an antibody specific for Cathepsin L.

    • Quantify the band intensities to determine the amount of soluble Cathepsin L at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble Cathepsin L against temperature to generate melting curves for both the control and this compound-treated samples.

    • For isothermal dose-response experiments, plot the amount of soluble protein at a single, optimized temperature against the concentration of this compound.

Visualizing Workflows and Pathways

Differential Scanning Fluorimetry (DSF) Workflow

DSF_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Protein Purified Cathepsin L Mix Mix in Plate Protein->Mix Compound This compound Compound->Mix Dye SYPRO Orange Dye->Mix Heat Thermal Ramp (qPCR) Mix->Heat Measure Fluorescence MeltCurve Generate Melting Curve Heat->MeltCurve CalcTm Calculate ΔTm MeltCurve->CalcTm CETSA_Workflow cluster_cell Cellular Phase cluster_processing Processing cluster_detection Detection & Analysis CellCulture Cell Culture Treatment Treat with this compound CellCulture->Treatment Heating Heat Shock Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Separate Soluble/Insoluble WesternBlot Western Blot for Cathepsin L Centrifugation->WesternBlot Supernatant Analysis Data Analysis WesternBlot->Analysis Target_Engagement Ligand This compound Complex This compound-Cathepsin L Complex Ligand->Complex Target Cathepsin L Target->Complex Stabilization Increased Thermal Stability Complex->Stabilization Shift Increased Melting Temperature (Tm) Stabilization->Shift Measurement Detection by Thermal Shift Assay Shift->Measurement

References

No Evidence of Antiviral Effects of Oxcarbazepine Found in Published Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no published studies substantiating any antiviral properties of the anticonvulsant drug Oxcarbazepine. Consequently, a comparison guide on the reproducibility of such findings cannot be developed as there are no primary research reports to compare or reproduce.

Oxcarbazepine is a well-established antiepileptic drug used for the management of partial-onset seizures.[1][2][3] Its mechanism of action is primarily centered on its active metabolite, licarbazepine, which blocks voltage-gated sodium channels in the brain.[4][5] This action stabilizes hyperexcited neuronal membranes, thereby reducing seizure activity. The body of scientific evidence consistently supports this neurological application, with numerous studies confirming its efficacy and safety in the treatment of epilepsy.[3][6]

Despite extensive searches for "Oxcarbazepine antiviral effects," "Oxcarbazepine and viruses," and "antiviral properties of anticonvulsants," no in-vitro or in-vivo studies demonstrating direct antiviral activity were identified. The literature does contain reports on drug-drug interactions between Oxcarbazepine and certain antiviral medications, such as those used for HIV and Hepatitis C.[7][8][9][10] These studies focus on the potential for Oxcarbazepine to alter the metabolism and effectiveness of co-administered antiviral drugs, not on any intrinsic antiviral effect of Oxcarbazepine itself.

Given the absence of foundational data, the core requirements for a comparison guide—quantitative data, experimental protocols, and signaling pathways related to antiviral effects—cannot be fulfilled.

Established Mechanism of Action (Anticonvulsant)

The recognized mechanism of action for Oxcarbazepine is its role as a prodrug that is rapidly metabolized to its active metabolite, licarbazepine (also known as monohydroxy derivative or MHD).[4][5] Licarbazepine exerts its anticonvulsant effects by blocking voltage-sensitive sodium channels.[4] This modulation of ion channels leads to the stabilization of hyperexcited neural membranes and the inhibition of repetitive neuronal firing.

Below is a diagram illustrating the logical flow of Oxcarbazepine's established anticonvulsant mechanism.

Oxcarbazepine Oxcarbazepine (Oral Administration) Metabolism Metabolism in Liver Oxcarbazepine->Metabolism Prodrug Licarbazepine Active Metabolite: Licarbazepine (MHD) Metabolism->Licarbazepine Conversion SodiumChannels Voltage-Gated Sodium Channels (in Neurons) Licarbazepine->SodiumChannels Blocks Stabilization Stabilization of Hyperexcited Neuronal Membranes SodiumChannels->Stabilization Leads to FiringReduction Inhibition of Repetitive Neuronal Firing Stabilization->FiringReduction SeizureReduction Reduction of Seizure Activity FiringReduction->SeizureReduction Results in

Figure 1. Established anticonvulsant mechanism of Oxcarbazepine.

Data and Experimental Protocols

Due to the lack of research on the antiviral effects of Oxcarbazepine, no quantitative data, such as EC50 or IC50 values against any virus, is available. Similarly, there are no established experimental protocols to report for assessing the antiviral efficacy of this compound.

References

Oxocarbazate CID 23631927: A Comparative Analysis of Protease Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of the oxocarbazate compound, PubChem CID 23631927, against different proteases, focusing on its selectivity profile based on available experimental data.

Executive Summary

This compound CID 23631927 is a potent, slow-binding, and reversible inhibitor of human cathepsin L.[1][2][3] Experimental data demonstrates a high degree of selectivity for cathepsin L over the closely related cysteine protease, cathepsin B.[1] This high selectivity is a critical attribute for the development of targeted therapeutics, particularly in the context of antiviral drug development where cathepsin L is a host factor for the entry of viruses such as SARS-CoV and Ebola.[1] Currently, comprehensive public data on the selectivity of this specific this compound against other protease families, such as serine proteases and metalloproteases, is not available.

Data Presentation: Inhibitory Activity of this compound CID 23631927

The following table summarizes the quantitative data on the inhibitory potency of this compound CID 23631927 against human cathepsin L and cathepsin B.

Protease TargetIC50 (without pre-incubation)IC50 (with 4-hour pre-incubation)Selectivity (Cathepsin L / Cathepsin B)
Human Cathepsin L6.9 ± 1.0 nM[1]0.4 ± 0.1 nM[1]>700-fold[1]
Human Cathepsin B5.072 ± 0.883 µM[1]Not Reported

Mechanism of Action

This compound CID 23631927 exhibits a time-dependent inhibition of cathepsin L, indicating a slow-binding mechanism.[1] The inhibition is reversible and competitive, suggesting that the compound interacts with the active site of the enzyme.[1] The proposed mechanism involves a two-step process where an initial non-covalent binding is followed by a conformational change, leading to a more tightly bound enzyme-inhibitor complex.

E Cathepsin L (E) EI Initial Encounter Complex (E-I) E->EI k_on I This compound (I) EI->E k_off EI_star Tight-Binding Complex (E*-I) EI->EI_star k_isomerization EI_star->EI k_reverse_isomerization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Protease Solution (Cathepsin L or B) A1 Add Protease and Inhibitor to 96-well Plate P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 A2 Pre-incubation (for time-dependency studies) A1->A2 A3 Add Fluorogenic Substrate A1->A3 no pre-incubation A2->A3 A4 Kinetic Measurement of Fluorescence A3->A4 D1 Calculate Initial Reaction Velocities A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value D2->D3

References

Safety Operating Guide

Navigating the Safe Disposal of Oxcarbazepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The query referenced "oxocarbazate." Based on available chemical and pharmaceutical databases, this appears to be a likely misspelling of "oxcarbazepine," a common anticonvulsant drug. This document will proceed under the assumption that the intended subject is oxcarbazepine and will provide detailed safety and disposal protocols for this compound.

For researchers, scientists, and drug development professionals, ensuring the proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. Oxcarbazepine, while not classified as a federally controlled substance, is designated as a hazardous chemical and requires specific handling and disposal procedures to mitigate risks to personnel and the environment.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle oxcarbazepine with the appropriate personal protective equipment (PPE). The compound is suspected of causing harm to the unborn child and may cause cancer.[1] It can also elicit allergic skin reactions and cause drowsiness or dizziness.[2]

Recommended Personal Protective Equipment:

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Eye Protection: Use chemical safety goggles or glasses.[1]

  • Respiratory Protection: In situations where dust may be generated, a particle filter respirator is recommended.[3]

  • Lab Coat: A lab coat should be worn to protect clothing from contamination.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[4] Since oxcarbazepine is not a controlled substance, the regulations set forth by the DEA for such materials do not apply.[5][6][7][8][9] However, its classification as a hazardous substance necessitates adherence to EPA and local hazardous waste regulations.

Quantitative Data Summary: Oxcarbazepine Hazard Classifications

Hazard ClassificationGHS CategoryHazard StatementSource
Reproductive ToxicityCategory 2H361d: Suspected of damaging the unborn child.[1]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[1]
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.[2]
Specific Target Organ Toxicity-H336: May cause drowsiness or dizziness.[2]

Experimental Protocols for Degradation

While incineration is the primary disposal method, research has explored various degradation techniques for oxcarbazepine in aqueous solutions. These methods are typically employed in wastewater treatment contexts to address environmental contamination.

Protocol 1: Ozonation

  • Objective: To degrade oxcarbazepine in an aqueous solution using ozone.

  • Methodology:

    • Prepare an aqueous solution of oxcarbazepine at a known concentration.

    • Introduce ozone gas into the solution at a controlled flow rate.

    • Monitor the degradation of oxcarbazepine over time using High-Performance Liquid Chromatography (HPLC).

    • The degradation rate is influenced by pH, with increased degradation at higher pH levels, indicating the role of hydroxyl radicals.[10]

    • It is important to note that ozonation can produce by-products that may be more toxic than oxcarbazepine itself.[10]

Protocol 2: UV-Activated Persulfate Oxidation

  • Objective: To degrade oxcarbazepine using persulfate activated by ultraviolet (UV) light.

  • Methodology:

    • Prepare an aqueous solution of oxcarbazepine.

    • Add a specific dosage of persulfate (PS) to the solution.

    • Expose the solution to UV irradiation.

    • The degradation follows pseudo-first-order kinetics.[11]

    • The degradation rate is enhanced by higher persulfate dosages and initial pH levels.[11]

    • Both hydroxyl and sulfate radicals contribute to the degradation process.[11]

Disposal Procedures for Oxcarbazepine

The recommended disposal procedure for oxcarbazepine in a laboratory setting is incineration at a licensed hazardous waste facility. For trace amounts or in situations where institutional procedures allow for it, other methods may be considered, but they must be in compliance with all federal, state, and local regulations.

Institutional Disposal Protocol:

  • Segregation: Unused or expired oxcarbazepine should be segregated from non-hazardous waste. It should be placed in a clearly labeled, sealed container for hazardous pharmaceutical waste. In many institutions, this is a black container.[12]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "Oxcarbazepine."

  • Storage: Store the sealed container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[13]

  • Collection: Arrange for collection by a licensed hazardous waste disposal company.

  • Incineration: The primary and recommended method of disposal for hazardous pharmaceutical waste is incineration at an EPA-approved facility.[12][13][14]

Household Disposal Guidelines (for informational purposes):

While not directly applicable to a laboratory setting, understanding household disposal recommendations can provide a broader context for the compound's management. If a drug take-back program is unavailable, the following steps are recommended for household disposal:[15][16][17]

  • Remove the medication from its original container.

  • Mix the tablets or liquid with an unappealing substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[15][16]

  • Place the mixture in a sealed plastic bag or other container that will not leak.

  • Dispose of the sealed container in the household trash.

  • Remove or scratch out all personal information from the original prescription bottle before disposing of it.

Flushing oxcarbazepine down the toilet is not recommended as it can contribute to water contamination.[17]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of oxcarbazepine in a research or laboratory setting.

start Start: Unused/Expired Oxcarbazepine assess Assess Quantity and Contamination Level start->assess is_bulk Bulk Quantity? assess->is_bulk is_trace Trace Contamination? is_bulk->is_trace No prep_bulk Prepare for Hazardous Waste Disposal is_bulk->prep_bulk Yes prep_trace Handle Contaminated Materials (e.g., PPE, glassware) is_trace->prep_trace Yes segregate_bulk Segregate into Labeled Hazardous Waste Container (e.g., Black Bin) prep_bulk->segregate_bulk store_bulk Store in Secure, Designated Area segregate_bulk->store_bulk collect_bulk Arrange for Licensed Waste Hauler Collection store_bulk->collect_bulk incinerate_bulk Incinerate at EPA-Approved Facility collect_bulk->incinerate_bulk segregate_trace Segregate into Labeled Trace Chemo/Hazardous Waste Container prep_trace->segregate_trace collect_trace Arrange for Licensed Waste Hauler Collection segregate_trace->collect_trace incinerate_trace Incinerate at Approved Facility collect_trace->incinerate_trace

Caption: Logical workflow for the institutional disposal of oxcarbazepine.

By adhering to these rigorous safety and disposal protocols, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and minimize the environmental impact of their research and development activities.

References

Essential Safety and Operational Guidance for Handling Oxocarbazate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Oxocarbazate. The following procedural guidance is based on established best practices for handling potent research compounds in a laboratory setting.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety. The required level of PPE is contingent on the nature of the handling procedure and the inherent risks of the specific this compound compound.

PPE ComponentSpecificationPurpose
Gloves Nitrile, powder-free. Consider double-gloving.Protects against skin contact. Double-gloving is recommended for handling highly potent compounds.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Lab Coat Impervious, long-sleeved, with knit cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary.Required when there is a risk of inhaling dust or aerosols, especially during weighing or solution preparation. The type of respirator (e.g., N95, full-face with appropriate cartridges) should be determined by a risk assessment.
Face Shield Should be worn in conjunction with goggles when there is a significant splash hazard.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the this compound container, weighing paper, spatulas, solvent, and waste containers.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

2. Weighing and Aliquoting:

  • Ventilation: Perform all weighing and aliquoting of solid this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Static Control: Use anti-static weighing dishes and tools to prevent the dispersal of fine powders.

  • Careful Handling: Handle the compound gently to avoid creating dust.

3. Solution Preparation:

  • Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Container Sealing: Ensure the container is securely sealed after the solution is prepared.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and any relevant hazard warnings.

4. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1][2]

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be segregated into a clearly labeled hazardous waste container.

  • Waste Containers: Use leak-proof, sealable containers for all this compound waste.

  • Disposal Method: Do not dispose of this compound waste in general trash or down the drain.[3] All chemical waste must be disposed of through the institution's environmental health and safety office, typically via high-temperature incineration.[4]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Prepare Designated Handling Area (e.g., Fume Hood) A->B C Don Appropriate PPE B->C D Weigh and Aliquot Solid Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area and Equipment F->G F->G H Segregate and Label Hazardous Waste G->H I Properly Remove and Dispose of PPE G->I K Arrange for Chemical Waste Pickup H->K J Wash Hands Thoroughly I->J I->J

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. If the spill is small, it may be cleaned up by trained personnel wearing appropriate PPE. For large spills, contact the institutional safety office. Absorb liquid spills with an inert material and collect all contaminated materials into a sealed container for disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.